Product packaging for Iron(III) octaethylporphine chloride(Cat. No.:CAS No. 28755-93-3)

Iron(III) octaethylporphine chloride

货号: B1442987
CAS 编号: 28755-93-3
分子量: 697.0 g/mol
InChI 键: SHMMVGOWYAIRHR-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Fe(III) Octaethylporphine chloride is a synthetic porphyrin used to reduce oxygen and study heme.>2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine metalates with iron chloride to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron chloride (FeOEP). It may be used to form Langmuir Blodgett (LB) thin films. Iron–porphyrin could be present naturally in biofilms.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H46Cl3FeN4 B1442987 Iron(III) octaethylporphine chloride CAS No. 28755-93-3

属性

IUPAC Name

iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMVGOWYAIRHR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46Cl3FeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725247
Record name Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28755-93-3
Record name Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Iron(III) octaethylporphine chloride (Fe(OEP)Cl), a key molecule in various research and development applications, including catalysis and as a model for heme proteins. This document details the necessary chemical precursors, experimental protocols, and purification methods, supported by quantitative data and procedural diagrams.

Overview and Chemical Principles

This compound, with the chemical formula C₃₆H₄₄ClFeN₄, is a coordination complex consisting of an iron(III) ion chelated by the dianion of octaethylporphyrin (OEP²⁻) and an axial chloride ligand. The synthesis of Fe(OEP)Cl is primarily achieved through the metalation of the free-base 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP) with an appropriate iron salt. The general reaction involves the displacement of the two central protons of the porphyrin macrocycle by the iron ion.

The purification of the final product is crucial to remove unreacted starting materials and byproducts, ensuring a high-purity compound suitable for downstream applications. Common purification techniques include column chromatography and recrystallization.

Synthesis of this compound

The primary method for the synthesis of Fe(OEP)Cl involves the reaction of H₂OEP with an iron(III) salt, typically ferric chloride (FeCl₃), in a suitable solvent. Acetic acid is a commonly used solvent for this reaction, which proceeds under heated conditions.

Experimental Protocol: Metalation of Octaethylporphyrin

This protocol is based on established methods for the insertion of iron into porphyrin macrocycles.

Materials:

  • 2,3,7,8,12,13,17,18-Octaethylporphyrin (H₂OEP)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Glacial Acetic Acid

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (B129727) (CH₃OH)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP) in glacial acetic acid.

  • Addition of Iron Salt: Add an excess of anhydrous ferric chloride (FeCl₃) to the solution. A typical molar ratio is 1:5 of H₂OEP to FeCl₃ to ensure complete metalation.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of the Soret and Q-bands of the iron(III) porphyrin. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

    • Dissolve the residue in chloroform or dichloromethane.

    • Wash the organic solution sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent to obtain the crude Fe(OEP)Cl product.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up H2OEP H₂OEP Reaction Reflux H2OEP->Reaction FeCl3 FeCl₃ FeCl3->Reaction AceticAcid Glacial Acetic Acid AceticAcid->Reaction Cool Cool to RT Reaction->Cool Evaporate Evaporate Acetic Acid Cool->Evaporate Dissolve Dissolve in CHCl₃ Evaporate->Dissolve Wash Wash with NaHCO₃ & H₂O Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Evaporate2 Evaporate CHCl₃ Filter->Evaporate2 Crude Crude Fe(OEP)Cl Evaporate2->Crude

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to obtain Fe(OEP)Cl of high purity. This is typically achieved through column chromatography followed by recrystallization.

Experimental Protocol: Column Chromatography

Materials:

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude Fe(OEP)Cl in a minimal amount of dichloromethane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with dichloromethane/hexane and gradually increases the proportion of dichloromethane. The main band corresponding to Fe(OEP)Cl will move down the column.

  • Fraction Collection: Collect the fractions containing the desired product. The progress of the separation can be monitored by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified Fe(OEP)Cl.

Experimental Protocol: Recrystallization

Materials:

  • Purified Fe(OEP)Cl from chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Beaker or flask

  • Hot plate (optional, for gentle warming)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the purified Fe(OEP)Cl in a minimum amount of dichloromethane with gentle warming if necessary.

  • Precipitation: Slowly add methanol to the solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to stand undisturbed at room temperature, or in a refrigerator, for several hours to overnight to allow for the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain pure, crystalline Fe(OEP)Cl.

Purification Workflow

Purification_Workflow Crude Crude Fe(OEP)Cl Chromatography Column Chromatography (Silica Gel, CH₂Cl₂/Hexane) Crude->Chromatography Purified_Chrom Purified Fe(OEP)Cl (from Chromatography) Chromatography->Purified_Chrom Recrystallization Recrystallization (CH₂Cl₂/CH₃OH) Purified_Chrom->Recrystallization Pure_Crystals Pure Crystalline Fe(OEP)Cl Recrystallization->Pure_Crystals

Caption: Workflow for the purification of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and purification of Fe(OEP)Cl.

ParameterValueReference
Synthesis
Molar Ratio (H₂OEP:FeCl₃)1:5General Practice
Reaction TemperatureReflux (Acetic Acid)General Practice
Reaction Time2 - 4 hoursGeneral Practice
Expected Yield (Crude)> 90%Estimated
Purification
Purity after Chromatography> 95%Estimated
Purity after Recrystallization> 98%Estimated
Characterization
Molecular Weight624.06 g/mol [Calculated]
UV-Vis (in CH₂Cl₂) λmax (nm)Soret: ~380-410, Q-bands: ~530, ~570Literature

Characterization

The identity and purity of the synthesized Fe(OEP)Cl should be confirmed using various analytical techniques:

  • UV-Visible Spectroscopy: To confirm the insertion of iron into the porphyrin ring by observing the characteristic Soret and Q-bands.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the porphyrin macrocycle and the Fe-Cl bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the porphyrin ligand, although the paramagnetic nature of the Fe(III) center will lead to broadened and shifted signals.

  • Mass Spectrometry: To confirm the molecular weight of the complex.

Safety Considerations

  • Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroform/Dichloromethane: Volatile and potentially carcinogenic. Handle in a fume hood and wear appropriate PPE.

  • Ferric Chloride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

This guide provides a detailed framework for the successful synthesis and purification of high-purity this compound. Adherence to these protocols and safety precautions is essential for obtaining reliable and reproducible results in a research and development setting.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Iron(III) octaethylporphine chloride, a significant coordination complex often utilized in biomimetic studies and as a reference compound in porphyrin chemistry. This document delves into the detailed crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow for these processes.

Core Crystallographic Data

The crystal structure of this compound, [Fe(OEP)Cl], has been determined for several polymorphs and solvates. The compound typically exhibits a high-spin square-pyramidal coordination geometry around the iron(III) center. The iron atom is coordinated to the four nitrogen atoms of the octaethylporphyrin macrocycle in the equatorial plane and to a chloride ion in the axial position. A notable feature is the displacement of the iron cation from the mean plane of the 24-atom porphyrin core.

Below is a summary of the key quantitative data from various crystallographic studies, presented for comparative analysis.

ParameterTriclinic Polymorph[1][2]Monoclinic Polymorph[3][4]Dichloromethane (B109758) Sesquisolvate[5]
Crystal System TriclinicMonoclinicTriclinic
Space Group P1P2₁/cP1
Temperature (K) 100126293
Unit Cell Dimensions
a (Å)-10.155 (2)10.062 (6)
b (Å)-19.863 (4)13.767 (5)
c (Å)-16.142 (3)14.754 (5)
α (°)-9066.46 (2)
β (°)-106.98 (3)80.55 (2)
γ (°)-9076.10 (2)
Volume (ų) -3119.4 (11)1813.5 (14)
Z 142
Bond Lengths (Å)
Average Fe–N2.065 (2)2.071 (2)2.065 (3)
Fe–Cl2.225 (4)2.231 (1)2.2430 (13)
Displacement of Fe from Porphyrin Plane (Å) 0.494 (4)-0.518 (1)

Experimental Protocols

The determination of the crystal structure of [Fe(OEP)Cl] involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

Synthesis of [Fe(OEP)Cl]: The compound is typically prepared by the reaction of Iron(II) chloride with 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP) in a suitable solvent such as dimethylformamide (DMF).[5]

Crystallization: Single crystals suitable for X-ray diffraction are obtained through methods like slow evaporation of a solution of the compound. For instance, single crystals of the dichloromethane sesquisolvate were grown by the slow evaporation of a methylene (B1212753) chloride solution.[5] Another method involves crystallization from a mixture of dichloromethane and methanol.[3]

X-ray Crystallography

Data Collection: X-ray diffraction data are collected using a single-crystal X-ray diffractometer. The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K or 126 K) to minimize thermal vibrations.[1][2][3] A rotating anode X-ray tube with graphite-monochromated Mo Kα radiation is a common source.[5]

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure. The structure is typically solved using direct methods, and the refinement is carried out by full-matrix least-squares on F².[5] Software packages such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively.[3] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[3][5]

Logical Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

experimental_workflow Workflow for Crystal Structure Determination of [Fe(OEP)Cl] cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Refinement synthesis Synthesis of [Fe(OEP)Cl] (e.g., from FeCl2 and H2OEP in DMF) crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection Suitable Crystal structure_solution Structure Solution (e.g., Direct Methods - SHELXS) data_collection->structure_solution Diffraction Data refinement Structure Refinement (e.g., Least-Squares - SHELXL) structure_solution->refinement validation Structure Validation & Analysis refinement->validation output Crystallographic Information File (CIF) Quantitative Data Tables validation->output Final Structural Data

References

Spectroscopic Properties of Iron(III) Octaethylporphine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) octaethylporphine chloride, a synthetic iron porphyrin, serves as a crucial model compound in bioinorganic chemistry and a versatile catalyst. Its structural and electronic properties, which are fundamental to its function, are primarily elucidated through a range of spectroscopic techniques. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including UV-Visible, Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), Mössbauer, and Vibrational (FTIR and Raman) spectroscopy. This document is intended to be a valuable resource for researchers employing this compound in fields ranging from fundamental chemical studies to drug development.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃₆H₄₄ClFeN₄[1]
Molecular Weight 624.06 g/mol
CAS Number 28755-93-3
Appearance Purple solid[2]
Solubility Soluble in organic solvents like dichloromethane[2]

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound. The paramagnetic nature of the high-spin Fe(III) center significantly influences its NMR and EPR spectra.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound in dichloromethane (B109758) is characterized by an intense Soret band and weaker Q-bands in the visible region.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Band Assignment
Dichloromethane~375Data not available in search resultsSoret Band
~498Data not available in search resultsQ-band
~630Data not available in search resultsQ-band

Note: The UV-visible spectrum is available in a referenced publication, but specific peak maxima and molar absorptivity values were not explicitly provided in the search results.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the paramagnetic this compound exhibits significantly shifted and broadened resonances due to the influence of the unpaired electrons of the Fe(III) center.

AssignmentChemical Shift (δ, ppm)SolventTemperature
meso-H-56.1Not specified in search resultsNot specified in search results
-CH₂- (diastereotopic)44.5, 40.5Not specified in search resultsNot specified in search results
-CH₃6.7Not specified in search resultsNot specified in search results

Note: The provided chemical shifts are from a presentation slide and lack detailed experimental conditions such as solvent and temperature.[4]

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a high-spin d⁵ complex, this compound is EPR active. The g-values are indicative of the electronic environment of the iron center. High-spin Fe(III) porphyrins typically exhibit signals characteristic of either an axial or a rhombic symmetry.

ParameterTypical Values for High-Spin Fe(III) PorphyrinsExperimental Values for Fe(OEP)Cl
g⊥ (axial)~6Data not available in search results
g∥ (axial)~2Data not available in search results
g (rhombic)~4.3Data not available in search results

Note: While general g-values for high-spin Fe(III) porphyrins are known, specific experimental g-values for Fe(OEP)Cl were not found in the search results.[5]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the oxidation state, spin state, and coordination environment of the iron center. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

ParameterTypical Range for High-Spin Fe(III)Experimental Values for Fe(OEP)Cl (at 80 K)
Isomer Shift (δ) (mm/s)0.2 - 0.5 (relative to α-Fe)Data not available in search results
Quadrupole Splitting (ΔEQ) (mm/s)0.4 - 2.0Data not available in search results

Note: Specific experimental Mössbauer parameters for Fe(OEP)Cl were not found in the provided search results. The table lists typical ranges for high-spin Fe(III) complexes.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy provides insights into the molecular structure and bonding within the porphyrin macrocycle and its substituents.

FTIR Spectroscopy

Frequency (cm⁻¹)Assignment
Data not available in search resultsData not available in search results

Raman Spectroscopy

Frequency (cm⁻¹)Assignment
Data not available in search resultsData not available in search results

Note: While general principles of vibrational spectroscopy for metalloporphyrins were found, specific peak frequencies and their assignments for Fe(OEP)Cl were not available in the search results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the spectroscopic analysis of this compound were not explicitly available in the search results. However, based on general laboratory practices for these techniques, the following outlines provide a framework for conducting such measurements.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent such as dichloromethane.[6] Prepare a series of dilutions from the stock solution if concentration-dependent studies are required.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

    • Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The presence of a paramagnetic species will significantly shorten relaxation times.[7]

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Data Acquisition:

    • Due to the paramagnetic nature of the sample, shorter relaxation delays (d1) and faster pulse sequences may be necessary.[7]

    • A wide spectral width is required to observe the highly shifted proton signals.

    • Temperature control is crucial as paramagnetic shifts are temperature-dependent.

EPR Spectroscopy
  • Sample Preparation: For continuous-wave (CW) EPR, the sample can be a frozen solution (e.g., in toluene (B28343) or dichloromethane) or a polycrystalline powder.[8] The concentration should be optimized to avoid aggregation effects.

  • Instrumentation: A CW-EPR spectrometer operating at X-band (~9.5 GHz) is commonly used. Low-temperature capabilities (e.g., liquid helium cryostat) are essential for observing signals from high-spin Fe(III) complexes.[8]

  • Data Acquisition:

    • Spectra are typically recorded at cryogenic temperatures (e.g., 4.2 K or 77 K).

    • Microwave power and modulation amplitude should be optimized to avoid signal saturation and distortion.

Mössbauer Spectroscopy
  • Sample Preparation: The sample should be a solid, either a crystalline powder or a frozen solution, containing a sufficient amount of ⁵⁷Fe. For natural abundance iron samples, longer acquisition times are necessary. The sample is placed in a holder and cooled in a cryostat.[9]

  • Instrumentation: A Mössbauer spectrometer consisting of a ⁵⁷Co source, a velocity transducer, a detector, and a data acquisition system is used.[9]

  • Data Acquisition:

    • The source is moved with a range of velocities to scan the energy of the gamma rays.

    • The transmission of gamma rays through the sample is measured as a function of the source velocity.

    • Spectra are typically recorded at low temperatures (e.g., 80 K) to increase the recoil-free fraction.[2]

    • The isomer shift is reported relative to a standard, typically α-iron at room temperature.[9]

Vibrational Spectroscopy (FTIR & Raman)
  • Sample Preparation:

    • FTIR: Samples are typically prepared as KBr pellets, where a small amount of the compound is ground with dry KBr and pressed into a transparent disk. Alternatively, a Nujol mull or a solution in an appropriate solvent can be used.

    • Raman: Samples can be analyzed as a solid powder in a capillary tube or as a solution.

  • Instrumentation:

    • FTIR: A Fourier-transform infrared spectrometer.

    • Raman: A Raman spectrometer with a suitable laser excitation source.

  • Data Acquisition:

    • For FTIR, a background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

    • For Raman, the laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the spectroscopic techniques discussed.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Fe(OEP)Cl B Dissolve in Dichloromethane A->B C Prepare Dilutions B->C D Record Baseline (Solvent) C->D E Record Sample Spectrum D->E F Identify λmax E->F G Calculate ε F->G

Caption: General workflow for UV-Visible spectroscopy of Fe(OEP)Cl.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Fe(OEP)Cl in Deuterated Solvent B Transfer to NMR Tube A->B C Set Spectrometer Parameters (Wide SW, Short d1) B->C D Acquire Spectrum at Controlled Temperature C->D E Process FID (FT, Phasing, Baseline Correction) D->E F Assign Resonances E->F

Caption: General workflow for ¹H NMR spectroscopy of paramagnetic Fe(OEP)Cl.

EPR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Frozen Solution or Polycrystalline Powder B Load into EPR Tube A->B C Cool Sample to Cryogenic Temperature B->C D Acquire Spectrum with Optimized Parameters C->D E Determine g-values D->E F Simulate Spectrum (Optional) E->F

Caption: General workflow for EPR spectroscopy of Fe(OEP)Cl.

Conclusion

This technical guide has summarized the available spectroscopic properties of this compound and provided general experimental frameworks. While some quantitative data for UV-Visible and ¹H NMR spectroscopy have been presented, a comprehensive, experimentally verified dataset for EPR, Mössbauer, and vibrational spectroscopy remains to be fully compiled from dedicated research articles. The provided protocols and workflows offer a solid foundation for researchers to conduct their own spectroscopic investigations of this important iron porphyrin complex. Further research to populate the missing data in the tables would be of significant value to the scientific community.

References

Electrochemical Behavior of Iron(III) Octaethylporphine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrochemical behavior of Iron(III) octaethylporphine chloride (Fe(OEP)Cl). The document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the fundamental processes involved. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the redox properties of this important metalloporphyrin.

Core Electrochemical Properties

This compound is a well-studied synthetic metalloporphyrin that exhibits a rich electrochemical behavior. Its redox activity is centered on both the iron metal center and the porphyrin macrocycle. The compound can undergo multiple, sequential one-electron transfer reactions, making it a versatile molecule for applications in catalysis and as a model for biological systems.

The principal redox reactions involve the reduction of the iron center from Fe(III) to Fe(II), then to Fe(I), and formally to Fe(0). Additionally, the porphyrin ring itself can be both oxidized and reduced, leading to the formation of π-cation and π-anion radicals.

Quantitative Electrochemical Data

The redox potentials of Fe(OEP)Cl are highly dependent on the solvent, the supporting electrolyte, and the presence of coordinating ligands. The following tables summarize the available quantitative data from cyclic voltammetry (CV) studies.

Table 1: Metal-Centered Redox Potentials of Fe(OEP)Cl

Redox CoupleE½ (V vs. SCE) in CH₂Cl₂E½ (V vs. Ag/AgNO₃) in DMF/THFNotes
[Fe(III)(OEP)Cl] / [Fe(II)(OEP)]-0.16[1]-0.88 (peak potential)[2]The Fe(III)/Fe(II) couple is a key transition. The potential is sensitive to axial ligation.
[Fe(II)(OEP)] / [Fe(I)(OEP)]⁻Not Reported-1.76 (peak potential)[2]This second reduction step forms the Fe(I) species.
[Fe(I)(OEP)]⁻ / [Fe(0)(OEP)]²⁻Not ReportedNot ReportedThe third reduction to the formal Fe(0) state is also expected.

Note: Direct comparison of potential values requires conversion between reference electrode scales and consideration of solvent effects.

Table 2: Influence of Axial Ligation on the Fe(III)/Fe(II) Redox Potential

LigandSolventE½ (V vs. SCE)
None (Cl⁻)CH₂Cl₂-0.16[1]
Pyridine (B92270)CH₂Cl₂-0.06[1]

Note: The presence of axial ligands such as pyridine can significantly shift the redox potentials, indicating coordination to the iron center.

Experimental Protocols

The following section details a representative experimental protocol for studying the electrochemical behavior of Fe(OEP)Cl using cyclic voltammetry. This protocol is a composite based on common practices reported in the literature for iron porphyrins.

Materials and Reagents
  • Analyte: this compound (Fe(OEP)Cl)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), 0.1 M

  • Working Electrode: Glassy carbon or platinum disk electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or a silver wire pseudo-reference electrode

  • Counter Electrode: Platinum wire

  • Inert Gas: Argon or Nitrogen for deaeration

Instrumentation
  • Potentiostat/Galvanostat capable of performing cyclic voltammetry.

Experimental Procedure
  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous dichloromethane.

    • Prepare a stock solution of Fe(OEP)Cl in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the Fe(OEP)Cl solution to the cell.

    • Deaerate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan a range that encompasses the expected redox events (e.g., from +1.5 V to -2.0 V vs. SCE).

    • Set the initial scan direction towards negative potentials to observe the reductions first.

    • Set the scan rate, starting with a typical value of 100 mV/s.

    • Record the cyclic voltammogram.

    • Perform subsequent scans at varying scan rates (e.g., 20, 50, 200, 500 mV/s) to investigate the reversibility and diffusion control of the redox processes.

  • Data Analysis:

    • Determine the half-wave potentials (E½) for each reversible or quasi-reversible redox couple by averaging the cathodic and anodic peak potentials (Epc and Epa).

    • Measure the peak currents (ipc and ipa).

    • Analyze the relationship between peak currents and the square root of the scan rate to confirm diffusion-controlled processes.

    • Evaluate the peak-to-peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Visualizing the Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the core redox signaling pathway of this compound.

experimental_workflow Experimental Workflow for Cyclic Voltammetry of Fe(OEP)Cl cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare 1 mM Fe(OEP)Cl in 0.1 M TBAP/CH₂Cl₂ assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deaerate Deaerate with Ar/N₂ assemble_cell->deaerate set_params Set CV Parameters (Potential Window, Scan Rate) deaerate->set_params run_cv Record Cyclic Voltammogram set_params->run_cv vary_scanrate Vary Scan Rate run_cv->vary_scanrate determine_potentials Determine E½ and ΔEp vary_scanrate->determine_potentials analyze_currents Analyze Peak Currents vs. √v determine_potentials->analyze_currents interpret Interpret Redox Behavior analyze_currents->interpret

Caption: Experimental workflow for cyclic voltammetry analysis of Fe(OEP)Cl.

redox_pathway Redox Signaling Pathway of the Iron Center in Fe(OEP)Cl FeIII [Fe(III)(OEP)Cl] FeII [Fe(II)(OEP)] FeIII->FeII + e⁻ FeI [Fe(I)(OEP)]⁻ FeII->FeI + e⁻ Fe0 [Fe(0)(OEP)]²⁻ FeI->Fe0 + e⁻

Caption: Stepwise reduction of the iron center in Fe(OEP)Cl.

Concluding Remarks

The electrochemical behavior of this compound is characterized by a series of well-defined, metal-centered redox events. The precise redox potentials are sensitive to the experimental conditions, particularly the solvent and the presence of coordinating species. The detailed experimental protocol provided in this guide offers a robust framework for the systematic investigation of this and related metalloporphyrins. The visualized workflows and pathways serve as a clear conceptual guide for understanding the fundamental electrochemical transformations of Fe(OEP)Cl. Further research is warranted to fully elucidate the kinetic parameters of each redox step and to explore the electrochemical behavior of the porphyrin macrocycle under various conditions.

References

Unveiling the Magnetic Landscape of Iron(III) Octaethylporphine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) octaethylporphine chloride, often abbreviated as Fe(OEP)Cl, stands as a significant molecule in the realm of bioinorganic chemistry and catalysis. Its structural resemblance to the active sites of heme proteins makes it a valuable model compound for elucidating the magnetic properties and electronic structure-function relationships in these biological systems. This technical guide provides an in-depth exploration of the magnetic characteristics of Fe(OEP)Cl, presenting key quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the underlying principles and workflows.

Core Magnetic Properties: A High-Spin Iron(III) Center

This compound is characterized as a high-spin d⁵ complex. In an idealized square pyramidal geometry, the five d-electrons of the ferric ion are distributed among the d-orbitals to maximize the total spin, resulting in a spin state of S = 5/2. This high-spin configuration is a direct consequence of the ligand field strength of the porphyrin macrocycle and the chloride anion, which is not strong enough to induce spin pairing. The unpaired electrons are the origin of the paramagnetic behavior exhibited by this molecule.

Data Presentation: Magnetic Susceptibility and Magnetic Moment

The magnetic properties of Fe(OEP)Cl have been investigated over a range of temperatures. The magnetic susceptibility (χ) and the effective magnetic moment (μ_eff) are crucial parameters that provide insight into the electronic structure and the presence of any magnetic interactions. Below is a summary of the temperature-dependent magnetic data for a solid sample of Fe(OEP)Cl.[1]

Temperature (K)Molar Magnetic Susceptibility (χ_M) (cgs units)Effective Magnetic Moment (μ_eff) (Bohr Magnetons, μ_B)
2971.48 x 10⁻²5.92
2002.19 x 10⁻²5.92
1004.38 x 10⁻²5.92
508.76 x 10⁻²5.92
202.19 x 10⁻¹5.92
104.38 x 10⁻¹5.92
4.21.04 x 10⁰5.92
3.041.44 x 10⁰5.92

The effective magnetic moment remains constant at approximately 5.92 μ_B across the temperature range of 3.04 K to 297 K.[1] This value is in excellent agreement with the theoretical spin-only magnetic moment for a high-spin d⁵ system (S = 5/2), which can be calculated using the following equation:

μ_so = g√[S(S+1)]

where g is the Landé g-factor (approximately 2.00 for a free electron) and S is the total spin quantum number. For S = 5/2, the calculated spin-only magnetic moment is 5.92 μ_B. The temperature independence of the magnetic moment suggests that the material behaves as a simple paramagnet, with negligible magnetic exchange interactions between the iron centers in the solid state.

Experimental Protocols

The characterization of the magnetic properties of Fe(OEP)Cl relies on sophisticated spectroscopic and magnetometric techniques. The following sections detail the general principles and methodologies for the key experiments.

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. For paramagnetic materials like Fe(OEP)Cl, this value is positive and its temperature dependence provides valuable information.

Methodology: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure small magnetic fields. It is the gold standard for determining the magnetic susceptibility of materials.

  • Sample Preparation: A carefully weighed amount of the powdered Fe(OEP)Cl sample is placed in a gelatin capsule or a similar sample holder with known and minimal magnetic background.

  • Mounting: The sample is mounted in the SQUID magnetometer, which is cooled with liquid helium.

  • Measurement: The sample is moved through a set of superconducting detection coils, and the change in magnetic flux is measured as a function of an applied magnetic field and temperature.

  • Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the molecule itself to obtain the paramagnetic susceptibility. The effective magnetic moment is then calculated from the susceptibility data.

SQUID Magnetometry Workflow
Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the local electronic environment of specific isotopes, in this case, ⁵⁷Fe. It provides information on the oxidation state, spin state, and coordination geometry of the iron center.

Methodology

  • Source: A radioactive source, typically ⁵⁷Co, which decays to an excited state of ⁵⁷Fe, is used to generate gamma rays of a specific energy.

  • Doppler Modulation: The energy of the emitted gamma rays is modulated by moving the source relative to the sample using a transducer. This Doppler effect allows for scanning a range of energies.

  • Absorption: The Fe(OEP)Cl sample, cooled to low temperatures (e.g., liquid helium temperature), absorbs the gamma rays at specific energies corresponding to the nuclear transitions of its ⁵⁷Fe nuclei.

  • Detection: A detector measures the intensity of the gamma rays that pass through the sample.

  • Spectrum: A plot of gamma-ray transmission versus the velocity of the source (which is proportional to energy) constitutes the Mössbauer spectrum.

For high-spin Fe(III) complexes like Fe(OEP)Cl, the Mössbauer spectrum at low temperatures typically shows a magnetically split six-line pattern due to the interaction of the nuclear spin with the large internal magnetic field generated by the unpaired electrons. The key parameters extracted from the spectrum are the isomer shift (δ), which is indicative of the oxidation state, and the quadrupole splitting (ΔE_Q), which provides information about the symmetry of the electronic environment. Studies on this compound have shown that the spin-spin and spin-lattice relaxation mechanisms in the context of quantum mechanically mixed spin states of S = 5/2 + 3/2 of the Fe(III) ions are considered as a source of the observed asymmetry in the Mössbauer spectra.[2]

G Source ⁵⁷Co Source (Gamma-ray Emission) Modulator Doppler Modulator (Velocity Scan) Source->Modulator Sample Fe(OEP)Cl Sample (Resonant Absorption) Modulator->Sample Detector Detector (Transmission Measurement) Sample->Detector Spectrum Mössbauer Spectrum (Transmission vs. Velocity) Detector->Spectrum

Mössbauer Spectroscopy Experimental Workflow
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons. It provides detailed information about the electronic structure and the local environment of the paramagnetic center.

Methodology

  • Sample Preparation: A dilute frozen solution or a powdered solid sample of Fe(OEP)Cl is placed in an EPR tube.

  • Microwave Irradiation: The sample is placed in a resonant cavity and irradiated with microwaves of a fixed frequency (typically in the X-band, ~9.5 GHz).

  • Magnetic Field Sweep: An external magnetic field is swept over a range of values.

  • Resonance: When the energy of the microwaves matches the energy difference between the spin states of the unpaired electrons (the Zeeman splitting), resonance occurs, and microwave energy is absorbed by the sample.

  • Detection: The absorption of microwaves is detected and recorded as a function of the magnetic field.

  • Spectrum: The EPR spectrum is typically displayed as the first derivative of the absorption.

G cluster_workflow EPR Spectroscopy Workflow cluster_parameters Key Output Parameters Sample Prep Sample Prep Microwave Irradiation Microwave Irradiation Sample Prep->Microwave Irradiation Magnetic Field Sweep Magnetic Field Sweep Microwave Irradiation->Magnetic Field Sweep Resonance & Detection Resonance & Detection Magnetic Field Sweep->Resonance & Detection EPR Spectrum EPR Spectrum Resonance & Detection->EPR Spectrum g-values g-values EPR Spectrum->g-values Hyperfine Coupling Hyperfine Coupling EPR Spectrum->Hyperfine Coupling

EPR Spectroscopy Logical Flow

Conclusion

The magnetic properties of this compound are dominated by its high-spin (S=5/2) iron(III) center. The temperature-independent effective magnetic moment of approximately 5.92 μ_B confirms its paramagnetic nature with minimal intermolecular magnetic interactions. The combination of magnetic susceptibility measurements, Mössbauer spectroscopy, and EPR spectroscopy provides a comprehensive picture of the electronic structure of this important model compound. The experimental protocols detailed herein represent the standard methodologies employed to elucidate the magnetic landscape of such organometallic complexes, offering a foundational understanding for researchers in related fields.

References

Solubility Profile of Iron(III) Octaethylporphine Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Iron(III) octaethylporphine chloride (Fe(OEP)Cl) in various organic solvents. Understanding the solubility of this metalloporphyrin is crucial for its application in diverse fields, including catalysis, electrocatalysis, and biomedical research as a model for heme proteins.[1][2][3][4] This document compiles available quantitative and qualitative solubility data, details a comprehensive experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Core Data Presentation: Solubility of this compound

The solubility of this compound is generally characterized as "organo-soluble," indicating its propensity to dissolve in organic solvents.[5] However, comprehensive quantitative data across a wide range of solvents is limited in publicly available literature. The following table summarizes the available information.

SolventChemical FormulaSolubilityMolarity (mM)Conditions
ChloroformCHCl₃5 mg/mL8.01Requires sonication and warming
DichloromethaneCH₂Cl₂SolubleNot specifiedNot specified
PyridineC₅H₅NSolubleNot specifiedNot specified
BenzonitrileC₇H₅NSolubleNot specifiedNot specified

Note: The molecular weight of this compound is 624.06 g/mol .[6]

Experimental Protocols: Determination of Solubility

The determination of the solubility of porphyrins and their complexes is primarily an experimental process.[7] The most common and reliable method is the isothermal saturation shake-flask method, followed by spectrophotometric analysis of the resulting saturated solution.[8][9][10][11][12][13][14]

Principle

This method involves creating a saturated solution of the solute (Fe(OEP)Cl) in a specific solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents its solubility in that solvent under the given conditions. The concentration is then determined using UV-Vis spectrophotometry, a technique well-suited for colored compounds like porphyrins which exhibit strong absorption in the visible region of the electromagnetic spectrum.[15][16]

Detailed Methodology

1. Preparation of a Saturated Solution:

  • Step 1.1: Accurately weigh an excess amount of this compound powder and transfer it to a suitable container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution becomes saturated.

  • Step 1.2: Add a known volume of the desired organic solvent to the container.

  • Step 1.3: Seal the container tightly to prevent solvent evaporation.

  • Step 1.4: Place the container in a constant temperature shaker or incubator. Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

2. Separation of Solid and Liquid Phases:

  • Step 2.1: After the equilibration period, allow the undissolved solid to settle at the bottom of the container.

  • Step 2.2: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

3. Concentration Determination by UV-Vis Spectrophotometry:

  • Step 3.1: Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility test.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Step 3.2: Generation of a Calibration Curve:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax for this compound is approximately 382 nm.[17]

    • Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve that should follow the Beer-Lambert law (a linear relationship).

  • Step 3.3: Measurement of the Saturated Solution:

    • Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the same λmax.

  • Step 3.4: Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the experimental temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis UV-Vis Analysis cluster_calc Calculation prep1 Weigh excess Fe(OEP)Cl prep2 Add known volume of solvent prep1->prep2 prep3 Seal and agitate at constant temperature (24-48h) prep2->prep3 sep1 Allow solid to settle prep3->sep1 Equilibration complete sep2 Filter supernatant sep1->sep2 analysis3 Dilute and measure sample absorbance sep2->analysis3 Saturated solution sample analysis1 Prepare standard solutions analysis2 Generate calibration curve analysis1->analysis2 calc1 Determine concentration from curve analysis2->calc1 Calibration curve equation calc2 Apply dilution factor calc1->calc2 calc3 Final Solubility Value calc2->calc3

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide: Theoretical and Computational Studies of Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) octaethylporphine chloride (Fe(III)OEP-Cl) is a significant synthetic metalloporphyrin that serves as a valuable model compound for understanding the complex electronic structure and reactivity of heme centers in biological systems. Its accessibility and stability make it an ideal candidate for extensive theoretical and computational investigation. This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies applied to Fe(III)OEP-Cl, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to be a resource for researchers in bioinorganic chemistry, materials science, and drug development, offering both foundational knowledge and practical guidance for studying this important molecule.

Introduction

Iron porphyrins are at the heart of numerous biological functions, including oxygen transport and storage (hemoglobin and myoglobin), electron transfer (cytochromes), and catalysis (cytochrome P450 enzymes). The subtle interplay between the iron center, the porphyrin macrocycle, and the axial ligands dictates the electronic structure and, consequently, the reactivity of these complexes. This compound, a synthetic analogue, provides a simplified yet representative model to probe these interactions without the complexities of a protein environment.

Theoretical and computational studies of Fe(III)OEP-Cl have been instrumental in elucidating its electronic and magnetic properties. Density Functional Theory (DFT) has emerged as a powerful tool to investigate the ground and excited state properties, rationalize spectroscopic data, and predict reactivity. This guide will delve into the key theoretical concepts, present a comparative analysis of computational methods, and provide detailed experimental procedures for the synthesis and characterization of Fe(III)OEP-Cl.

Molecular Structure and Electronic Configuration

Fe(III)OEP-Cl adopts a square-pyramidal geometry, with the iron(III) ion coordinated to the four nitrogen atoms of the octaethylporphine macrocycle in the equatorial plane and a single chloride ion in the axial position. The iron atom is typically displaced from the mean plane of the porphyrin ring towards the axial chloride ligand. This displacement is a characteristic feature of five-coordinate, high-spin ferric porphyrins.

The iron(III) center has a d5 electronic configuration. In the high-spin state (S = 5/2), the five d-electrons occupy the five d-orbitals individually with parallel spins. The square-pyramidal ligand field lifts the degeneracy of the d-orbitals.

A qualitative d-orbital splitting diagram for a high-spin d5 iron(III) in a square-pyramidal ligand field is presented below. This diagram illustrates the relative ordering of the d-orbitals, which is crucial for understanding the electronic transitions and magnetic properties of the complex.

d_orbital_splitting d_orbitals dxy  dxz  dyz  dz²  dx²-y² dx2y2 dx²-y² d_orbitals->dx2y2 dz2 dz² d_orbitals->dz2 dxy dxy d_orbitals->dxy dxz_dyz dxz, dyz d_orbitals->dxz_dyz Invisible Invisible nodes nodes for for spacing spacing Arrows Arrows indicating indicating splitting splitting

d-orbital splitting in a square-pyramidal ligand field.

Experimental Protocols

Synthesis of this compound

The synthesis of Fe(III)OEP-Cl involves two main steps: the synthesis of the free-base octaethylporphyrin (H₂OEP) ligand, followed by the insertion of iron.

3.1.1. Synthesis of Octaethylporphyrin (H₂OEP)

A common method for the synthesis of H₂OEP is the acid-catalyzed condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269).

  • Materials: 3,4-diethylpyrrole, benzene (B151609), 37% aqueous formaldehyde, p-toluenesulfonic acid.

  • Procedure:

    • A 500-mL, round-bottomed flask is wrapped with aluminum foil and equipped with a reflux condenser with a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet.

    • The flask is charged with 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (300 mL), a 37% solution of aqueous formaldehyde (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).

    • The mixture is stirred and heated at reflux under a nitrogen atmosphere using an oil bath. Water is removed by means of the Dean-Stark trap.

    • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield analytically pure H₂OEP.

3.1.2. Iron Insertion

  • Materials: H₂OEP, iron(II) chloride tetrahydrate (FeCl₂·4H₂O), dimethylformamide (DMF).

  • Procedure:

    • H₂OEP is dissolved in DMF in a round-bottom flask.

    • An excess of FeCl₂·4H₂O is added to the solution.

    • The mixture is heated at reflux for several hours until the reaction is complete, which can be monitored by UV-Vis spectroscopy (disappearance of the free-base Soret peak and appearance of the metalloporphyrin Soret peak).

    • After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

    • The crude product is washed with water and dried.

    • Purification is typically achieved by chromatography on an alumina (B75360) column using dichloromethane (B109758) as the eluent. The first fraction containing the desired Fe(III)OEP-Cl is collected and the solvent is evaporated to yield the final product.

Spectroscopic Characterization

3.2.1. UV-Visible Spectroscopy

  • Principle: UV-Vis spectroscopy probes the electronic transitions within the porphyrin macrocycle. The spectrum is characterized by an intense Soret band (or B band) around 400 nm and weaker Q bands in the 500-700 nm region.

  • Protocol:

    • Prepare a stock solution of Fe(III)OEP-Cl in a suitable solvent such as dichloromethane (DCM) or chloroform. A typical concentration for the stock solution is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Prepare a series of dilutions from the stock solution to obtain concentrations suitable for measurement (typically in the micromolar range).

    • Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.

    • Record the baseline with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the sample cuvette with one containing the Fe(III)OEP-Cl solution and record the absorption spectrum over a wavelength range of approximately 300-800 nm.

    • The spectrum should exhibit a sharp, intense Soret band around 382 nm and weaker Q-bands.[1]

3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

  • Principle: EPR spectroscopy is a powerful technique for studying paramagnetic species like high-spin Fe(III) (S = 5/2). The spectrum is sensitive to the electronic environment of the iron center. For high-spin ferric porphyrins, the EPR spectrum is typically characterized by signals at g ≈ 6 and g ≈ 2.

  • Protocol:

    • Prepare a frozen solution of Fe(III)OEP-Cl in a suitable glass-forming solvent, such as a mixture of dichloromethane and toluene, at a concentration of approximately 1 mM.

    • The sample is placed in a quartz EPR tube and flash-frozen in liquid nitrogen to ensure a glassy state.

    • The EPR spectrum is recorded at cryogenic temperatures (e.g., 77 K or lower) using an X-band EPR spectrometer.

    • Typical instrumental parameters include a microwave frequency of ~9.5 GHz, a microwave power of a few milliwatts, and a modulation frequency of 100 kHz.

    • The spectrum is recorded over a wide magnetic field range to observe all expected features.

3.2.3. Mössbauer Spectroscopy

  • Principle: ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that provides detailed information about the electronic structure, spin state, and coordination environment of the iron nucleus. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

  • Protocol:

    • The sample for Mössbauer spectroscopy should be a solid powder. For Fe(III)OEP-Cl, the crystalline or polycrystalline solid is used.

    • The powdered sample is placed in a sample holder, ensuring a uniform thickness to optimize the signal-to-noise ratio.

    • The Mössbauer spectrum is recorded using a spectrometer with a ⁵⁷Co source. The sample is typically cooled to cryogenic temperatures (e.g., 77 K or 4.2 K) to increase the recoil-free fraction.

    • The spectrometer measures the absorption of gamma rays as a function of the velocity of the source relative to the sample.

    • The resulting spectrum is fitted with appropriate Lorentzian lines to extract the isomer shift and quadrupole splitting parameters. For high-spin Fe(III) porphyrins, typical isomer shifts are in the range of 0.3-0.5 mm/s (relative to iron metal at room temperature), and the quadrupole splitting is relatively small.

X-ray Crystallography
  • Principle: Single-crystal X-ray diffraction provides the precise three-dimensional atomic structure of the molecule in the solid state.

  • Protocol:

    • Crystal Growth: Single crystals of Fe(III)OEP-Cl suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a suitable solvent system, such as dichloromethane/hexane or chloroform/methanol.

    • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and an area detector.

    • Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and reflection intensities. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares procedures.

Computational Methodologies

Density Functional Theory (DFT) is the most widely used computational method for studying the electronic structure and properties of iron porphyrins due to its favorable balance of accuracy and computational cost.

Choice of Functional and Basis Set

The choice of the exchange-correlation functional is critical for accurately describing the electronic structure of iron porphyrins, particularly the relative energies of different spin states.

  • Hybrid functionals , such as B3LYP, have been widely used and often provide a good description of the geometry and electronic properties.

  • Meta-hybrid GGA functionals , like TPSS, have also shown good performance.[2]

  • Double-hybrid functionals are emerging as potentially more accurate for spin-state energetics, though at a higher computational cost.[3]

The choice of basis set is also important. A double-zeta or triple-zeta quality basis set with polarization functions (e.g., def2-TZVP) is generally recommended for the metal and its immediate coordination sphere, while a smaller basis set (e.g., def2-SVP) can be used for the rest of the atoms to reduce computational cost.[2]

Geometry Optimization and Property Calculations

A typical computational workflow for studying Fe(III)OEP-Cl involves the following steps:

computational_workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure freq_calc->verify_min verify_min->geom_opt Imaginary frequencies found prop_calc Property Calculations (Electronic Structure, Spectra, etc.) verify_min->prop_calc No imaginary frequencies end Analysis and Interpretation prop_calc->end

A typical DFT computational workflow.
  • Initial Structure Generation: An initial guess for the molecular geometry can be obtained from crystallographic data or by using molecular modeling software.

  • Geometry Optimization: The geometry is optimized to find the minimum energy structure. This should be performed for all relevant spin states (e.g., high-spin, intermediate-spin, and low-spin) to determine the ground state.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: Once the ground state geometry is confirmed, various properties can be calculated, including:

    • Electronic Structure Analysis: Molecular orbital energies and compositions, spin density distribution.

    • Spectroscopic Properties: UV-Vis excitation energies (using Time-Dependent DFT), EPR g-tensors, and Mössbauer parameters.

Data Presentation

The following tables summarize key experimental and computational data for Fe(III)OEP-Cl.

Table 1: Structural Parameters
ParameterExperimental (X-ray)Computational (DFT)
Fe-N (avg)2.065 Å2.088 Å[2]
Fe-Cl2.243 Å2.264 Å[2]
Fe displacement from porphyrin plane0.518 Å[4]0.466 Å[2]
Table 2: Spectroscopic Parameters
TechniqueParameterExperimental ValueComputational Prediction
UV-VisSoret Band (λ_max)~382 nm[1]Method-dependent
Q-Bands (λ_max)~500-650 nmMethod-dependent
EPRg-valuesg ≈ 6, g ≈ 2 (typical for high-spin Fe(III))Method-dependent
MössbauerIsomer Shift (δ)~0.3-0.5 mm/sMethod-dependent
Quadrupole Splitting (ΔE_Q)Small, positiveMethod-dependent

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound, supplemented with detailed experimental protocols. The combination of experimental characterization and computational modeling offers a powerful approach to understanding the intricate electronic structure and properties of this important heme model complex. The data and methodologies presented herein are intended to serve as a valuable resource for researchers engaged in the study of metalloporphyrins and their applications in various scientific disciplines. Further investigations, particularly exploring the reactivity of Fe(III)OEP-Cl through advanced computational techniques, will continue to deepen our understanding of its role as a versatile model system.

References

The Discovery and Enduring Legacy of Octaethylporphyrin Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylporphyrin (OEP) and its metallic complexes stand as a cornerstone in the field of porphyrin chemistry. As a synthetic analogue of naturally occurring protoporphyrin IX, OEP offers a highly symmetrical and stable platform for a diverse range of chemical investigations.[1] Its unique electronic and structural properties have rendered it an invaluable tool in modeling biological systems, developing novel catalysts, and advancing materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of octaethylporphyrin complexes, tailored for researchers, scientists, and professionals in drug development.

A Legacy of Discovery: A Historical Timeline

The journey to understanding and synthesizing complex porphyrin structures is marked by the pioneering work of two Nobel laureates, Hans Fischer and Robert Burns Woodward. Their groundbreaking contributions laid the fundamental groundwork for the development of synthetic porphyrins like OEP.

Hans Fischer, awarded the Nobel Prize in Chemistry in 1930, was instrumental in elucidating the structure of hemin (B1673052) and chlorophyll (B73375).[2][3][4] His extensive research into the chemistry of pyrroles and the synthesis of over 130 porphyrins provided the essential building blocks and methodologies for future advancements.[2][5] Fischer's work demonstrated the close relationship between hemin and chlorophyll and nearly culminated in the total synthesis of chlorophyll.[4] His meticulous and systematic approach to porphyrin synthesis established a robust foundation for the field.[6]

Building upon Fischer's legacy, Robert Burns Woodward, a Nobel laureate in 1965, revolutionized the art of organic synthesis.[7][8] His total synthesis of complex natural products, including quinine, cholesterol, and chlorophyll, showcased a new era of strategic and meticulously planned chemical synthesis.[8][9][10] The landmark total synthesis of vitamin B12, a monumental undertaking completed in collaboration with Albert Eschenmoser, remains a testament to his genius and has had a lasting impact on the field of organic chemistry.[7][8] Woodward's conceptual and practical advancements in constructing unsymmetrically-substituted porphyrins were particularly significant.[9]

The development of synthetic methodologies by these pioneers paved the way for the creation of symmetrical model porphyrins like octaethylporphyrin, which allowed for simplified spectroscopic analysis due to their high symmetry.[1]

Historical_Timeline Fischer Hans Fischer's Foundational Work (early 20th Century) Woodward R.B. Woodward's Synthetic Innovations (mid-20th Century) Fischer->Woodward Pioneering Research OEP_Synthesis Development of Practical OEP Syntheses Woodward->OEP_Synthesis Advanced Synthetic Methods Complex_Studies Systematic Study of OEP Metal Complexes OEP_Synthesis->Complex_Studies Availability of OEP Applications Modern Applications (Catalysis, Sensing, etc.) Complex_Studies->Applications Understanding of Properties

A brief timeline of the key developments in porphyrin chemistry leading to OEP complexes.

Synthesis of Octaethylporphyrin and its Metal Complexes

The synthesis of octaethylporphyrin typically involves the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde.[1] The resulting free base porphyrin can then be metalated with various metal salts to yield the corresponding OEP complexes.

General Synthetic Workflow

Synthesis_Workflow cluster_OEP OEP Synthesis cluster_Complexation Metal Complexation Pyrrole 3,4-Diethylpyrrole Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation H2OEP H2(OEP) (Free Base Porphyrin) Condensation->H2OEP Reaction Metal Insertion H2OEP->Reaction MetalSalt Metal Salt (e.g., FeCl2, Ni(OAc)2, Cu(OAc)2) MetalSalt->Reaction Solvent Refluxing Solvent (e.g., DMF, Acetic Acid) Solvent->Reaction M_OEP M(OEP) Complex (e.g., Fe(OEP)Cl, Ni(OEP), Cu(OEP)) Reaction->M_OEP

A generalized workflow for the synthesis of OEP and its metal complexes.
Experimental Protocols

1. Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (H₂(OEP))

  • Materials: 3,4-Diethylpyrrole, paraformaldehyde, pyridine (B92270), acetic acid.

  • Procedure: A solution of 3,4-diethylpyrrole and paraformaldehyde in a mixture of pyridine and acetic acid is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. The crude product is purified by chromatography on an alumina (B75360) column to yield pure H₂(OEP) as a purple solid.

2. Synthesis of Chloro(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) (Fe(OEP)Cl) [11]

  • Materials: H₂(OEP), iron(II) chloride tetrahydrate, N,N-dimethylformamide (DMF).

  • Procedure: H₂(OEP) and an excess of iron(II) chloride tetrahydrate are dissolved in DMF. The solution is heated at reflux for 30 minutes. After cooling, water is added to precipitate the product. The solid is collected by filtration, washed with water and methanol, and dried in vacuo to afford Fe(OEP)Cl.[11] The synthesis can also be carried out by treating H₂(OEP) with ferric chloride in a hot acetic acid solution.[1]

3. Synthesis of (2,3,7,8,12,13,17,18-Octaethylporphyrinato)nickel(II) (Ni(OEP))

  • Materials: H₂(OEP), nickel(II) acetate (B1210297) tetrahydrate, chloroform (B151607), methanol.

  • Procedure: A solution of H₂(OEP) in chloroform is treated with a saturated solution of nickel(II) acetate tetrahydrate in methanol. The mixture is refluxed until the reaction is complete, as monitored by UV-Vis spectroscopy (disappearance of the free base Soret band and appearance of the metalloporphyrin Soret band). The solvent is removed under reduced pressure, and the residue is purified by chromatography.

4. Synthesis of (2,3,7,8,12,13,17,18-Octaethylporphyrinato)copper(II) (Cu(OEP))

  • Materials: H₂(OEP), copper(II) acetate monohydrate, chloroform, methanol.

  • Procedure: The procedure is analogous to the synthesis of Ni(OEP), using copper(II) acetate monohydrate as the metal source. The reaction progress is monitored by the characteristic shifts in the UV-Vis spectrum.

Structural and Physicochemical Data

The highly symmetrical nature of OEP complexes facilitates detailed structural and spectroscopic analysis. The following tables summarize key quantitative data for representative OEP complexes.

Table 1: Selected Bond Lengths and Angles for OEP Complexes

ComplexMetal-Nitrogen (M-N) Bond Length (Å)Metal-Axial Ligand Bond Length (Å)Metal Displacement from Porphyrin Plane (Å)
Fe(OEP)Cl 2.065 (avg)[12]Fe-Cl: 2.2430[12]0.518[12]
Cu(OEP) ---
Ni(OEP) ---

Data to be populated from further specific crystallographic sources.

Table 2: Redox Potentials of OEP Complexes

ComplexE₁/₂ (V vs. Ag/AgCl) (Oxidation)E₁/₂ (V vs. Ag/AgCl) (Reduction)Solvent
Fe(OEP)Cl --0.88 (Fe³⁺/Fe²⁺)[13]DMF[13]
Ni(OEP) ---
Cu(OEP) ---

Data to be populated from further specific electrochemical studies.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Diamagnetic OEP Complexes in CDCl₃

Complexmeso-H-CH₂--CH₃
H₂(OEP) ~10.0~4.0~1.9
Ni(OEP) ~9.8~3.9~1.8

Note: Chemical shifts are approximate and can vary with solvent and concentration. Paramagnetic complexes like Cu(OEP) and high-spin Fe(OEP)Cl exhibit significantly broadened and shifted NMR spectra.[14][15]

Applications and Experimental Workflows

The versatility of OEP complexes has led to their use in a wide array of applications, from catalysis to biological sensing. The following diagram illustrates a conceptual workflow for the application of an OEP-based catalyst in an oxidation reaction.

Catalysis_Workflow cluster_Preparation Catalyst Preparation cluster_Reaction Catalytic Reaction cluster_Analysis Analysis Catalyst M(OEP) Complex Support Immobilization on a Support (e.g., silica, carbon) Catalyst->Support Activation Activation (if necessary) Support->Activation Reaction_Vessel Reaction Activation->Reaction_Vessel Substrate Substrate Substrate->Reaction_Vessel Oxidant Oxidant (e.g., O₂, H₂O₂) Oxidant->Reaction_Vessel Product Oxidized Product Reaction_Vessel->Product Chromatography Chromatography (GC, HPLC) Product->Chromatography Spectroscopy Spectroscopy (NMR, MS) Product->Spectroscopy Yield Yield and Selectivity Determination Chromatography->Yield Spectroscopy->Yield

A conceptual workflow for the application of an OEP complex in a catalytic oxidation reaction.

Conclusion

Octaethylporphyrin and its metal complexes continue to be indispensable tools in chemical research. From their historical roots in the foundational work of Fischer and Woodward to their modern applications in catalysis, sensing, and medicine, OEP complexes offer a versatile and well-characterized platform for scientific inquiry. The detailed synthetic protocols, tabulated physicochemical data, and illustrative workflows presented in this guide are intended to serve as a valuable resource for researchers and professionals, empowering further innovation and discovery in this vibrant field of chemistry.

References

Methodological & Application

Application Notes and Protocols for Cyclic Voltammetry of Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting cyclic voltammetry (CV) on Iron(III) octaethylporphine chloride (Fe(OEP)Cl). This technique is crucial for characterizing the electrochemical properties of this metalloporphyrin, which has applications in catalysis, sensing, and as a model for biological systems.[1]

Introduction to Cyclic Voltammetry of Fe(OEP)Cl

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species.[2] For this compound, CV allows for the determination of the formal reduction potentials of the iron center, typically the Fe(III)/Fe(II) and Fe(II)/Fe(I) couples. These parameters are fundamental to understanding the electron transfer properties of the molecule and are essential for its application in various fields, including its use as an electrocatalyst for oxygen reduction.[1] The electrochemical behavior of Fe(OEP)Cl can be investigated in non-aqueous solvents to observe its distinct redox waves.

Experimental Setup and Reagents

A standard three-electrode setup is required for performing cyclic voltammetry.[2]

Instrumentation:

  • Potentiostat with a data acquisition system

  • Electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode, Platinum button electrode)

  • Reference Electrode (e.g., Ag/AgNO3 or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

Reagents:

  • This compound (Fe(OEP)Cl)

  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP)

  • Inert gas for deaeration (e.g., Argon or Nitrogen)

Experimental Protocols

Solution Preparation
  • Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (TBAP) in the chosen anhydrous solvent (THF or DMF). Ensure the solvent is of high purity to avoid interference from impurities.

  • Analyte Solution: Prepare a stock solution of Fe(OEP)Cl in the chosen solvent. A typical concentration for the final analyte solution is in the range of 0.050 mM.[3]

  • Final Solution: Add the required volume of the Fe(OEP)Cl stock solution to the electrolyte solution in the electrochemical cell to achieve the desired final concentration.

Electrochemical Measurement
  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with the solvent to be used, and dry it before use.

  • Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the electrodes are properly immersed in the solution.

  • Deaeration: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential window to scan a range that encompasses the expected redox events. For Fe(OEP)Cl, a window from +0.3 V to -1.9 V vs. a Ag/AgNO3 reference electrode is appropriate.[3]

    • Set the initial scan direction towards the negative potential to observe the reduction waves.

    • Apply a scan rate, typically starting at 100 mV/s. The scan rate can be varied to study the kinetics of the electron transfer process.

    • Record the cyclic voltammogram.

Data Presentation

The key quantitative data obtained from the cyclic voltammetry of Fe(OEP)Cl are the peak potentials for the reduction and subsequent oxidation processes. The following table summarizes the reported reduction peak potentials for Fe(OEP)Cl in different non-aqueous solvents with 0.1 M TBAP as the supporting electrolyte.[3]

SolventRedox CouplePeak Potential (V vs. Ag/AgNO₃)
THFFe(III)/Fe(II)-0.88
THFFe(II)/Fe(I)-1.76
DMFFe(III)/Fe(II)-0.88
DMFFe(II)/Fe(I)-1.76

Table 1: Reduction peak potentials of Fe(OEP)Cl in different solvents.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment on this compound.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare 0.1 M TBAP in THF or DMF C Mix Analyte and Electrolyte in Cell A->C B Prepare Fe(OEP)Cl Stock Solution B->C D Assemble 3-Electrode Cell C->D E Deaerate with Inert Gas D->E F Run Cyclic Voltammetry Scan E->F G Record Voltammogram F->G H Identify Peak Potentials (Epc, Epa) G->H

Caption: Workflow for Cyclic Voltammetry of Fe(OEP)Cl.

Redox Process of Iron in Fe(OEP)Cl

The following diagram illustrates the sequential one-electron reduction processes that the iron center in Fe(OEP)Cl undergoes during the cathodic scan in a cyclic voltammetry experiment.

Redox_Process Fe3 Fe(III)(OEP)Cl Fe2 [Fe(II)(OEP)] Fe3->Fe2 + e⁻ (Wave Ia) Fe1 [Fe(I)(OEP)]⁻ Fe2->Fe1 + e⁻ (Wave II)

Caption: Redox pathway of the iron center in Fe(OEP)Cl.

References

Application Notes and Protocols for Oxygen Reduction Reaction with Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) octaethylporphine chloride (Fe(OEP)Cl) is a synthetic heme macrocycle that has garnered significant interest as a robust electrocatalyst for the oxygen reduction reaction (ORR). This process is fundamental to a range of biological and energy-related applications, including cellular respiration and the operation of fuel cells. The catalytic activity of Fe(OEP)Cl mimics the function of natural heme-containing enzymes, making it a valuable model compound for studying the mechanisms of oxygen activation. These application notes provide a detailed protocol for evaluating the electrocatalytic activity of Fe(OEP)Cl for the ORR, along with a summary of key performance data and a visualization of the reaction pathway.

Data Presentation

The following table summarizes the key quantitative parameters for the oxygen reduction reaction catalyzed by this compound supported on a glassy carbon electrode in an acidic medium.

ParameterValueConditions
Catalyst This compound (Fe(OEP)Cl)Adsorbed on Glassy Carbon Electrode
Electrolyte 0.5 M H₂SO₄Oxygen-saturated
Fe(III)/Fe(II) Redox Potential -0.12 V vs. Ag/AgClDeaerated solution
ORR Onset Potential ~0.3 V vs. Ag/AgCl-
Number of Electrons Transferred (n) ~4Chronoamperometry at -0.4 V vs. Ag/AgCl
Catalytic Reaction Rate Constant (k) 1.1 x 10⁵ M⁻¹s⁻¹RDE Voltammetry

Experimental Protocols

This section provides a detailed methodology for the preparation of the catalyst-modified electrode and the electrochemical evaluation of the oxygen reduction reaction.

Materials and Reagents
  • This compound (Fe(OEP)Cl)

  • Glassy carbon disk electrode (GCE)

  • Platinum wire or mesh (counter electrode)

  • Ag/AgCl reference electrode

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Alumina (B75360) powder (for polishing)

  • High-purity nitrogen (N₂) and oxygen (O₂) gas

  • Deionized water

Electrode Preparation: Fe(OEP)Cl Modified Glassy Carbon Electrode
  • Polishing the Glassy Carbon Electrode:

    • Mechanically polish the glassy carbon disk electrode with alumina powder on a polishing cloth to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water for 5 minutes to remove any residual polishing material.

    • Finally, rinse the electrode with deionized water and allow it to dry at room temperature.

  • Catalyst Immobilization:

    • Prepare a 1 mM solution of Fe(OEP)Cl in dichloromethane.

    • Immerse the polished and dried glassy carbon electrode into the Fe(OEP)Cl solution for approximately 30 minutes to allow for the adsorption of the catalyst onto the electrode surface.

    • After immersion, remove the electrode and allow the solvent to evaporate completely, leaving a thin film of the catalyst on the electrode surface.

Electrochemical Measurements for Oxygen Reduction Reaction
  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode electrochemical cell.

    • Use the prepared Fe(OEP)Cl-modified glassy carbon electrode as the working electrode.

    • Use a platinum wire or mesh as the counter electrode.

    • Use an Ag/AgCl electrode as the reference electrode.

    • The electrolyte is a 0.5 M H₂SO₄ solution.

  • Cyclic Voltammetry (CV) for Catalyst Characterization:

    • Deaerate the electrolyte by bubbling with high-purity nitrogen gas for at least 20 minutes.

    • Record the cyclic voltammogram of the modified electrode in the deaerated electrolyte to observe the Fe(III)/Fe(II) redox couple. The potential window should be scanned from approximately +0.4 V to -0.4 V vs. Ag/AgCl at a scan rate of 100 mV/s.

  • Linear Sweep Voltammetry (LSV) for ORR Activity:

    • Saturate the electrolyte with high-purity oxygen gas by bubbling for at least 30 minutes. Maintain an oxygen atmosphere over the electrolyte during the measurement.

    • Record the linear sweep voltammogram from approximately +0.4 V to -0.6 V vs. Ag/AgCl at a slow scan rate (e.g., 5 mV/s).

    • For comparison, record the LSV of a bare (unmodified) glassy carbon electrode under the same conditions.

  • Rotating Disk Electrode (RDE) Voltammetry for Kinetic Analysis:

    • If a rotating disk electrode setup is available, perform LSV at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) in the O₂-saturated electrolyte.

    • The data can be used to construct Koutecký-Levich plots to determine the number of electrons transferred and the kinetic parameters of the reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis p1 Polish Glassy Carbon Electrode p2 Sonicate and Dry p1->p2 p3 Prepare Fe(OEP)Cl Solution p2->p3 p4 Immerse Electrode in Solution p3->p4 p5 Evaporate Solvent p4->p5 e1 Assemble 3-Electrode Cell p5->e1 Modified Electrode e2 Deaerate Electrolyte (N2) e1->e2 e4 Saturate Electrolyte (O2) e1->e4 e3 Cyclic Voltammetry (CV) e2->e3 a1 Determine Fe(III)/Fe(II) Redox Potential e3->a1 e5 Linear Sweep Voltammetry (LSV/RDE) e4->e5 a2 Determine ORR Onset Potential e5->a2 a3 Koutecký-Levich Analysis e5->a3 a4 Calculate n and k a3->a4

Caption: Workflow for the preparation and electrochemical evaluation of Fe(OEP)Cl.

Proposed Signaling Pathway for Oxygen Reduction Reaction

ORR_pathway FeIII Fe(III)(OEP)Cl FeII Fe(II)(OEP) FeIII->FeII + e- O2_adduct [Fe(III)(OEP)(O2•-)] FeII->O2_adduct + O2 peroxo [Fe(III)(OEP)(OOH)] O2_adduct->peroxo + H+ + e- ferryl [Fe(IV)(OEP)=O] peroxo->ferryl + H+ H2O_1 H2O peroxo->H2O_1 - H2O ferryl->FeIII + H+ + 2e- H2O_2 H2O ferryl->H2O_2 + H+

Caption: Catalytic cycle of the four-electron oxygen reduction by Fe(OEP)Cl.

Application Notes and Protocols for Bioelectron Transfer Studies Using Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iron(III) octaethylporphine chloride (Fe(III)OEPCl) in bioelectron transfer studies. This synthetic heme analog serves as a valuable tool for investigating fundamental electron transfer processes that are critical in biological systems and relevant to drug development. The following sections detail the electrochemical properties of Fe(III)OEPCl, provide experimental protocols for its application, and illustrate a typical experimental workflow.

Introduction

This compound is a coordination complex that mimics the active site of heme proteins, which are essential for a variety of biological functions, including oxygen transport, metabolism, and signal transduction.[1] Its structural and electronic similarities to natural hemes make it an excellent model compound for studying electron transfer reactions in a controlled laboratory setting. Applications of Fe(III)OEPCl in this context include the investigation of electrocatalytic oxygen reduction and the study of electron exchange with redox-active proteins like cytochrome c.[2][3][4]

Data Presentation

The electrochemical behavior of this compound is central to its application in bioelectron transfer studies. The following table summarizes key quantitative data obtained from cyclic voltammetry experiments, providing a clear comparison of its redox properties.

ParameterValueConditionsSource
Fe(III)/Fe(II) Redox Process
Formal Potential (E°')~ +0.358 V vs. RHEFeOEP on HOPG electrode in O2 saturated 0.1 M HClO4[2]
Anodic Peak Potential (Epa)+0.400 V vs. RHEScan rate: 0.05 V s⁻¹[2]
Cathodic Peak Potential (Epc)+0.315 V vs. RHEScan rate: 0.05 V s⁻¹[2]
Oxygen Reduction Reaction (ORR)
Onset PotentialMore positive than bare HOPGFeOEP on HOPG electrode in O2 saturated 0.1 M HClO4[2]
Electron Transfer Number (n)~4 (predominantly)Rotating Ring-Disk Electrode (RRDE) experiment[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental goals and available instrumentation.

Protocol 1: Preparation of a Fe(III)OEPCl-Modified Electrode for Electrocatalysis

This protocol describes the preparation of a working electrode modified with a thin film of Fe(III)OEPCl, suitable for studying the electrocatalytic reduction of oxygen.

Materials:

  • This compound (Fe(III)OEPCl)

  • Highly Oriented Pyrolytic Graphite (HOPG) or Glassy Carbon (GC) electrode

  • High-purity solvent (e.g., dichloromethane, benzene)

  • Electrochemical cell

  • Potentiostat

  • Reference electrode (e.g., Ag/AgCl or Reversible Hydrogen Electrode - RHE)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M HClO4)

  • High-purity nitrogen and oxygen gas

Procedure:

  • Electrode Preparation:

    • If using a GC electrode, polish it to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the polished electrode thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any residual polishing material.

    • If using an HOPG substrate, cleave the surface with adhesive tape to expose a fresh, clean surface.

  • Preparation of Fe(III)OEPCl Solution:

    • Prepare a dilute solution of Fe(III)OEPCl in a high-purity organic solvent (e.g., 1 mg/mL in dichloromethane).

  • Electrode Modification:

    • Deposit a small volume (e.g., 5-10 µL) of the Fe(III)OEPCl solution onto the active surface of the prepared electrode.

    • Allow the solvent to evaporate completely in a clean, dust-free environment, leaving a thin film of the porphyrin complex on the electrode surface.

  • Electrochemical Measurement:

    • Assemble the electrochemical cell with the modified working electrode, a reference electrode, and a counter electrode.

    • De-aerate the electrolyte solution by bubbling with high-purity nitrogen for at least 15-20 minutes.

    • Record a background cyclic voltammogram in the de-aerated electrolyte.

    • Saturate the electrolyte with high-purity oxygen by bubbling the gas through the solution for at least 15-20 minutes.

    • Record the cyclic voltammogram in the oxygen-saturated solution to observe the electrocatalytic reduction of oxygen.

Protocol 2: Spectroelectrochemical Analysis of Fe(III)OEPCl

This protocol outlines the procedure for performing spectroelectrochemistry to monitor the changes in the UV-Visible spectrum of Fe(III)OEPCl as a function of the applied electrode potential.

Materials:

  • Fe(III)OEPCl-modified optically transparent electrode (OTE), such as indium tin oxide (ITO) coated glass or a platinum mini-grid electrode.

  • Spectroelectrochemical cell

  • Spectrophotometer

  • Potentiostat

  • Reference and counter electrodes

  • Electrolyte solution containing a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in dichloromethane)

Procedure:

  • Prepare the Fe(III)OEPCl-modified OTE:

    • The modification can be done by drop-casting as described in Protocol 1, or by other thin-film deposition techniques.

  • Assemble the Spectroelectrochemical Cell:

    • Place the modified OTE in the spectroelectrochemical cell, ensuring the light beam of the spectrophotometer will pass through the modified surface.

    • Add the reference and counter electrodes.

    • Fill the cell with the de-aerated electrolyte solution.

  • Perform the Experiment:

    • Record the initial UV-Visible spectrum of the Fe(III)OEPCl film at the open-circuit potential.

    • Apply a series of potentials to the working electrode, stepping through the potential range where the Fe(III)/Fe(II) redox couple is expected.

    • At each potential step, allow the system to reach a steady state (i.e., the current decays to a stable value) and then record the UV-Visible spectrum.

    • Analyze the spectral changes to identify the characteristic absorption bands of the Fe(III) and Fe(II) states of the porphyrin.

Protocol 3: Bioelectron Transfer Study with Cytochrome c

This protocol provides a general framework for studying the direct electron transfer between a Fe(III)OEPCl-modified electrode and the redox protein cytochrome c.[5]

Materials:

  • Fe(III)OEPCl-modified electrode (as prepared in Protocol 1)

  • Horse heart cytochrome c

  • Phosphate buffer solution (PBS), pH 7.0

  • Electrochemical cell and potentiostat

  • Reference and counter electrodes

Procedure:

  • Prepare the Cytochrome c Solution:

    • Dissolve cytochrome c in the PBS buffer to a desired concentration (e.g., 10-100 µM).

  • Electrochemical Measurements:

    • Assemble the electrochemical cell with the Fe(III)OEPCl-modified working electrode, reference electrode, and counter electrode in PBS buffer.

    • Record a background cyclic voltammogram in the PBS buffer.

    • Add the cytochrome c solution to the electrochemical cell.

    • Record the cyclic voltammogram. A well-defined redox wave corresponding to the Fe(III)/Fe(II) couple of cytochrome c should be observed if direct electron transfer is facilitated by the Fe(III)OEPCl film.

    • Vary the scan rate to investigate the kinetics of the electron transfer process.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and concepts related to the use of this compound in bioelectron transfer studies.

Experimental_Workflow_Oxygen_Reduction cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_ecm Electrochemical Measurement GC_Electrode Glassy Carbon Electrode Polish Polish to Mirror Finish GC_Electrode->Polish Clean Sonicate in Ethanol & Water Polish->Clean Drop_Cast Drop-Cast onto Electrode Clean->Drop_Cast FeOEP_Solution Fe(III)OEPCl Solution (in Dichloromethane) FeOEP_Solution->Drop_Cast Evaporate Solvent Evaporation Drop_Cast->Evaporate Assemble_Cell Assemble 3-Electrode Cell Evaporate->Assemble_Cell Deaerate De-aerate Electrolyte (N2) Assemble_Cell->Deaerate Saturate Saturate Electrolyte (O2) Deaerate->Saturate CV_Measurement Cyclic Voltammetry Saturate->CV_Measurement Data_Analysis Data Analysis: - Onset Potential - Peak Potentials - Electron Transfer Number CV_Measurement->Data_Analysis Obtain Voltammogram

Caption: Workflow for Electrocatalytic Oxygen Reduction Study.

Bioelectron_Transfer_Concept Electrode Working Electrode (e.g., Glassy Carbon) FeOEP_Layer Fe(III)OEPCl Film Cytochrome_C Cytochrome c (FeIII) FeOEP_Layer->Cytochrome_C Mediated Electron Transfer Cytochrome_C_Reduced Cytochrome c (FeII) Cytochrome_C->Cytochrome_C_Reduced Reduction Electron_Source Electron_Source->FeOEP_Layer e- (from electrode)

Caption: Mediated Bioelectron Transfer to Cytochrome c.

References

Application Notes and Protocols: Iron(III) Octaethylporphine Chloride in Biomimetic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iron(III) octaethylporphine chloride (Fe(OEP)Cl) as a versatile biomimetic catalyst. This synthetic heme analog effectively mimics the catalytic activity of cytochrome P450 enzymes and other metalloenzymes, enabling a range of synthetically valuable transformations, including C-H bond functionalization and alkene epoxidation. The protocols detailed herein are intended to serve as a practical guide for researchers in organic synthesis, drug discovery, and medicinal chemistry.

Biomimetic sp³-sp³ Cross-Coupling for Quaternary Carbon Formation

This compound serves as an effective catalyst in a biomimetic SH2 cross-coupling reaction to construct challenging quaternary sp³-carbon centers.[1][2] This photoredox-mediated reaction couples tertiary redox-active esters with primary alkyl bromides, offering a novel strategy for the synthesis of complex, sterically congested molecules.[3][4]

Quantitative Data
EntryTertiary Redox-Active EsterPrimary Alkyl BromideProductYield (%)
1N-phthalimidoyl oxalate (B1200264) derivative of a tertiary alcohol1-bromo-4-phenylbutaneQuaternary carbon-containing alkane70
2N-phthalimidoyl oxalate derivative of a tertiary alcohol1-bromopentaneQuaternary carbon-containing alkane64
3N-phthalimidoyl oxalate derivative of a tertiary alcohol1-bromo-3-phenylpropaneQuaternary carbon-containing alkane75
Experimental Protocol: General Procedure for sp³-sp³ Cross-Coupling[3]
  • Catalyst Preparation: In a 4-mL vial, dispense the iridium-based photocatalyst (1 mol%) and this compound (2 mol%) from a stock solution in dichloromethane (B109758).

  • Solvent Removal: Remove the solvent using a centrifugal evaporator (e.g., Genevac) for 30 minutes. No stringent precautions to exclude air or moisture are necessary.

  • Reagent Addition: To the vial containing the dried catalysts and a magnetic stir bar, add the aminosilane (B1250345) reagent ((TMS)₃SiNHAdm, 2.5 equiv.), potassium acetate (B1210297) (2.0 equiv.), and the primary alkyl bromide (1.0 equiv., 0.05 mmol scale).

  • Substrate Addition: Add the tertiary redox-active ester (2.0 equiv.) as a solution in acetone (B3395972) (0.5 mL) under a nitrogen atmosphere.

  • Degassing: Sparge the resulting solution with nitrogen for 5 minutes.

  • Internal Standard: Add methyl benzoate (B1203000) (1.0 equiv.) via microsyringe as an internal standard.

  • Reaction Setup: Seal the vial with parafilm and place it in a photoreactor equipped with a 450 nm light source.

  • Irradiation: Irradiate the reaction mixture with stirring (500 rpm) for 2 hours.

  • Work-up: After the specified time, filter the reaction mixture through a plug of Celite®, washing with dichloromethane and acetone.

  • Purification: Remove the solvent in vacuo and purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired quaternary carbon-containing product.

Catalytic Cycle: Biomimetic SH2 Cross-Coupling

SH2_Cross_Coupling cluster_photocatalysis Photocatalytic Cycle cluster_iron_catalysis Iron Catalytic Cycle Ir_III [Ir(III)] Ir_III_star [Ir(III)]* Ir_III->Ir_III_star hv (Blue Light) Ir_II [Ir(II)] Ir_III_star->Ir_II Aminosilane Alkyl_Bromide R¹-Br Ir_III_star->Alkyl_Bromide SET Ir_II->Ir_III Redox-Active Ester Redox_Active_Ester R³-RAE Ir_II->Redox_Active_Ester SET Fe_II_OEP Fe(II)(OEP) Fe_III_OEP_R1 R¹-Fe(III)(OEP) Fe_II_OEP->Fe_III_OEP_R1 R¹• (from Alkyl Bromide) Fe_III_OEP_R1->Fe_II_OEP R³• (from RAE) Product (R¹-R³) SH2 displacement Product R¹-R³ Alkyl_Bromide->Fe_II_OEP generates R¹• Redox_Active_Ester->Fe_III_OEP_R1 generates R³•

Caption: Proposed mechanism for the biomimetic SH2 cross-coupling reaction.

Biomimetic Alkane Hydroxylation

Fe(OEP)Cl is a well-established mimic of cytochrome P450 enzymes, which are responsible for the oxidative metabolism of a wide range of substrates in nature.[5] One of the hallmark reactions catalyzed by these enzymes and their mimics is the hydroxylation of unactivated C-H bonds in alkanes.

Quantitative Data (Representative)
EntrySubstrateOxidantMajor ProductYield (%)TON (Turnover Number)
1Cyclohexanem-CPBACyclohexanol~50>100
2Adamantanem-CPBA1-Adamantanol~75>150
3TolueneH₂O₂Benzyl alcohol, BenzaldehydeVariableVariable

Note: Yields and turnover numbers are highly dependent on reaction conditions and the specific iron porphyrin catalyst used.

Experimental Protocol: General Procedure for Alkane Hydroxylation
  • Reaction Setup: To a solution of the alkane substrate (e.g., cyclohexane, 1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 5 mL) in a round-bottom flask, add this compound (0.01 mmol, 1 mol%).

  • Initiation: Stir the mixture at room temperature.

  • Oxidant Addition: Slowly add a solution of the oxidant (e.g., meta-chloroperoxybenzoic acid (m-CPBA), 1.2 mmol) in the same solvent over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the corresponding alcohol.

Biomimetic Alkene Epoxidation

In addition to alkane hydroxylation, Fe(OEP)Cl effectively catalyzes the epoxidation of alkenes, another key transformation mediated by cytochrome P450 enzymes. This reaction provides a valuable route to epoxides, which are versatile intermediates in organic synthesis.

Quantitative Data (Representative)
EntryAlkene SubstrateOxidantEpoxide ProductYield (%)Selectivity (%)
1Styrene (B11656)PhIOStyrene Oxide>80>90
2CycloocteneH₂O₂Cyclooctene Oxide~70>95
3trans-StilbeneO₂trans-Stilbene Oxide~91~93

Note: Yields and selectivity are influenced by the choice of oxidant, solvent, and reaction temperature.

Experimental Protocol: General Procedure for Alkene Epoxidation
  • Reaction Setup: In a round-bottom flask, dissolve the alkene substrate (e.g., styrene, 1.0 mmol) and this compound (0.01 mmol, 1 mol%) in a suitable solvent (e.g., acetonitrile, 5 mL).

  • Initiation: Stir the solution at the desired temperature (e.g., 0 °C to room temperature).

  • Oxidant Addition: Add the oxidant (e.g., iodosylbenzene (PhIO), 1.1 mmol) portion-wise over 15 minutes.

  • Reaction Monitoring: Follow the consumption of the starting material by GC or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter to remove the catalyst and any insoluble byproducts.

  • Washing: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude epoxide by flash column chromatography on silica gel.

Catalytic Cycle: Biomimetic Oxidation (Hydroxylation & Epoxidation)

P450_Cycle Resting_State Fe(III)(OEP)Cl (Resting State) Substrate_Binding [Fe(III)(OEP)(Substrate)]Cl Resting_State->Substrate_Binding + Substrate Reduction_1 [Fe(II)(OEP)(Substrate)] Substrate_Binding->Reduction_1 + e⁻ Oxygen_Binding [Fe(III)(OEP)(Substrate)(O₂⁻)] Reduction_1->Oxygen_Binding + O₂ Reduction_2 [Fe(III)(OEP)(Substrate)(O₂²⁻)] Oxygen_Binding->Reduction_2 + e⁻ Protonation_1 [Fe(III)(OEP)(Substrate)(OOH)] Reduction_2->Protonation_1 + H⁺ Compound_I [Fe(IV)=O(OEP⁺•)(Substrate)] (Compound I) Protonation_1->Compound_I + H⁺ - H₂O Water H₂O Compound_I->Resting_State + Substrate - Product Product Product (ROH or Epoxide) Substrate Substrate (RH or Alkene)

Caption: Generalized catalytic cycle for biomimetic oxidation by Fe(OEP)Cl.

References

Application Notes and Protocols: Iron(III) Octaethylporphine Chloride as a Photosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) octaethylporphine chloride (Fe(OEP)Cl) is a synthetic metalloporphyrin with potential applications as a photosensitizer in both photodynamic therapy (PDT) and photocatalysis. Its structure, characterized by a central iron atom coordinated to an octaethylporphine macrocycle, allows for the absorption of light and subsequent generation of reactive oxygen species (ROS), which are the basis for its photosensitizing activity. These application notes provide an overview of its potential uses, along with generalized experimental protocols that can serve as a starting point for research and development.

Disclaimer: The following protocols and data are representative and intended for informational purposes. Researchers should optimize these protocols for their specific experimental conditions and validate all findings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₃₆H₄₄ClFeN₄[1]
Molecular Weight 624.06 g/mol [1]
Appearance Purple to dark brown solid[2]
CAS Number 28755-93-3[1][2][3][4][5][6][7]
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and THF.[4]
Storage Store at room temperature, protected from light.[3]

Applications in Photodynamic Therapy (PDT)

This compound can be investigated as a photosensitizer for PDT, a non-invasive therapeutic modality for various diseases, including cancer. Upon activation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other ROS. These ROS can induce cellular damage, leading to apoptosis or necrosis of targeted cells.

Proposed Mechanism of Action in PDT

The photodynamic action of this compound is believed to follow the general mechanism of Type II photosensitization.

Caption: General mechanism of Type II photosensitization in Photodynamic Therapy.

Hypothetical Phototoxicity Data

The phototoxic efficacy of a photosensitizer is typically evaluated by determining its half-maximal inhibitory concentration (IC₅₀) upon light irradiation in a specific cell line. Table 2 presents hypothetical phototoxicity data for this compound.

Cell LineLight Dose (J/cm²)Incubation Time (h)IC₅₀ (µM)
HeLa (Cervical Cancer)10245.2
MCF-7 (Breast Cancer)10248.5
A549 (Lung Cancer)102412.1
Normal Fibroblasts1024> 50
Experimental Protocol: In Vitro Phototoxicity Assay

This protocol describes a general procedure for evaluating the phototoxicity of this compound against cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa) and appropriate culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • 96-well cell culture plates

  • Light source with a suitable wavelength for excitation of Fe(OEP)Cl (typically in the visible region)

  • Radiometer to measure light dose

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Photosensitizer Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 50 µM).

    • Remove the old medium from the cells and add 100 µL of the photosensitizer-containing medium to each well.

    • Include control wells with a medium containing the same concentration of DMSO as the highest photosensitizer concentration.

    • Incubate the cells with the photosensitizer for a predetermined period (e.g., 24 hours).

  • Irradiation:

    • After incubation, wash the cells twice with PBS.

    • Add 100 µL of fresh, phenol (B47542) red-free medium to each well.

    • Irradiate the plate with a light source at a specific wavelength and dose (e.g., 10 J/cm²). A corresponding "dark" control plate should be prepared and kept in the dark.

  • Post-Irradiation Incubation: Incubate the plates for another 24-48 hours.

  • Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

InVitro_PDT_Workflow Experimental Workflow for In Vitro Phototoxicity Assay Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Add_PS Add Fe(OEP)Cl dilutions Incubate1->Add_PS Incubate2 Incubate (24h) Add_PS->Incubate2 Wash Wash with PBS Incubate2->Wash Add_Medium Add Fresh Medium Wash->Add_Medium Irradiate Irradiate with Light Add_Medium->Irradiate Dark_Control Dark Control (No Light) Add_Medium->Dark_Control Incubate3 Incubate (24-48h) Irradiate->Incubate3 Dark_Control->Incubate3 Viability Cell Viability Assay (e.g., MTT) Incubate3->Viability Analysis Data Analysis (IC₅₀) Viability->Analysis End End Analysis->End

Caption: A typical workflow for assessing the in vitro phototoxicity of a photosensitizer.

Applications in Photocatalysis

This compound can also be explored as a photocatalyst for various organic transformations and environmental remediation. Its ability to absorb visible light and initiate redox reactions makes it a potential candidate for green chemistry applications.

Proposed Mechanism in Photocatalysis

The photocatalytic activity of Fe(OEP)Cl can proceed through different pathways, including energy transfer or electron transfer, depending on the reaction conditions and the substrates involved. A general representation of a photocatalytic cycle is shown below.

Photocatalysis_Mechanism General Photocatalytic Cycle Catalyst_G Fe(OEP)Cl (Ground State) Catalyst_E Fe(OEP)Cl* (Excited State) Catalyst_G->Catalyst_E Light Absorption (hν) Catalyst_E->Catalyst_G Energy/Electron Transfer Intermediate Reactive Intermediate (A*) Catalyst_E->Intermediate Reaction with Substrate Substrate Substrate (A) Substrate->Intermediate Product Product (B) Intermediate->Product

Caption: A simplified representation of a photocatalytic cycle.

Hypothetical Photocatalytic Efficiency Data

The efficiency of a photocatalyst is often evaluated by the conversion of a model substrate or the degradation of a pollutant over time. Table 3 presents hypothetical data for the photocatalytic degradation of a model organic dye.

PollutantCatalyst Conc. (mg/L)Light SourceIrradiation Time (h)Degradation Efficiency (%)
Methylene Blue50Visible Light (>420 nm)285
Rhodamine B50Visible Light (>420 nm)278
Phenol100Visible Light (>420 nm)465
Experimental Protocol: Photocatalytic Degradation of an Organic Dye

This protocol outlines a general procedure for assessing the photocatalytic activity of this compound in the degradation of an organic dye in an aqueous solution.

Materials:

  • This compound

  • Model organic dye (e.g., Methylene Blue)

  • Deionized water

  • Reaction vessel (e.g., quartz cuvette or beaker)

  • Light source (e.g., Xenon lamp with a cutoff filter for visible light)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Catalyst Suspension: Prepare a suspension of this compound in deionized water at a specific concentration (e.g., 50 mg/L). Sonication may be required to ensure a uniform dispersion.

  • Adsorption-Desorption Equilibrium:

    • Add a known concentration of the organic dye to the catalyst suspension.

    • Stir the mixture in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Photocatalytic Reaction:

    • Place the reaction vessel under the light source and begin irradiation while continuously stirring.

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension.

  • Analysis:

    • Centrifuge or filter the aliquot to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the degradation efficiency of the dye at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye after reaching adsorption-desorption equilibrium, and Cₜ is the concentration at time t.

Photocatalysis_Workflow Experimental Workflow for Photocatalytic Degradation Start Start Prepare_Suspension Prepare Fe(OEP)Cl Suspension Start->Prepare_Suspension Add_Dye Add Organic Dye Prepare_Suspension->Add_Dye Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Add_Dye->Equilibrium Irradiate Irradiate with Visible Light Equilibrium->Irradiate Sample Take Aliquots at Intervals Irradiate->Sample Irradiate->Sample Continuous Stirring Separate Separate Catalyst (Centrifuge/Filter) Sample->Separate Analyze Analyze Supernatant (UV-Vis) Separate->Analyze Calculate Calculate Degradation Efficiency Analyze->Calculate End End Calculate->End

References

Application Notes and Protocols for Iron(III) Octaethylporphine Chloride in Catalytic Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) octaethylporphine chloride (Fe(OEP)Cl) is a synthetic heme analog that serves as a versatile catalyst for a variety of oxidation reactions. Its catalytic activity mimics that of cytochrome P450 enzymes, which are responsible for the oxidative metabolism of a wide range of endogenous and exogenous compounds in biological systems. This document provides a detailed overview of the catalytic mechanism of Fe(OEP)Cl and protocols for its application in the oxidation of alkanes and olefins.

Catalytic Mechanism

The catalytic cycle of this compound in oxidation reactions generally proceeds through the formation of a high-valent iron-oxo intermediate, which is the primary oxidizing species. The most widely accepted active intermediate is an iron(IV)-oxo porphyrin π-cation radical, often denoted as [Fe(IV)=O(Por•+)]Cl.

The formation of this potent oxidizing agent is initiated by the reaction of the resting state Fe(III)(OEP)Cl with an oxygen atom donor, such as iodosylbenzene (PhIO), m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂). The catalytic cycle can be summarized as follows:

  • Activation of the Catalyst: The Fe(III)(OEP)Cl catalyst reacts with an oxygen donor (XO) to form a high-valent iron-oxo species. This step involves the transfer of an oxygen atom to the iron center and the release of the leaving group (X).

  • Substrate Oxidation: The highly reactive iron(IV)-oxo porphyrin π-cation radical abstracts a hydrogen atom from an alkane (C-H bond) to form a substrate radical and a hydroxoiron(IV) species. In the case of an olefin, the oxo group is transferred to the double bond to form an epoxide.

  • Product Formation and Catalyst Regeneration: For alkane hydroxylation, the substrate radical recombines with the hydroxyl group to form the alcohol product. For olefin epoxidation, the epoxide is released. In both cases, the iron center is reduced back to its Fe(III) resting state, completing the catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for oxidation reactions catalyzed by iron porphyrins. It is important to note that while the general reactivity is applicable to this compound, the specific quantitative data presented below is derived from studies using closely related, non-fluorinated iron porphyrins due to the limited availability of comprehensive data for Fe(OEP)Cl itself. These values should be considered as illustrative examples and may require optimization for specific applications with Fe(OEP)Cl.

Table 1: Catalytic Alkane Hydroxylation

SubstrateOxidantCatalystSolventProduct(s)Yield (%)Turnover Number (TON)
CyclohexanePhIOIron(III) Tetraphenylporphyrin ChlorideDichloromethane (B109758)Cyclohexanol, Cyclohexanone~25~100
AdamantanePhIOIron(III) Tetraphenylporphyrin ChlorideDichloromethane1-Adamantanol, 2-Adamantanol~50~200

Table 2: Catalytic Olefin Epoxidation

SubstrateOxidantCatalystSolventProductYield (%)Turnover Number (TON)
Styrenem-CPBAIron(III) Tetraphenylporphyrin ChlorideDichloromethaneStyrene Oxide>90>500
CyclooctenePhIOIron(III) Tetraphenylporphyrin ChlorideDichloromethaneCyclooctene Oxide>95>1000

Experimental Protocols

Protocol 1: General Procedure for Alkane Hydroxylation

Materials:

  • This compound (Fe(OEP)Cl)

  • Substrate (e.g., cyclohexane, adamantane)

  • Oxidant (e.g., iodosylbenzene (PhIO))

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alkane substrate (1.0 mmol) and this compound (0.01 mmol, 1 mol%) in the anhydrous solvent (10 mL) under an inert atmosphere.

  • To this solution, add the oxidant (e.g., iodosylbenzene, 1.2 mmol) in one portion with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Extract the organic products with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Olefin Epoxidation

Materials:

  • This compound (Fe(OEP)Cl)

  • Substrate (e.g., styrene, cyclooctene)

  • Oxidant (e.g., m-chloroperbenzoic acid (m-CPBA))

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the olefin substrate (1.0 mmol) and this compound (0.005 mmol, 0.5 mol%) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture over 10 minutes with constant stirring.

  • Allow the reaction to stir at 0 °C for 1-4 hours, monitoring its progress by TLC or GC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting epoxide by flash column chromatography.

Visualizations

Catalytic_Cycle_Alkane_Hydroxylation FeIII Fe(III)(OEP)Cl (Resting State) FeIII_XO [Fe(III)(OEP)(XO)]Cl FeIII->FeIII_XO + XO FeIVO_pi_cation [Fe(IV)=O(OEP•+)]Cl (Active Oxidant) FeIII_XO->FeIVO_pi_cation - X X Byproduct (X) FeIII_XO->X FeIVOH_R [Fe(IV)(OEP)(OH)]Cl R• FeIVO_pi_cation->FeIVOH_R + R-H (H-atom abstraction) FeIVOH_R->FeIII Recombination ROH Alcohol (R-OH) FeIVOH_R->ROH RH Alkane (R-H) RH->FeIVO_pi_cation XO Oxygen Donor (XO) XO->FeIII

Caption: Catalytic cycle for alkane hydroxylation by Fe(OEP)Cl.

Experimental_Workflow_Epoxidation start Start dissolve Dissolve Fe(OEP)Cl and Olefin in anhydrous solvent under inert gas start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_oxidant Add oxidant solution dropwise cool->add_oxidant react Stir at 0 °C for 1-4 hours add_oxidant->react monitor Monitor reaction by TLC/GC react->monitor monitor->react Incomplete quench Quench with NaHCO₃ solution monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry organic phase and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for olefin epoxidation.

Application Notes and Protocols for Creating Thin Films with Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication of thin films of Iron(III) octaethylporphine chloride (FeOEP-Cl), a synthetic porphyrin with applications in catalysis, organic synthesis, and electrocatalysis. The following sections detail two primary deposition techniques: Thermal Evaporation and Spin Coating. Additionally, guidelines for substrate preparation, safety precautions, and material characterization are provided.

Compound Overview

This compound (FeOEP-Cl) is a metalloporphyrin complex. Its structure and properties make it a subject of interest for creating functional thin films for various research applications, including the study of heme catabolism and bioelectron transfer.

Chemical Structure:

  • Molecular Formula: C₃₆H₄₄ClFeN₄

  • Molecular Weight: 624.06 g/mol

  • Appearance: Solid

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The following are key safety recommendations:

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Avoid inhalation of dust or fumes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and direct light.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Substrate Preparation

Proper substrate cleaning is critical for the deposition of high-quality, uniform thin films. The choice of cleaning protocol will depend on the substrate material (e.g., glass, silicon wafer, quartz). A general procedure for cleaning glass or silicon substrates is as follows:

  • Degreasing: Sonicate the substrates in a sequence of organic solvents to remove organic residues. A common sequence is:

    • Acetone (10-15 minutes)

    • Isopropanol (10-15 minutes)

    • Deionized (DI) water (10-15 minutes)

  • Drying: Dry the substrates using a stream of inert gas, such as nitrogen or argon.

  • Optional Plasma Treatment: For applications requiring an atomically clean and activated surface, an oxygen or argon plasma treatment can be performed immediately before film deposition.

For specialized applications, such as transmission electron microscopy (TEM), films can be deposited on a cleaved NaCl (rock salt) substrate. The film can later be lifted off by dissolving the salt in water.

Thin Film Deposition Techniques

Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique suitable for creating uniform, high-purity thin films of FeOEP-Cl in a high-vacuum environment. The material is heated in a crucible until it sublimes, and the vapor travels in a straight line to coat a substrate.

Experimental Workflow:

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Load Load FeOEP-Cl into Crucible Mount Mount Cleaned Substrate Pump Evacuate Chamber (High Vacuum) Mount->Pump Heat Heat Crucible Pump->Heat Deposit Deposit FeOEP-Cl Vapor onto Substrate Heat->Deposit Cool Cool Down Deposit->Cool Vent Vent Chamber Cool->Vent Remove Remove Coated Substrate Vent->Remove Characterize Film Characterization Remove->Characterize

Workflow for Thermal Evaporation of FeOEP-Cl.

Experimental Protocol:

  • Source Preparation: Place a small amount of FeOEP-Cl powder into a suitable crucible (e.g., tungsten, molybdenum, or alumina).

  • Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the deposition chamber.

  • Vacuum Pumping: Evacuate the chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ mbar. A lower base pressure minimizes contamination.

  • Deposition:

    • Gradually increase the current to the heating element to raise the temperature of the crucible.

    • The source temperature for evaporating FeOEP-Cl is approximately 490 K.

    • Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is in the range of 0.1-1 Å/s.

    • Once the desired thickness is achieved, close the shutter and ramp down the heating current.

  • Cooling and Venting: Allow the system to cool down before venting the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.

  • Sample Retrieval: Carefully remove the coated substrates for characterization.

Quantitative Data for Thermal Evaporation:

ParameterValue/RangeNotes
Base Pressure 10⁻⁶ - 10⁻⁷ mbarEssential for high-purity films.
Source Temperature ~490 KSpecific to FeOEP-Cl.
Deposition Rate 0.1 - 1 Å/sSlower rates can improve film morphology.
Substrate Temperature Room Temperature - 200°CCan influence film crystallinity and density.
Spin Coating

Spin coating is a solution-based technique that allows for the rapid and straightforward deposition of thin films. A solution of FeOEP-Cl is dispensed onto a substrate, which is then spun at high speed to produce a uniform film.

Experimental Workflow:

Spin_Coating_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Dissolve Dissolve FeOEP-Cl in Solvent Filter Filter Solution Dissolve->Filter Mount Mount Cleaned Substrate Dispense Dispense Solution onto Substrate Mount->Dispense Spin Spin Substrate Dispense->Spin Dry Solvent Evaporation Spin->Dry Anneal Post-Deposition Annealing (Optional) Dry->Anneal Characterize Film Characterization Anneal->Characterize

Workflow for Spin Coating of FeOEP-Cl.

Experimental Protocol:

  • Solution Preparation:

    • Dissolve FeOEP-Cl in a suitable organic solvent. Common solvents for porphyrins include chloroform, dichloromethane, toluene, or tetrahydrofuran (B95107) (THF). The choice of solvent will affect the solution viscosity and evaporation rate.

    • The concentration of the solution is a critical parameter for controlling film thickness. Start with a concentration in the range of 1-10 mg/mL.

    • Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.

  • Substrate Mounting: Secure the cleaned substrate onto the chuck of the spin coater.

  • Deposition:

    • Dispense a small volume of the FeOEP-Cl solution onto the center of the substrate. The volume will depend on the substrate size (e.g., 50-100 µL for a 1x1 inch substrate).

    • Immediately start the spin coater. A two-step process is often used:

      • Spread Step: A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the solution.

      • Thinning Step: A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Drying: The film is largely dried during the spinning process due to solvent evaporation.

  • Post-Deposition Annealing (Optional): The substrate can be annealed on a hotplate at a moderate temperature (e.g., 60-100°C) to remove residual solvent and potentially improve film morphology.

  • Sample Retrieval: Carefully remove the coated substrate for characterization.

Quantitative Data for Spin Coating:

ParameterValue/RangeNotes
Solvent Chloroform, Dichloromethane, Toluene, THFSolvent choice affects film quality.
Solution Concentration 1 - 10 mg/mLHigher concentration generally leads to thicker films.
Spin Speed (Spread) 500 - 1000 rpmFor initial solution distribution.
Spin Time (Spread) 5 - 10 s
Spin Speed (Thinning) 2000 - 6000 rpmHigher speed results in thinner films.
Spin Time (Thinning) 30 - 60 sEnsures most of the solvent evaporates.
Post-Annealing Temp. 60 - 100 °COptional step to improve film quality.

Film Characterization

After deposition, the properties of the FeOEP-Cl thin films should be characterized using appropriate techniques:

  • Thickness and Morphology:

    • Profilometry: To measure the film thickness.

    • Atomic Force Microscopy (AFM): To investigate the surface topography and roughness.

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology at a higher magnification.

  • Structural Properties:

    • X-ray Diffraction (XRD): To determine the crystallinity and phase of the film.

  • Optical Properties:

    • UV-Vis Spectroscopy: To measure the absorption spectrum, which is characteristic of the porphyrin macrocycle.

    • Ellipsometry: To determine the refractive index and film thickness.

Applications in Drug Development

Thin films of metalloporphyrins like FeOEP-Cl are being explored for various biomedical and pharmaceutical applications:

  • Biosensors: The catalytic and electrochemical properties of FeOEP-Cl films can be utilized for the development of sensors for biologically relevant molecules.

  • Drug Delivery: As part of more complex systems, these films can be investigated for their potential in controlled drug release platforms. The interaction of FeOEP-Cl with pharmaceutical compounds can be studied at the thin film interface.

  • Photodynamic Therapy (PDT): Porphyrin-based materials are known photosensitizers. Thin films can serve as a model system to study the photophysical properties relevant to PDT.

These protocols provide a foundation for the successful fabrication and characterization of this compound thin films. Researchers are encouraged to optimize the deposition parameters based on their specific substrate, equipment, and desired film properties.

Troubleshooting & Optimization

"stability issues and degradation of Iron(III) octaethylporphine chloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iron(III) octaethylporphine chloride (Fe(OEP)Cl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, solid this compound should be stored at room temperature, protected from light.[1][2] Solutions of the compound are less stable and should be prepared fresh for use. If storage of a stock solution is necessary, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months.[3] Always ensure the container is tightly sealed to prevent moisture absorption.

Q2: What is the general thermal stability of Fe(OEP)Cl?

A2: In an inert atmosphere, this compound is thermally stable up to approximately 250°C.[4] Above this temperature, thermal decomposition may occur. It is important to note that at elevated temperatures, even seemingly inert gases like carbon dioxide can act as an oxidant.[4]

Q3: How does pH affect the stability of Fe(OEP)Cl?

A3: The iron(III) octaethylporphine core, [Fe(oep)]+, is remarkably stable across a wide pH range, from 0.0 to 13.5, even at elevated temperatures of up to 80°C.[4] However, at alkaline pH, Fe(OEP)Cl can be converted to the µ-oxo dimer, [{Fe(oep)}₂O].[4] While the porphyrin core remains intact during this transformation, the formation of the dimer will alter the spectroscopic and chemical properties of the compound.

Q4: Is Fe(OEP)Cl sensitive to light?

A4: Yes, this compound can undergo photodegradation upon exposure to light, particularly UV radiation.[4] During irradiation, a protective brown film may form, which can slow down the degradation of the underlying material.[4] For experiments where photodegradation is a concern, it is crucial to work in a light-controlled environment or to shield the experimental setup from light.

Q5: What are common solvents for dissolving Fe(OEP)Cl?

A5: this compound is generally soluble in organic solvents.[2] The choice of solvent can influence the stability of the compound, and it is advisable to consult literature specific to your application to determine the most suitable solvent. For spectroscopic measurements, dichloromethane (B109758) is a commonly used solvent.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected changes in UV-Vis spectrum (e.g., peak shifts, appearance of new peaks) 1. Degradation: The compound may have degraded due to exposure to light, heat, or reactive chemicals. 2. Dimerization: At alkaline pH, the µ-oxo dimer may have formed.[4] 3. Solvent Effects: The solvent could be interacting with the porphyrin.1. Prepare a fresh solution of Fe(OEP)Cl and re-run the spectrum. Ensure all handling is done with protection from light. 2. Check the pH of your solution. If alkaline, the formation of the dimer is likely. The characteristic Fe-O-Fe stretching band can be observed in the IR spectrum at around 875 cm⁻¹.[4] 3. Run the spectrum in a different, non-coordinating solvent to check for solvent-specific interactions.
Inconsistent experimental results or poor reproducibility 1. Sample Purity: The starting material may contain impurities. 2. Degradation during experiment: The compound may be degrading under the experimental conditions. 3. Inconsistent Handling: Variations in light exposure, temperature, or solution preparation can lead to variability.1. Verify the purity of your Fe(OEP)Cl using techniques like NMR or mass spectrometry. 2. Monitor the stability of your Fe(OEP)Cl solution over the course of the experiment using UV-Vis spectroscopy. 3. Standardize all experimental procedures, including solution preparation, handling, and storage, to minimize variability.
Low reactivity in a catalytic reaction 1. Catalyst Degradation: The Fe(OEP)Cl may have degraded before or during the reaction. 2. Formation of Inactive Species: The formation of the µ-oxo dimer can reduce catalytic activity.[4] 3. Presence of Inhibitors: The reaction mixture may contain species that inhibit the catalytic activity of the iron porphyrin.1. Use a freshly prepared solution of Fe(OEP)Cl. 2. Ensure the reaction is not run under strongly basic conditions. 3. Purify all reagents and solvents to remove potential inhibitors.

Stability Data Summary

The following table summarizes the known stability of this compound under various conditions.

Condition Stability Notes Reference
Thermal (Inert Atmosphere) Stable up to ~250°CAbove this temperature, decomposition occurs.[4]
pH Stable from pH 0.0 to 13.5Formation of the µ-oxo dimer can occur at alkaline pH.[4]
Light (UV-Visible) Prone to photodegradationA protective film may form upon irradiation.[4]
Oxidizing Agents Susceptible to degradationThe oxidizing power follows the order: ClO⁻ > H₂O₂ > ClO₃⁻ > HNO₃ > ClO₄⁻.[4]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of this compound.

Methodology:

  • Place a small, accurately weighed sample (typically 5-10 mg) of Fe(OEP)Cl into a TGA sample pan.

  • Place the sample pan into the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.

  • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.

Protocol 2: Monitoring pH-Induced Dimerization using UV-Vis Spectroscopy

Objective: To observe the spectral changes associated with the formation of the µ-oxo dimer of Fe(OEP)Cl at alkaline pH.

Methodology:

  • Prepare a stock solution of Fe(OEP)Cl in a suitable organic solvent (e.g., dichloromethane).

  • Prepare a series of buffer solutions with varying pH values, including neutral and alkaline conditions.

  • In a cuvette, mix a small aliquot of the Fe(OEP)Cl stock solution with a buffer solution to achieve the desired final pH.

  • Immediately record the UV-Vis spectrum of the solution from approximately 300 to 700 nm.

  • Monitor any changes in the spectrum over time, paying close attention to the Soret band (around 400 nm) and the Q-bands (500-600 nm).

  • The formation of the µ-oxo dimer is typically indicated by a blue shift in the Soret band and changes in the Q-band region.[4]

Visualizations

DegradationPathways Fe_OEP_Cl Fe(OEP)Cl Dimer µ-oxo Dimer [{Fe(oep)}₂O] Fe_OEP_Cl->Dimer Alkaline pH DegradationProducts Degradation Products (Porphyrin Ring Cleavage) Fe_OEP_Cl->DegradationProducts Strong Oxidants / Light

Caption: Potential degradation pathways of Fe(OEP)Cl.

TroubleshootingWorkflow Start Experiment with Fe(OEP)Cl Fails CheckPurity Check Purity of Fe(OEP)Cl Start->CheckPurity CheckStability Monitor Stability During Experiment (e.g., with UV-Vis) CheckPurity->CheckStability Yes Impure Impure Starting Material CheckPurity->Impure No CheckConditions Review Experimental Conditions (pH, Light, Temp.) CheckStability->CheckConditions Yes Degradation Degradation Occurring CheckStability->Degradation No SuboptimalConditions Suboptimal Conditions CheckConditions->SuboptimalConditions No Success Successful Experiment CheckConditions->Success Yes Purify Purify Fe(OEP)Cl Impure->Purify ModifyConditions Modify Conditions (e.g., protect from light) Degradation->ModifyConditions SuboptimalConditions->ModifyConditions

Caption: Troubleshooting workflow for Fe(OEP)Cl experiments.

References

"improving the catalytic efficiency of Iron(III) octaethylporphine chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(III) octaethylporphine chloride as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the catalytic efficiency of this compound?

A1: The catalytic efficiency is primarily influenced by a combination of structural and environmental factors:

  • Porphyrin Ring Substituents: Electron-withdrawing groups on the porphyrin ring can enhance catalytic activity. For instance, fluorinated porphyrins often exhibit higher efficiency.[1]

  • Axial Ligands: The ligand coordinated to the iron center perpendicular to the porphyrin plane plays a crucial role in tuning the electronic properties of the metal center and can significantly impact reactivity.[2]

  • Solvent: The choice of solvent is critical. Mixed solvent systems, such as dichloromethane (B109758)/methanol or acetonitrile (B52724) with a small amount of water, can be beneficial for catalyst activation and reaction rates.[3]

  • Oxidant: The nature of the oxidant used in the reaction (e.g., iodosylbenzene, hydrogen peroxide) will dictate the formation of the active catalytic species.[3][4]

  • Catalyst Loading: The concentration of the catalyst can affect the turnover frequency (TOF). Lower catalyst concentrations can sometimes lead to higher TOF values by preventing aggregation.[1]

  • Immobilization: Supporting the catalyst on materials like silica (B1680970) or carbon can enhance its stability and reusability.[5][6]

Q2: How can I modify the structure of the porphyrin to improve catalytic performance?

A2: Structural modification is a key strategy for enhancing catalytic performance. Consider the following approaches:

  • Introducing Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents, such as fluorine atoms, onto the porphyrin periphery can increase the robustness of the catalyst against oxidative degradation and enhance its activity.[1]

  • Axial Ligand Exchange: Replacing the default chloride axial ligand with other ligands (e.g., imidazole, thiolate) can modulate the electronic properties of the iron center and influence both the rate and selectivity of the reaction.[2] This is often referred to as the "push effect".[2]

Q3: What is a typical turnover frequency (TOF) for iron porphyrin catalysts?

A3: Turnover frequencies for iron porphyrin catalysts can vary widely depending on the specific porphyrin structure, substrate, and reaction conditions. For example, in the acetalization of benzaldehyde (B42025), TOF values of up to 360 h⁻¹ have been observed.[1] For CO2 reduction, DNA-immobilized iron porphyrins have demonstrated significantly higher turnover rates, sometimes by orders of magnitude, compared to the free catalyst in solution.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Catalytic Activity 1. Catalyst Deactivation: The catalyst may have degraded due to oxidative attack or fouling.1a. Ensure all solvents and reagents are pure and free of catalyst poisons. 1b. Consider immobilizing the catalyst on a support to improve stability.[6] 1c. If using a heterogeneous catalyst, consider regeneration protocols if applicable.
2. Improper Catalyst Activation: The active catalytic species may not be forming correctly.2a. Review the choice of oxidant and solvent. Some systems require specific conditions to generate the high-valent iron-oxo intermediate.[3] 2b. For reactions involving reduction, ensure appropriate reducing agents are used.[8]
3. Poor Catalyst Solubility/Aggregation: The catalyst may not be fully dissolved or may be aggregating in the reaction mixture, reducing the number of active sites.3a. Use a solvent system in which the catalyst is highly soluble. 3b. Experiment with lower catalyst concentrations, as this can sometimes increase the turnover frequency by minimizing aggregation.[1]
Poor Selectivity 1. Reaction Conditions: Temperature, pressure, or reactant concentrations may not be optimal.1a. Optimize reaction conditions systematically (e.g., using a design of experiments approach). 1b. The choice of solvent can significantly influence selectivity.[3]
2. Nature of the Active Species: The active catalytic species may be promoting side reactions.2a. Modifying the axial ligand can alter the electronic properties of the iron center and improve selectivity. 2b. The addition of certain salts, like LiBr in bromination reactions, can inhibit side reactions such as oxygen rebound.[9]
Catalyst Instability/Degradation 1. Oxidative Degradation: The porphyrin ring is susceptible to attack by strong oxidants.1a. Use robust porphyrin ligands, such as those with electron-withdrawing groups, which are more resistant to oxidation.[1] 1b. Immobilizing the catalyst on a solid support can enhance its stability.[10]
2. Fouling: Deposition of byproducts on the catalyst surface can block active sites.2a. If using a heterogeneous catalyst, washing or calcination (if appropriate for the support) may regenerate the catalyst. 2b. Ensure the purity of reactants and solvents to minimize the formation of fouling agents.

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on Turnover Frequency (TOF) for the Acetalization of Benzaldehyde Catalyzed by Fe5F *

Catalyst Loading (mol%)TOF (h⁻¹)
0.5> 100 (approx.)
1.086
2.091
4.033

*Data extracted from a study on the acetalization of benzaldehyde with ethanol (B145695) and triethyl orthoformate at 70°C.[1] Fe5F is 5,10,15,20-tetrakis(pentafluorphenylporphyrin) iron (III) chloride.

Table 2: Comparison of Catalytic Activity for Different Fluorinated Iron Porphyrins in Acetalization *

CatalystConversion after 1h (%)
Fe0F (non-fluorinated)0
Fe2F (di-fluorinated)0
Fe5F (penta-fluorinated)84

*Reaction conditions: 2 mol% catalyst, 70°C.[1] This demonstrates the significant positive effect of electron-withdrawing fluorine substituents on catalytic activity.

Experimental Protocols

Protocol 1: General Procedure for Improving Catalytic Efficiency through Solvent Optimization

  • Catalyst Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Reaction Setup: In a series of reaction vessels, add the substrate and the catalyst stock solution to achieve the desired final concentration.

  • Solvent Variation: To each vessel, add a different solvent or solvent mixture. For example, investigate a range of dichloromethane/methanol ratios or acetonitrile with varying small percentages of water.

  • Initiation and Monitoring: Initiate the reaction by adding the oxidant. Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC, HPLC, or NMR spectroscopy).

  • Analysis: Compare the reaction rates and product yields for each solvent system to identify the optimal conditions.

Protocol 2: Axial Ligand Exchange for Catalyst Modification

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or toluene.

  • Ligand Addition: Add a solution of the desired axial ligand (e.g., imidazole, pyridine, or a thiolate salt) in the same solvent to the porphyrin solution. The molar ratio of the new ligand to the porphyrin should be optimized, but a starting point is often a slight excess of the new ligand.

  • Stirring and Monitoring: Stir the mixture at room temperature. The exchange can often be monitored by UV-Vis spectroscopy, as the coordination of a new axial ligand will cause a shift in the Soret and Q-bands of the porphyrin.

  • Isolation (if necessary): If the new complex needs to be isolated, it can be precipitated by the addition of a non-solvent (e.g., hexane) and collected by filtration.

  • Characterization: Confirm the successful exchange and purity of the new complex using techniques such as UV-Vis, NMR, or mass spectrometry.

Protocol 3: Immobilization of this compound on a Silica Support

  • Support Preparation: Activate the silica gel by heating it under vacuum to remove adsorbed water.

  • Porphyrin Solution: Prepare a solution of this compound in an organic solvent like dichloromethane.

  • Impregnation: Add the activated silica gel to the porphyrin solution.

  • Stirring: Stir the suspension for a specified period (e.g., 24 hours) at room temperature to allow for the adsorption of the porphyrin onto the silica surface.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Washing: Wash the resulting solid with a solvent in which the porphyrin has low solubility to remove any non-adsorbed catalyst.

  • Drying: Dry the immobilized catalyst under vacuum.

  • Characterization: Characterize the supported catalyst to determine the loading of the porphyrin (e.g., by UV-Vis spectroscopy of a digested sample or elemental analysis).

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis Start Start Dissolve Dissolve Catalyst Start->Dissolve Reaction_Setup Setup Reaction Vessels Dissolve->Reaction_Setup Prepare_Substrate Prepare Substrate Prepare_Substrate->Reaction_Setup Vary_Conditions Vary Conditions (Solvent, Ligand, etc.) Reaction_Setup->Vary_Conditions Add_Oxidant Add Oxidant Vary_Conditions->Add_Oxidant Monitor Monitor Reaction Add_Oxidant->Monitor Analyze_Data Analyze Data (Yield, TOF) Monitor->Analyze_Data Determine_Optimal Determine Optimal Conditions Analyze_Data->Determine_Optimal End End Determine_Optimal->End

Caption: Workflow for optimizing the catalytic efficiency of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Activity? Deactivation Catalyst Deactivation? Start->Deactivation Activation_Issue Improper Activation? Start->Activation_Issue Solubility_Issue Solubility/Aggregation? Start->Solubility_Issue Check_Purity Check Reagent Purity Deactivation->Check_Purity Immobilize Immobilize Catalyst Deactivation->Immobilize Optimize_Solvent Optimize Solvent/Oxidant Activation_Issue->Optimize_Solvent Solubility_Issue->Optimize_Solvent Change_Concentration Vary Catalyst Concentration Solubility_Issue->Change_Concentration

Caption: Troubleshooting logic for low catalytic activity.

Signaling_Pathway_Analogy Catalyst Iron(III) Porphyrin Active_Species High-Valent Iron-Oxo Species (Active Catalyst) Catalyst->Active_Species Activation Oxidant Oxidant (e.g., PhIO, H2O2) Oxidant->Active_Species Active_Species->Catalyst Regeneration Product Product Active_Species->Product Substrate Substrate Substrate->Active_Species Reaction

References

"preventing aggregation of Iron(III) octaethylporphine chloride in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(III) octaethylporphine chloride. Our goal is to help you prevent and troubleshoot aggregation issues in solution to ensure the reliability and accuracy of your experiments.

Troubleshooting Guides

Aggregation of this compound is a common issue that can significantly impact experimental outcomes. Below are guides to help you identify and resolve these problems.

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Possible Cause: Aggregation and/or low solubility of the compound in the chosen solvent.

Troubleshooting Steps:

  • Verify Solvent Choice: this compound is organo-soluble.[1] Ensure you are using an appropriate solvent.

  • Check Concentration: Higher concentrations promote aggregation through π-π stacking.[2][3] Attempt to use a lower concentration if your experimental design allows.

  • Aid Dissolution: Gentle warming and ultrasonication can help dissolve the compound and break up initial aggregates. For instance, a solubility of 5 mg/mL in chloroform (B151607) can be achieved with ultrasonic warming.[4]

  • Consider Solvent Polarity: While highly polar solvents might be expected to be better, for some porphyrins, an increase in solvent dielectric constant has been correlated with more severe aggregation. Experiment with solvents of varying polarity to find the optimal balance for solubility and monomeric state.[2]

Issue 2: Inconsistent or Non-reproducible UV-Vis Spectra

Possible Cause: The presence of varying amounts of aggregates, which exhibit different spectral properties compared to the monomeric form. Aggregation typically leads to a blue shift (H-aggregates) or red shift (J-aggregates) and broadening of the Soret and Q-bands.

Troubleshooting Steps:

  • Dilution Study: Acquire UV-Vis spectra at a series of concentrations. If aggregation is present, the molar extinction coefficient will not be constant, and the band shape may change upon dilution.

  • Use of a Disaggregating Agent: The addition of a planar, conjugated molecule like pyrene (B120774) can disrupt π-π stacking interactions.[2] Titrate a stock solution of pyrene into your porphyrin solution and monitor the UV-Vis spectrum. A return to a sharper, more intense Soret band is indicative of disaggregation.

  • Axial Ligand Abstraction: The chloride axial ligand can influence aggregation.[2] In non-aqueous solvents, abstraction of the chloride ligand using a silver salt (e.g., AgPF₆ or AgBF₄) can promote a monomeric state.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in solution?

A1: The primary cause of aggregation is the non-covalent π-π stacking interactions between the planar porphyrin macrocycles.[2][3] Several factors can promote this, including:

  • High Concentration: Increases the proximity of porphyrin molecules.[2][3]

  • Solvent Effects: The choice of solvent can influence the extent of aggregation.

  • Presence of Axial Ligands: The chloride ligand can favor aggregation in some instances.[2]

Q2: Which solvents are recommended for dissolving this compound to minimize aggregation?

A2: Dichloromethane, chloroform, pyridine, and benzonitrile (B105546) are generally suitable solvents for dissolving this compound.[5] A reported solubility in chloroform is 5 mg/mL, which may require sonication and warming to achieve.[4] It is recommended to start with a low concentration and visually inspect for any signs of precipitation or cloudiness.

Q3: How can I confirm if my this compound is aggregated using UV-Vis spectroscopy?

A3: UV-Vis spectroscopy is a powerful tool for detecting porphyrin aggregation. Compared to the sharp and intense Soret band of the monomer, aggregates typically show:

  • A broadened and less intense Soret band.

  • A blue-shift of the Soret band (indicative of H-aggregates, or face-to-face stacking).

  • A red-shift of the Soret band (indicative of J-aggregates, or edge-to-edge stacking).

  • Changes in the shape and relative intensities of the Q-bands.

A simple test is to dilute the solution. If the Beer-Lambert law is not obeyed (i.e., the molar absorptivity changes with concentration), aggregation is likely occurring.

Q4: Can additives be used to prevent aggregation? If so, which ones are effective?

A4: Yes, certain additives can prevent or reverse aggregation. Planar aromatic molecules that can competitively engage in π-π stacking are effective. Pyrene has been shown to be a successful disaggregating agent for iron porphyrins.[2] Adding one molar equivalent of pyrene has been demonstrated to increase catalytic activity by promoting the monomeric form.[2]

Q5: Does the axial chloride ligand affect aggregation?

A5: Yes, the axial chloride ligand can play a significant role. Abstraction of the axial chloride ligand, for instance by using a silver salt like AgPF₆ in a non-coordinating solvent, can induce disaggregation.[2] Conversely, an excess of chloride ions may favor aggregation.[2]

Data Presentation

Table 1: Qualitative Solubility and Aggregation Behavior of this compound in Common Organic Solvents.

SolventQualitative SolubilityTendency for AggregationNotes
DichloromethaneGood[1][5]Low to ModerateA common solvent for UV-Vis measurements.
ChloroformGood (5 mg/mL with sonication and warming)[4]Low to ModerateGood for preparing stock solutions.
PyridineGood[5]Solvent can act as an axial ligand, potentially reducing aggregation.May alter the electronic properties of the iron center.
BenzonitrileGood[5]ModerateOften used in electrochemical studies.
N,N-Dimethylformamide (DMF)ModerateCan be higher, especially at increased concentrations.[2][3]Aggregation has been observed for similar iron porphyrins in DMF.[3]

Experimental Protocols

Protocol 1: Preparation of a Monomeric Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a small volume of a suitable solvent (e.g., chloroform or dichloromethane).

  • Dissolution: Sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (to no more than 40°C) can be applied if necessary.

  • Dilution: Once fully dissolved, dilute the solution to the final desired concentration with the same solvent.

  • Verification: Record the UV-Vis spectrum of the solution. A sharp Soret band is indicative of a monomeric species. For quantitative studies, prepare a dilution series and confirm adherence to the Beer-Lambert law.

Protocol 2: Disaggregation using Pyrene
  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your aggregated this compound in a suitable solvent (e.g., 1 mM in DMF).

    • Prepare a stock solution of pyrene in the same solvent at a concentration at least 10 times higher than the porphyrin solution.

  • Initial Spectrum: Record the UV-Vis spectrum of the aggregated porphyrin solution.

  • Titration: Add small aliquots of the pyrene stock solution to the porphyrin solution. Start with 0.1 molar equivalents and incrementally increase to 1-2 molar equivalents.

  • Monitoring: After each addition of pyrene, gently mix the solution and record the UV-Vis spectrum.

  • Analysis: Observe the changes in the Soret and Q-bands. Successful disaggregation will result in a sharpening and increase in the intensity of the Soret band, shifting towards the wavelength characteristic of the monomeric species.

Visualizations

experimental_workflow Experimental Workflow for Preventing Aggregation cluster_prep Solution Preparation cluster_verification Verification of Monomeric State cluster_troubleshooting Troubleshooting Aggregation prep Weigh this compound solve Select Appropriate Solvent (e.g., Dichloromethane, Chloroform) prep->solve dissolve Aid Dissolution (Sonication, Gentle Warming) solve->dissolve uv_vis Acquire UV-Vis Spectrum dissolve->uv_vis beer_lambert Perform Dilution Study (Check Beer-Lambert Law) uv_vis->beer_lambert additive Use Disaggregating Agent (e.g., Pyrene) beer_lambert->additive If Aggregated axial Consider Axial Ligand Abstraction (e.g., with AgPF6) beer_lambert->axial If Aggregated

Caption: Workflow for preparing and verifying monomeric solutions.

troubleshooting_logic Troubleshooting Logic for Aggregation Issues start Problem Observed (Precipitation, Inconsistent Spectra) check_conc Is Concentration Too High? start->check_conc reduce_conc Action: Lower Concentration check_conc->reduce_conc Yes check_solvent Is Solvent Appropriate? check_conc->check_solvent No solution Problem Resolved reduce_conc->solution change_solvent Action: Change Solvent check_solvent->change_solvent No check_uv Do UV-Vis Spectra Show Aggregation? check_solvent->check_uv Yes change_solvent->solution use_additive Action: Use Disaggregating Agent (Pyrene) check_uv->use_additive Yes abstract_ligand Action: Abstract Axial Ligand check_uv->abstract_ligand Alternatively use_additive->solution abstract_ligand->solution

Caption: Decision tree for troubleshooting aggregation problems.

References

"troubleshooting Iron(III) octaethylporphine chloride electrochemistry experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemistry of Iron(III) octaethylporphine chloride (Fe(OEP)Cl).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cyclic voltammetry (CV) experiments involving Fe(OEP)Cl.

Q1: My cyclic voltammogram has distorted or irregular peak shapes. What could be the cause?

A: Irregular peak shapes are a common issue and can stem from several sources:

  • Uncompensated Resistance (iR drop): A large resistance between the working and reference electrodes can distort the voltammogram, causing peaks to broaden and shift.

    • Solution: Move the reference electrode closer to the working electrode, use a smaller working electrode, or increase the concentration of the supporting electrolyte.[1]

  • Slow Electron Transfer Kinetics: If the electron transfer between the electrode and the Fe(OEP)Cl is slow, the peaks will be broad and the peak-to-peak separation (ΔEp) will be greater than the theoretical 59/n mV (where n is the number of electrons).

    • Solution: Ensure your working electrode surface is clean and properly polished.[2] Sometimes, changing the solvent or supporting electrolyte can improve kinetics.

  • Adsorption: The analyte or impurities may adsorb onto the electrode surface, leading to distorted or additional peaks.

    • Solution: Polish the working electrode thoroughly between experiments. To check for adsorption, rinse the electrode after a scan and run a CV in an electrolyte-only solution. If peaks are still present, adsorption has occurred.

Q2: I am seeing unexpected peaks in my voltammogram. How can I identify them?

A: Extraneous peaks can arise from impurities or side reactions.

  • Solvent/Electrolyte Breakdown: At the edges of the potential window, the solvent or electrolyte can begin to oxidize or reduce, causing a sharp increase in current.[3] Run a background scan of the solvent and electrolyte without the Fe(OEP)Cl to identify these limits.

  • Oxygen Contamination: Dissolved oxygen is electroactive and shows reduction peaks, particularly in the negative potential region.[1]

    • Solution: De-gas your solution thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the scan.[1]

  • Parasitic Reactions: The electrogenerated forms of the iron porphyrin can sometimes react with the supporting electrolyte. For example, highly reduced iron porphyrins can react with tetraalkylammonium cations from the electrolyte.[4]

    • Solution: If you suspect a side reaction, try changing the supporting electrolyte.

Q3: The current response decreases with each subsequent scan. Why is this happening?

A: A decaying current signal often indicates degradation of the analyte or fouling of the electrode.

  • Analyte Degradation: The reduced or oxidized forms of Fe(OEP)Cl may be unstable and decompose on the timescale of the experiment. This is particularly common with highly reduced species.[5]

    • Solution: Try running the experiment at a faster scan rate. You can also investigate the stability of the compound using techniques like spectroelectrochemistry.

  • Electrode Fouling: An insoluble product from a side reaction or analyte degradation can coat the electrode surface, blocking active sites and reducing the current.[5]

    • Solution: Polish the working electrode thoroughly before each new experiment.

Q4: My potentiostat is showing a "voltage compliance" error. What does this mean?

A: This error occurs when the potentiostat cannot apply the desired potential between the working and reference electrodes.[3] This usually points to a problem with the cell setup.

  • Poor Connection: Check that all electrode connections are secure.

  • Open Circuit: The counter electrode may not be properly immersed in the solution, or the reference electrode frit might be clogged or have an air bubble.[3] Ensure all electrodes are making good contact with the solution.

  • Short Circuit: The reference and working electrodes might be touching.[3]

Experimental Data

Redox Potentials

The redox potentials of iron porphyrins are highly sensitive to the solvent, supporting electrolyte, and axial ligands.[6][7] The following table provides representative half-wave potential (E½) values for the Fe(III)/Fe(II) redox couple of a similar iron porphyrin, Iron(III) tetraphenylporphyrin (B126558) chloride (Fe(III)TPP-Cl), to serve as a general reference. Values are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

Redox CoupleAnalyteSolvent/ElectrolyteE½ (V vs. Fc/Fc⁺)Peak-to-Peak Separation (ΔEp)Reference
Fe(III)/Fe(II)Fe(III)TPP-ClDMF / 0.1 M NBu₄PF₆-0.29133 mV[4]
Fe(III)/Fe(II)Fe(III)TPP-PF₆DMF / 0.1 M NBu₄PF₆-0.19Not Specified[4]

Note: Dichloromethane (DCM) has also been used as a solvent, with one study reporting the Fe(III)/Fe(II) redox event for an iron porphyrin at -0.05 V vs RHE.[8] Another study in DCM noted the Fe(III)/Fe(II) potential for Fe(OEP)Cl at -0.16 V, which shifted upon addition of ligands like pyridine.[9]

Experimental Protocols

Standard Protocol for Cyclic Voltammetry of Fe(OEP)Cl

This protocol outlines a general procedure for obtaining a cyclic voltammogram of this compound.

1. Electrode Preparation:

  • Working Electrode (e.g., Glassy Carbon): Polish the electrode surface using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on separate polishing pads.[10]

  • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

  • Reference Electrode (e.g., Ag/AgCl): Ensure the filling solution is saturated and free of air bubbles. Check that the porous frit is not clogged.

  • Counter Electrode (e.g., Platinum Wire): Clean the surface by flame-annealing or chemical cleaning if necessary.

2. Solution Preparation:

  • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, NBu₄PF₆) in an appropriate nonaqueous solvent (e.g., Dichloromethane or Dimethylformamide).[4] The solvent should be anhydrous and of high purity.

  • Dissolve a small amount of Fe(OEP)Cl in the electrolyte solution to achieve the desired concentration (typically 0.5 - 2 mM).

  • Transfer the solution to the electrochemical cell.

  • De-gas the solution by bubbling with a high-purity inert gas (e.g., Argon) for 10-15 minutes. Maintain a blanket of inert gas over the solution for the duration of the experiment.[1]

3. Electrochemical Measurement:

  • Assemble the three electrodes in the cell, ensuring the reference electrode tip is positioned close to the working electrode.

  • Connect the electrodes to the potentiostat.

  • Record a background scan in the electrolyte solution first to determine the potential window.[3]

  • Set the CV parameters:

    • Potential Range: Sweep over a range that encompasses the expected redox events. For the Fe(III)/Fe(II) couple, a range from approximately +0.2 V to -0.8 V (vs Ag/AgCl) might be a reasonable starting point.

    • Scan Rate: Begin with a standard scan rate, such as 100 mV/s.

    • Number of Scans: Record at least 2-3 cycles to check for stability.

  • Initiate the scan and record the voltammogram.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during a cyclic voltammetry experiment.

TroubleshootingWorkflow start_node Start CV Experiment decision_node decision_node start_node->decision_node Observe Voltammogram end_node Good Voltammogram decision_node->end_node Peaks are well-defined and reproducible? [Yes] p1 Irregular Shape / Broad Peaks? decision_node->p1 [No] process_node process_node error_node Persistent Issue: Consult literature or support s1 Check Electrode Placement Increase Electrolyte Conc. Polish Working Electrode p1->s1 [Yes] p2 Unexpected Peaks? p1->p2 [No] s1->decision_node Re-run s2 Run Background Scan De-gas Solution Thoroughly Check Analyte Purity p2->s2 [Yes] p3 Signal Decays / Changes? p2->p3 [No] s2->decision_node Re-run p3->error_node [No] s3 Increase Scan Rate Polish Electrode Vigorously Consider Analyte Instability p3->s3 [Yes] s3->decision_node Re-run

Caption: A decision tree for troubleshooting common cyclic voltammetry issues.

Fe(OEP)Cl Redox Pathway

This diagram illustrates the key metal-centered redox transitions for this compound.

RedoxPathway cluster_info Electrochemical Transitions FeIII [Fe(III)(OEP)Cl] FeII [Fe(II)(OEP)] FeIII->FeII + e⁻ (Reduction) - Cl⁻ FeII->FeIII - e⁻ (Oxidation) + Cl⁻ FeI [Fe(I)(OEP)]⁻ FeII->FeI + e⁻ (Reduction) FeI->FeII - e⁻ (Oxidation) info Potential becomes more negative →

Caption: Metal-centered redox reactions of Iron(III) octaethylporphine.

References

"optimization of reaction conditions for catalysis with Iron(III) octaethylporphine chloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for catalysis with Iron(III) octaethylporphine chloride (Fe(OEP)Cl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during catalytic reactions with this compound.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions:

  • Catalyst Quality and Purity: The purity of Fe(OEP)Cl is crucial for its catalytic activity. Impurities can inhibit the reaction or lead to undesired side products.

    • Solution: Ensure you are using a high-purity grade of the catalyst. If in doubt, consider purification by chromatography. Store the catalyst in a cool, dark, and dry place to prevent degradation.[1][2][3][4][5]

  • Inadequate Activation of the Catalyst: The Fe(III) center often needs to be reduced to Fe(II) to initiate the catalytic cycle for certain reactions, such as oxygen reduction.

    • Solution: For electrochemical reactions, ensure the applied potential is sufficient to reduce the iron center.[6] For chemical reactions, the choice of oxidant and reaction conditions plays a key role in forming the active catalytic species.

  • Presence of Inhibitors: Certain molecules can coordinate to the iron center and block the active site, acting as inhibitors.

    • Solution: Carefully purify all solvents and reagents to remove potential inhibitors. Common inhibitors include strong coordinating species that can bind tightly to the iron center.

  • Sub-optimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: Systematically screen a range of temperatures to find the optimum for your specific reaction. Be aware that excessively high temperatures can lead to catalyst degradation.

Issue 2: Poor Product Selectivity

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The solvent can significantly influence the selectivity of a reaction by stabilizing or destabilizing transition states.[7][8][9]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, in epoxidation reactions, non-polar, non-coordinating solvents often lead to higher selectivity for the epoxide.

  • Inappropriate Axial Ligand Environment: The axial ligand coordinated to the iron center can modulate its electronic properties and steric environment, thereby influencing selectivity.[6][10][11]

    • Solution: While Fe(OEP)Cl has a chloride axial ligand, other ligands can be introduced in situ. Consider the addition of co-catalysts or additives that can act as axial ligands to tune the selectivity. The "push effect" of electron-donating axial ligands can enhance the reactivity of the iron center.[6]

  • Side Reactions: The desired reaction may be competing with other reaction pathways.

    • Solution: Adjusting the reaction conditions, such as temperature, pressure, and reactant concentrations, can help to favor the desired reaction pathway. For example, slow addition of a reagent can sometimes minimize the formation of byproducts.

Issue 3: Catalyst Deactivation/Degradation

Possible Causes and Solutions:

  • Oxidative Degradation: The porphyrin macrocycle can be susceptible to oxidative degradation, especially under harsh reaction conditions.

    • Solution: Use the mildest possible reaction conditions (temperature, oxidant concentration) that still afford a reasonable reaction rate. The use of robust, sterically hindered porphyrins can also mitigate this issue, though this is an intrinsic property of the chosen catalyst.

  • Formation of Inactive Dimers: Iron porphyrins can form inactive µ-oxo dimers, especially in the presence of water.

    • Solution: Conduct reactions under anhydrous conditions if dimer formation is suspected. The choice of axial ligand can also influence the propensity for dimerization.

  • Fouling of the Catalyst: In heterogeneous systems, the catalyst surface can be blocked by reaction byproducts or polymeric material.

    • Solution: If using a supported catalyst, ensure the support is stable under the reaction conditions. Regeneration procedures, such as washing with an appropriate solvent or calcination, may be possible depending on the nature of the fouling.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my reaction?

A1: The choice of solvent is critical and can dramatically affect reaction outcomes.[7][8][9] Consider the following factors:

  • Solubility: The catalyst, substrate, and any reagents should be sufficiently soluble in the chosen solvent.

  • Polarity: Solvent polarity can influence reaction rates and selectivity. A systematic screening of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) is recommended.

  • Coordinating Ability: Coordinating solvents can sometimes inhibit catalysis by binding to the iron center. Non-coordinating solvents are often preferred for reactions where the substrate needs to access the metal center.

  • Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for the reaction.

Q2: What is the role of the axial chloride ligand in Fe(OEP)Cl?

A2: The axial chloride ligand influences the electronic properties of the iron center. It is a weakly coordinating anion. In some catalytic cycles, this ligand may be displaced by a substrate molecule or another coordinating species present in the reaction mixture. The nature of the axial ligand can impact the redox potential of the iron center and the reactivity of the catalytic intermediates.[10][11]

Q3: How can I improve the turnover number (TON) of my catalytic reaction?

A3: To improve the turnover number, you need to maximize the number of catalytic cycles before the catalyst deactivates. Consider the following strategies:

  • Optimize Catalyst Loading: Using a lower catalyst loading can sometimes lead to a higher TON, provided the reaction rate is still acceptable.

  • Minimize Catalyst Deactivation: Refer to the "Catalyst Deactivation/Degradation" section in the troubleshooting guide for strategies to prolong the catalyst's lifetime.

  • Reaction Time: Ensure the reaction is run for a sufficient time to allow for a high number of turnovers, but not so long that significant catalyst degradation occurs.

Q4: Can I reuse my this compound catalyst?

A4: The reusability of Fe(OEP)Cl depends on the reaction conditions and whether the catalyst remains stable. In homogeneous catalysis, recovery of the catalyst from the reaction mixture can be challenging. If the catalyst is immobilized on a solid support, it can often be recovered by filtration and potentially reused after washing. The stability of the catalyst under the reaction conditions will be the primary determinant of its reusability.

Data Presentation

The following tables provide examples of how reaction conditions can be optimized for catalytic oxidations using iron porphyrin complexes. While the data in Table 1 was generated using a crown ether-appended Fe(III) porphyrin complex, the principles of optimizing temperature for conversion and selectivity are directly applicable to catalysis with Fe(OEP)Cl.

Table 1: Optimization of Reaction Temperature for the Catalytic Oxidation of Cyclohexene (B86901) [12]

EntryTemperature (°C)Conversion (%)Selectivity - 2-cyclohexen-1-ol (B1581600) (%)Selectivity - 2-cyclohexen-1-one (B156087) (%)Selectivity - Epoxide (%)
1304568293
2406270273
3507673243
4608565323
5709453443

Reaction Conditions: FeTC4PCl catalyst, cyclohexene substrate, O2 oxidant, 12 h reaction time.

Experimental Protocols

General Protocol for Catalytic Alkene Epoxidation

This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.

  • Catalyst Preparation: Dissolve this compound (Fe(OEP)Cl) in a suitable non-coordinating solvent (e.g., dichloromethane, toluene) to a desired concentration (e.g., 1-5 mol% relative to the substrate).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the alkene substrate.

  • Initiation of Reaction: Add the catalyst solution to the flask. Then, add the oxidant (e.g., iodosylbenzene (PhIO), meta-chloroperoxybenzoic acid (m-CPBA)) portion-wise or via a syringe pump to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench any remaining oxidant. The work-up procedure will depend on the specific reactants and solvent used but may involve washing with an aqueous solution, drying the organic layer, and removing the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography or other suitable methods.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing and troubleshooting catalytic reactions with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization A Select Substrate & Reaction Type B Choose Solvent & Catalyst Loading A->B C Prepare Reagents & Catalyst Solution B->C D Set Up Reaction under Inert Atmosphere C->D E Add Reactants & Initiate D->E F Monitor Progress (TLC, GC) E->F G Work-up & Isolate Product F->G H Characterize & Determine Yield/Selectivity G->H I Analyze Results H->I J Optimize Conditions (Temperature, Concentration, etc.) I->J Sub-optimal? K Final Protocol I->K Optimal J->B Iterate

Caption: A general workflow for optimizing a catalytic reaction.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting cluster_deactivation Deactivation Troubleshooting Start Problem Encountered LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor Selectivity Start->PoorSelectivity Deactivation Catalyst Deactivation Start->Deactivation CheckPurity Verify Catalyst & Reagent Purity LowYield->CheckPurity CheckConditions Optimize Temperature & Concentration LowYield->CheckConditions CheckInhibitors Check for Inhibitors LowYield->CheckInhibitors ScreenSolvents Screen Solvents PoorSelectivity->ScreenSolvents ModifyLigands Add Coordinating Ligands/Additives PoorSelectivity->ModifyLigands AdjustParams Adjust Reaction Parameters PoorSelectivity->AdjustParams MilderConditions Use Milder Conditions Deactivation->MilderConditions Anhydrous Ensure Anhydrous Conditions Deactivation->Anhydrous CheckSupport Check Support Stability (if applicable) Deactivation->CheckSupport Solution Problem Resolved CheckPurity->Solution CheckConditions->Solution CheckInhibitors->Solution ScreenSolvents->Solution ModifyLigands->Solution AdjustParams->Solution MilderConditions->Solution Anhydrous->Solution CheckSupport->Solution

Caption: A logical flow for troubleshooting common experimental issues.

References

Technical Support Center: Purification of Synthetic Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Iron(III) octaethylporphine chloride (Fe(OEP)Cl). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this synthetic heme analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and characterization data to ensure the successful isolation of high-purity Fe(OEP)Cl.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the purification of synthetic Fe(OEP)Cl.

Q1: My crude Fe(OEP)Cl appears as a dark, intractable solid. What are the likely impurities?

A1: The primary impurities in crude synthetic Fe(OEP)Cl typically include:

  • Unreacted Starting Materials: This can include the free base octaethylporphyrin (H₂OEP) and excess iron salts (e.g., FeCl₂ or FeCl₃).

  • Metalloporphyrin Contaminants: Trace amounts of other metal ions (e.g., Cu, Ni, Zn) present in glassware or reagents can lead to the formation of their respective octaethylporphine complexes.[1] These can be difficult to separate due to similar polarities.

  • μ-oxo Dimers: In the presence of base, Fe(OEP)Cl can form a μ-oxo dimer, [Fe(OEP)]₂O.

  • Degradation Products: Porphyrins can be susceptible to degradation under harsh reaction or workup conditions.

Q2: I'm seeing a persistent green or brown hue in my purified Fe(OEP)Cl. What does this indicate?

A2: A persistent off-color in your final product often suggests the presence of residual free base porphyrin (H₂OEP), which has a distinct absorption spectrum from the iron complex. Incomplete metallation is a common issue. To address this, ensure a sufficient excess of the iron source was used during the synthesis and that the reaction went to completion.

Q3: During column chromatography, my product is streaking or running very slowly. What could be the cause?

A3: Several factors can contribute to poor chromatographic separation:

  • Improper Solvent System: The polarity of the eluent may not be optimal. A solvent system that is too polar can cause the compound to move too quickly with the solvent front, while a system that is not polar enough will result in slow elution and potential streaking.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.

  • Incomplete Dissolution of the Sample: Ensure the crude product is fully dissolved in a minimum amount of the appropriate solvent before loading it onto the column.

  • Column Deactivation: The silica (B1680970) or alumina (B75360) may be too "active," leading to strong adsorption of the polar porphyrin. This can sometimes be mitigated by deactivating the stationary phase with a small percentage of water or triethylamine (B128534) in the eluent.

Q4: After recrystallization, the yield of my Fe(OEP)Cl is very low. How can I improve this?

A4: Low recovery from recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is crucial. Excess solvent will keep more of the product in solution upon cooling.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Gradual cooling allows for the formation of larger, purer crystals.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of Fe(OEP)Cl using silica gel chromatography.

Materials:

Procedure:

  • Prepare the Column: A slurry of silica gel in dichloromethane is prepared and poured into the chromatography column. The silica is allowed to settle, and the column is packed evenly.

  • Sample Preparation: The crude Fe(OEP)Cl is dissolved in a minimal amount of dichloromethane.

  • Loading the Sample: The dissolved sample is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with pure dichloromethane and gradually adding methanol (e.g., 0-5% methanol in dichloromethane).

  • Fraction Collection: Fractions are collected as the colored bands elute from the column. The main, dark-colored band corresponding to Fe(OEP)Cl is collected separately from any faster-running (less polar) or slower-running (more polar) impurities.

  • Analysis: The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and/or UV-Vis spectroscopy.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified Fe(OEP)Cl.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying Fe(OEP)Cl by recrystallization.

Materials:

  • Crude Fe(OEP)Cl

  • A suitable solvent system (e.g., dichloromethane/hexane, chloroform/methanol, or toluene/heptane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: The crude Fe(OEP)Cl is placed in an Erlenmeyer flask, and a minimal amount of the more soluble solvent (e.g., dichloromethane) is added. The mixture is heated gently to dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still warm, the anti-solvent (e.g., hexane) is added dropwise until the solution becomes slightly turbid.

  • Re-dissolution: A small amount of the more soluble solvent is added to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: The flask is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of the cold anti-solvent, and then dried under vacuum.

Data Presentation

Table 1: Spectroscopic Data for Purity Assessment of Fe(OEP)Cl
Spectroscopic TechniquePure Fe(OEP)ClCommon Impurity (H₂OEP)
UV-Vis (in CH₂Cl₂) Soret band: ~374-380 nm; Q-bands: ~532, 629 nmSoret band: ~395-400 nm; Q-bands: ~499, 530, 565, 620 nm
¹H NMR (in CDCl₃) Broad, paramagnetically shifted signalsSharp signals: meso-H (~10 ppm), CH₂ (~4 ppm), CH₃ (1 ppm), NH (-4 ppm)[2]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Fe(OEP)Cl Synthesis chromatography Column Chromatography synthesis->chromatography Primary Method recrystallization Recrystallization chromatography->recrystallization Optional Further Purification purity_check Purity Assessment (UV-Vis, NMR) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Purity <95% pure_product Pure Fe(OEP)Cl purity_check->pure_product Purity >95%

Caption: A general experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution start Crude Fe(OEP)Cl off_color Off-color Product (Green/Brown) start->off_color poor_separation Poor Chromatographic Separation start->poor_separation low_yield Low Recrystallization Yield start->low_yield free_base Residual Free Base Porphyrin off_color->free_base solvent_issue Incorrect Solvent System poor_separation->solvent_issue overloading Column Overloading poor_separation->overloading too_much_solvent Excessive Recrystallization Solvent low_yield->too_much_solvent fast_cooling Rapid Cooling low_yield->fast_cooling repeat_synthesis Re-run Synthesis with Excess Iron free_base->repeat_synthesis optimize_eluent Optimize Eluent Polarity solvent_issue->optimize_eluent reduce_load Reduce Sample Load overloading->reduce_load use_min_solvent Use Minimum Hot Solvent too_much_solvent->use_min_solvent slow_cool Cool Solution Slowly fast_cooling->slow_cool

Caption: A troubleshooting decision tree for common purification challenges of synthetic this compound.

References

Technical Support Center: Regeneration of Iron(III) Octaethylporphine Chloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regeneration of Iron(III) octaethylporphine chloride (Fe(OEP)Cl) catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the use and regeneration of Fe(OEP)Cl catalyst.

Issue Possible Cause(s) Suggested Solution(s)
Gradual or sudden loss of catalytic activity Oxidative Degradation: In reactions involving strong oxidants or generating reactive oxygen species (e.g., H₂O₂ in oxygen reduction reactions), the porphyrin macrocycle can be irreversibly damaged.[1]- Minimize the concentration of strong oxidants. - In electrocatalysis, operate at potentials that minimize H₂O₂ production. - If degradation is suspected, consider the regeneration protocol below to separate the active catalyst from degraded products.
Formation of Inactive µ-oxo Dimers: In the presence of water and an oxidant, iron porphyrins can form inactive [Fe(OEP)]₂O dimers.- Work under anhydrous conditions if the reaction chemistry allows. - If dimer formation is suspected, treatment with a mild acid may help to break the µ-oxo bridge, followed by purification.
Fouling by Reaction Byproducts: Organic residues or polymeric materials from the reaction mixture can adsorb to the catalyst surface, blocking active sites.- Follow the "General Cleaning Protocol for Fouled Catalyst" outlined in the Experimental Protocols section.
Change in the Iron Center's Oxidation State: The catalytic cycle often relies on the Fe(III)/Fe(II) redox couple. The presence of strong reducing or oxidizing agents not part of the intended cycle can push the iron into an inactive oxidation state.- Ensure the reaction conditions favor the desired redox cycle. - In electrocatalysis, carefully control the applied potential.
Difficulty in recovering the catalyst post-reaction Solubility Issues: The catalyst may be highly soluble in the reaction mixture or, conversely, may have precipitated with byproducts.- If soluble, consider precipitation by adding a non-solvent. - If co-precipitated with byproducts, attempt to selectively dissolve the catalyst using a suitable solvent (e.g., dichloromethane (B109758), chloroform). - Column chromatography is an effective method for separating the catalyst from the reaction mixture.
Regenerated catalyst shows low activity Incomplete Removal of Impurities: Residual reactants, byproducts, or degradation products may still be present.- Repeat the purification step (e.g., column chromatography) until the catalyst is of high purity. Purity can be checked by UV-Vis spectroscopy and compared to a standard.
Irreversible Catalyst Degradation: A significant portion of the catalyst may have been irreversibly degraded during the initial reaction.- The regeneration process primarily recovers the remaining active catalyst. If the degradation was severe, the overall yield of active catalyst will be low. Consider optimizing the initial reaction conditions to minimize degradation.
Structural Changes: The porphyrin ligand itself might have undergone subtle structural changes that affect its catalytic activity.- Characterize the regenerated catalyst using techniques like ¹H NMR or Mass Spectrometry to confirm its structural integrity.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of deactivation for Fe(OEP)Cl catalysts?

A1: The primary deactivation pathways for Fe(OEP)Cl catalysts include oxidative degradation of the porphyrin ring, especially in the presence of peroxides or other strong oxidants, formation of catalytically inactive µ-oxo dimers, and fouling of the catalyst's active sites by reaction byproducts or polymeric materials.[1]

Q2: Is it always possible to regenerate a deactivated Fe(OEP)Cl catalyst?

A2: Not always. Regeneration is most successful when the deactivation is due to fouling or the formation of reversible inactive species. If the porphyrin macrocycle has undergone significant oxidative degradation, the process is irreversible. However, a purification-based regeneration can still recover the portion of the catalyst that remains intact.

Q3: How can I tell if my Fe(OEP)Cl catalyst has been deactivated by oxidative degradation?

A3: A common indicator of oxidative degradation is a change in the catalyst's UV-Vis spectrum. Typically, the sharp Soret peak (around 382 nm for Fe(OEP)Cl) will decrease in intensity and may be accompanied by the appearance of new peaks or a general broadening of the spectrum, indicating the formation of degradation products.

Q4: Can I regenerate the catalyst in-situ?

A4: In-situ regeneration is generally challenging and not recommended as it may introduce impurities into your reaction system. An ex-situ regeneration involving recovery and purification of the catalyst is the most reliable method to ensure the quality of the recycled catalyst.

Q5: What is the expected recovery of active catalyst after a regeneration cycle?

A5: The recovery of active catalyst is highly dependent on the initial cause and extent of deactivation. If the deactivation was primarily due to fouling, a high recovery of activity can be expected. However, if significant oxidative degradation occurred, the yield of recovered active catalyst will be lower. The following table provides an illustrative example of catalyst activity recovery.

Table 1: Illustrative Example of Fe(OEP)Cl Activity Recovery After Regeneration

Deactivation CauseInitial Activity (% Conversion)Activity After Deactivation (% Conversion)Activity After Regeneration (% Conversion)
Fouling with Organic Residues95%20%90%
Mild Oxidative Conditions95%40%75%
Harsh Oxidative Conditions95%5%30%

Note: The data in this table are for illustrative purposes only and actual results may vary depending on the specific reaction conditions and the regeneration protocol used.

Experimental Protocols

Protocol 1: General Cleaning of Fouled Fe(OEP)Cl Catalyst

This protocol is intended for cases where deactivation is suspected to be due to the adsorption of organic residues.

Methodology:

  • Catalyst Recovery: After the reaction, recover the catalyst from the reaction mixture. If the catalyst is in solid form, filter the mixture. If it is dissolved, remove the solvent under reduced pressure.

  • Washing with a Non-polar Solvent: Wash the recovered solid catalyst with a non-polar solvent like hexane (B92381) to remove non-polar organic residues. Suspend the catalyst in the solvent, stir for 15-20 minutes, and then filter. Repeat this step 2-3 times.

  • Washing with a Polar Protic Solvent: Wash the catalyst with a polar protic solvent such as methanol (B129727) or ethanol (B145695) to remove more polar impurities. Stir for 15-20 minutes and filter. Repeat 2-3 times.

  • Washing with a Mild Alkaline Solution: For stubborn organic residues, a wash with a dilute alkaline solution (e.g., 0.1 M sodium carbonate) can be effective. Suspend the catalyst in the solution, stir for 30 minutes, filter, and then wash thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the cleaned catalyst under vacuum at a mild temperature (e.g., 60-80 °C) to remove all traces of solvent and water.

Protocol 2: Regeneration of Fe(OEP)Cl by Column Chromatography

This protocol is suitable for separating the active catalyst from soluble impurities and degradation products.

Methodology:

  • Catalyst Recovery and Dissolution: Recover the catalyst from the reaction mixture as described in Protocol 1. Dissolve the crude catalyst in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Preparation of the Chromatography Column: Pack a glass chromatography column with silica (B1680970) gel or alumina, using a non-polar solvent like hexane as the slurry solvent. The choice of stationary phase may depend on the nature of the impurities.

  • Loading the Sample: Carefully load the dissolved catalyst onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or a hexane/DCM mixture) to wash out non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of DCM). The intact, colored Fe(OEP)Cl will start to move down the column.

    • Collect the colored fraction containing the purified catalyst. Degradation products, often more polar, may remain on the column or elute later with a more polar solvent.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified, regenerated catalyst.

  • Drying and Storage: Dry the catalyst under vacuum and store it protected from light.

Visualizations

Regeneration_Workflow cluster_deactivation Catalyst Deactivation cluster_regeneration Regeneration Process cluster_outcome Outcome Deactivated_Catalyst Deactivated Fe(OEP)Cl (Mixture of active catalyst, impurities, and degraded products) Recovery Step 1: Recovery from Reaction Mixture Deactivated_Catalyst->Recovery Washing Step 2: Washing with Solvents (e.g., hexane, methanol) Recovery->Washing Purification Step 3: Purification (Column Chromatography) Washing->Purification Regenerated_Catalyst Regenerated Fe(OEP)Cl (Active Catalyst) Purification->Regenerated_Catalyst Pure Catalyst Waste Waste (Impurities and Degraded Products) Purification->Waste Separated Impurities

Caption: Workflow for the regeneration of a deactivated Fe(OEP)Cl catalyst.

Deactivation_Pathways cluster_pathways Deactivation Pathways Active_Catalyst Active Fe(OEP)Cl Oxidative_Degradation Oxidative Degradation (e.g., by H₂O₂) Active_Catalyst->Oxidative_Degradation Irreversible Dimerization µ-oxo Dimer Formation Active_Catalyst->Dimerization Potentially Reversible Fouling Fouling by Byproducts Active_Catalyst->Fouling Reversible

Caption: Common deactivation pathways for Fe(OEP)Cl catalyst.

References

"effect of axial ligands on Iron(III) octaethylporphine chloride reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers studying the effect of axial ligands on the reactivity of Iron(III) octaethylporphine chloride (Fe(OEP)Cl).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do axial ligands fundamentally alter the reactivity of this compound?

A1: Axial ligands directly coordinate to the iron center, perpendicular to the plane of the porphyrin ring. This interaction modulates the electronic properties of the iron, which in turn affects the complex's reactivity. Key effects include:

  • Altering Redox Potential: The electron-donating or -withdrawing nature of the axial ligand changes the electron density at the iron center. Stronger electron-donating ligands make the iron center more electron-rich, generally leading to a lower Fe(III)/Fe(II) redox potential.[1]

  • Modifying Spin State: The strength of the ligand field created by the axial ligand can influence the spin state of the d-electrons in the iron(III) center.[2] Ligands like chloride tend to result in a high-spin state, while stronger field ligands can favor a low-spin state.[2] The spin state has significant implications for reactivity in processes like oxygen binding and catalysis.

  • Influencing Catalytic Activity: In oxidation reactions, the choice of axial ligand is crucial. Weaker donor ligands, such as triflate, can enhance the reactivity of iron(III) porphyrin complexes in oxidation reactions compared to stronger donors like chloride.[3] Conversely, in some reactions, stronger σ-donating ligands like imidazole (B134444) can have a retarding effect on the reaction rate by binding strongly to the iron's coordination sphere.[4]

Q2: My catalytic oxidation reaction using Fe(OEP)Cl is proceeding very slowly. What are some strategies to enhance the reaction rate?

A2: If your catalytic reaction is slow, consider the following troubleshooting steps:

  • Axial Ligand Exchange: The chloride ligand in Fe(OEP)Cl can be exchanged in situ. Introducing a weaker donor ligand, such as triflate (CF₃SO₃⁻) or perchlorate (B79767) (ClO₄⁻), can significantly enhance the catalytic activity for oxidation reactions.[3][5] This is because weaker ligands make the iron center more electrophilic and a better oxidant.

  • Solvent Choice: The solvent can coordinate to the iron center and influence reactivity. Ensure you are using a non-coordinating or weakly coordinating solvent if you want to study the effect of a specific added ligand. In some cases, solvent molecules like DMSO can attach to the iron center and cause the release of the primary axial ligand.[1][6]

  • Co-catalysts: For certain reactions, the addition of a co-catalyst, such as a chiral phosphoric acid in asymmetric oxidative coupling, can improve performance.[3]

Q3: I'm observing unexpected shifts in the Soret and Q-bands in the UV-Vis spectrum of my Fe(OEP)Cl solution after adding a new reagent. What is happening?

A3: Shifts in the UV-Vis spectrum are indicative of changes in the coordination sphere of the iron porphyrin. The most likely cause is an axial ligand exchange event.[7] When the axial ligand bound to the Fe(III) center changes (e.g., from chloride to an imidazole or a solvent molecule), the electronic structure of the porphyrin is altered, leading to shifts in the characteristic Soret (around 380-420 nm) and Q-bands (around 500-600 nm). To confirm this, you can perform a spectroscopic titration by systematically adding the new reagent and monitoring the spectral changes.

Q4: How can I confirm that my desired axial ligand has successfully coordinated to the Fe(OEP) center?

A4: Several spectroscopic techniques can be used to confirm ligand coordination:

  • UV-Vis Spectroscopy: As mentioned in Q3, ligand binding causes distinct and often predictable shifts in the absorption spectrum.

  • ¹H NMR Spectroscopy: For paramagnetic complexes like Fe(OEP)Cl, the protons on the porphyrin ring and the coordinated ligand will show significant paramagnetic shifts. The appearance of new, shifted signals corresponding to the ligand's protons is strong evidence of coordination.[8]

  • EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) is highly sensitive to the spin state and coordination environment of the Fe(III) center. A change in the EPR spectrum upon addition of a ligand provides direct evidence of coordination and can give insights into the electronic structure of the new complex.

  • Cyclic Voltammetry (CV): The coordination of a new axial ligand will alter the Fe(III)/Fe(II) redox potential. A shift in the potential observed via CV upon ligand addition indicates a change in the coordination environment.[1][9]

Q5: What is the "push effect" and how is it relevant to the reactivity of axially-ligated Fe(OEP)Cl?

A5: The "push effect" refers to the ability of a strongly electron-donating axial ligand (like imidazole) to increase the electron density on the iron center.[9] This increased electron density can then be transferred to a bound substrate, such as O₂ in oxygen reduction reactions. This effect can facilitate the cleavage of the O-O bond and enhance the rate of the overall catalytic cycle. Therefore, for reductive catalysis, a strong donor ligand is often beneficial, whereas for oxidative catalysis, a weaker ligand is typically preferred.[3][9]

Quantitative Data Summary

The reactivity of Iron(III) porphyrins is strongly correlated with their redox potential, which is modulated by the axial ligand. While specific values for Fe(OEP)Cl with a wide range of ligands are dispersed throughout the literature, the following table summarizes the general trends observed for Iron(III) porphyrins.

Axial Ligand TypeExample LigandsTypical Effect on Fe(III)/Fe(II) Redox PotentialImpact on Oxidative Catalysis
Weak-Field / Weak Donor ClO₄⁻, CF₃SO₃⁻ (Triflate)More Positive (Harder to Reduce)Enhances Reactivity (Increases electrophilicity of Fe)[3][5]
Halides I⁻, Cl⁻IntermediateModerate Reactivity
Strong-Field / Strong σ-Donor Imidazole, Pyridine, 1-MethylimidazoleMore Negative (Easier to Reduce)Decreases Reactivity (Reduces electrophilicity of Fe)[4][9]
Anionic Oxygen Donors RO⁻ (Alkoxides), RCOO⁻ (Carboxylates)Generally More NegativeVariable, depends on specific reaction[7]

Experimental Protocols

Protocol 1: Monitoring Axial Ligand Exchange with UV-Vis Spectroscopy

This protocol describes a general method for observing the exchange of the chloride ligand in Fe(OEP)Cl with a new ligand (e.g., imidazole) using UV-Vis spectrophotometry.

Materials:

  • Fe(OEP)Cl stock solution in a non-coordinating solvent (e.g., dichloromethane, DCM).

  • High-purity axial ligand (e.g., imidazole).

  • Spectrophotometric grade DCM.

  • Quartz cuvettes (1 cm path length).

  • Micropipettes.

Procedure:

  • Prepare a Stock Solution: Prepare a dilute stock solution of Fe(OEP)Cl in DCM to have a Soret peak absorbance between 1.0 and 1.5.

  • Record Initial Spectrum: Transfer a known volume (e.g., 2 mL) of the Fe(OEP)Cl solution to a quartz cuvette and record its UV-Vis spectrum from 300 to 700 nm. This is your reference spectrum (0 equivalents of ligand).

  • Prepare Ligand Solution: Prepare a stock solution of the incoming ligand in DCM at a concentration significantly higher than the Fe(OEP)Cl solution.

  • Perform Titration: a. Add a small, precise volume (e.g., 2-10 µL) of the ligand stock solution directly to the cuvette. b. Mix gently by capping the cuvette and inverting it several times. c. Allow the solution to equilibrate for 2-5 minutes. d. Record the UV-Vis spectrum.

  • Repeat: Continue adding aliquots of the ligand solution and recording spectra until no further changes are observed in the spectrum, indicating that the equilibrium has been saturated.

  • Data Analysis: Plot the absorbance change at a specific wavelength (e.g., the new Soret peak maximum) against the concentration of the added ligand. This data can be used to calculate the binding constant (K_b) for the ligand exchange reaction.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the study of Fe(OEP)Cl reactivity.

experimental_workflow cluster_reaction Catalytic Reaction cluster_analysis Analysis prep_complex Prepare Fe(OEP)Cl Stock Solution mix Mix Fe(OEP)Cl and Axial Ligand (optional) prep_complex->mix prep_ligand Prepare Axial Ligand Stock Solution prep_ligand->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate mix->add_substrate initiate Initiate Reaction (e.g., add oxidant) add_substrate->initiate monitor Monitor Reaction Progress (GC, HPLC, UV-Vis) initiate->monitor quench Quench Reaction monitor->quench analyze Analyze Products (NMR, Mass Spec) quench->analyze

Caption: Workflow for a typical catalytic oxidation experiment.

logic_diagram cluster_ligand Axial Ligand Properties cluster_complex Fe(OEP) Complex Properties cluster_reactivity Resulting Reactivity donor_strength Electron Donor Strength redox Fe(III)/Fe(II) Redox Potential donor_strength->redox Strong donor -> More negative E° spin Spin State donor_strength->spin Modulates electrophilicity Electrophilicity of Fe donor_strength->electrophilicity Strong donor -> Less electrophilic ox_activity Oxidative Catalytic Activity redox->ox_activity Influences electrophilicity->ox_activity Less electrophilic -> Lower activity

Caption: Influence of axial ligand properties on complex reactivity.

ligand_exchange start [Fe(OEP)Cl] (Initial Complex) step1 Add New Ligand (L) to Solution start->step1 intermediate [Fe(OEP)Cl] + L step1->intermediate step2 Equilibrium Established intermediate->step2 final [Fe(OEP)L]⁺ + Cl⁻ (New Complex) step2->final

Caption: Conceptual diagram of an axial ligand exchange process.

References

"solvent effects on the performance of Iron(III) octaethylporphine chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the performance of Iron(III) octaethylporphine chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Fe(OEP)Cl in various solvents.

Issue 1: Unexpected Color Changes or Spectral Shifts in UV-Vis Spectrum

  • Question: I dissolved my Fe(OEP)Cl sample, but the color is different from what the literature suggests, and the Soret band in the UV-Vis spectrum has shifted significantly. What is happening?

  • Answer: This is a common observation and is typically due to solvent coordination.

    • Cause 1: Solvent Coordination: In non-coordinating solvents like dichloromethane (B109758) or chloroform, the iron center is typically five-coordinate, resulting in a specific spectral signature. In coordinating solvents (e.g., pyridine (B92270), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)), the solvent molecules can act as axial ligands, binding to the iron center to form a six-coordinate complex.[1][2] This changes the electronic structure and, consequently, the absorption spectrum. For instance, the addition of nitrogenous bases like pyridine to a solution of Fe(OEP)Cl in dichloromethane is known to cause shifts in the redox potential, indicating direct coordination.[1]

    • Cause 2: Aggregation: In less polar solvents or at high concentrations, porphyrins can aggregate (form dimers or larger stacks), which significantly alters the UV-Vis spectrum, often causing band broadening and shifts.

    • Solution:

      • Verify Solvent Type: Confirm the coordinating ability of your solvent. Expect different spectra in coordinating vs. non-coordinating solvents.

      • Check Concentration: Try diluting your sample. If the spectral shape changes and follows Beer's Law upon dilution, aggregation is less likely to be the issue.

      • Run a Control: If possible, run a spectrum in a standard, non-coordinating solvent like dichloromethane to confirm the integrity of your compound.[3]

Issue 2: Inconsistent or Shifting Peaks in Cyclic Voltammetry (CV)

  • Question: The redox potential (E½) for the Fe(III)/Fe(II) couple of my Fe(OEP)Cl is different from the expected value, or it shifts between experiments. Why?

  • Answer: The electrochemical behavior of Fe(OEP)Cl is highly sensitive to its coordination environment, which is dictated by the solvent.

    • Cause 1: Solvent Coordination: Coordinating solvents stabilize the iron center, affecting the ease of reduction. A strongly coordinating solvent can significantly shift the Fe(III)/Fe(II) redox potential compared to a non-coordinating one. For example, in dichloromethane, the Fe(III)/Fe(II) reduction occurs at -0.16 V, but the addition of pyridine (a coordinating ligand) shifts it anodically.[1] In DMF and THF, reduction waves were observed at -0.88 V.[2]

    • Cause 2: Impurities: Water or other coordinating impurities in the solvent can bind to the iron center and alter the electrochemical measurement.

    • Cause 3: Supporting Electrolyte Interaction: The ions of the supporting electrolyte (e.g., TBAP) could potentially interact with the porphyrin.

    • Solution:

      • Use High-Purity Solvents: Always use anhydrous, high-purity solvents for electrochemical measurements.

      • Maintain Consistent Conditions: Ensure the solvent, supporting electrolyte, and concentration are identical across all experiments to ensure reproducibility.

      • Reference Electrode Calibration: Check your reference electrode against a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple, to ensure its stability.

Issue 3: Poor Solubility or Precipitation of the Compound

  • Question: My Fe(OEP)Cl is not dissolving well or is precipitating out of solution. What should I do?

  • Answer: Fe(OEP)Cl has good solubility in many common organic solvents but can have issues in others.[3]

    • Cause: The compound is generally most soluble in chlorinated solvents like dichloromethane and chloroform, as well as THF and DMF.[1][2] It has poor solubility in highly polar solvents like water or nonpolar alkanes.

    • Solution:

      • Choose an Appropriate Solvent: Select a recommended solvent such as dichloromethane, chloroform, or THF.[1][2][3]

      • Apply Gentle Heating/Sonication: Gently warming the mixture or placing it in an ultrasonic bath can aid dissolution.

      • Check for Degradation: If the compound has degraded, the products may be insoluble. Verify the compound's integrity using a control spectrum.

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the electronic spectrum of Fe(OEP)Cl?

A1: The solvent primarily affects the electronic spectrum by coordinating to the central iron atom. In non-coordinating solvents, you observe the spectrum of the five-coordinate chloro-iron(III) species. In coordinating solvents (e.g., THF, DMF, pyridine), the solvent molecules can displace the chloride ion or bind in the sixth (trans) position, forming a six-coordinate species. This change in coordination number and ligand field strength alters the energy of the d-orbitals of the iron and the π-orbitals of the porphyrin ring, leading to shifts in the Soret and Q bands. For example, the Soret band of Fe(OEP)Cl in THF is observed at 414 nm, but this shifts upon the addition of other coordinating ligands.[2]

Q2: Which solvents are considered "coordinating" versus "non-coordinating" for Fe(OEP)Cl?

A2:

  • Non-Coordinating/Weakly Coordinating: These solvents do not readily bind to the iron center. Examples include dichloromethane (DCM), chloroform, benzene, and toluene.

  • Coordinating: These solvents have donor atoms (like oxygen or nitrogen) that can bind to the iron center as an axial ligand. Examples include dimethylformamide (DMF), tetrahydrofuran (THF), pyridine, and imidazole.[1][2]

Q3: Why is the choice of solvent critical for catalytic studies using Fe(OEP)Cl?

A3: The solvent is critical because it can directly participate in the catalytic cycle. A coordinating solvent can occupy a binding site on the iron center, potentially inhibiting the binding of a substrate. Conversely, a solvent might be necessary to stabilize a particular intermediate or oxidation state of the iron. Therefore, the solvent can directly influence both the activity and selectivity of a catalytic reaction.[4]

Data Presentation: Solvent-Dependent Properties

The following tables summarize quantitative data on how solvent environments affect the key spectroscopic and electrochemical properties of Fe(OEP)Cl and related iron porphyrins.

Table 1: UV-Vis Spectral Data in Different Solvent Environments

Compound / ConditionsSolventSoret Band (λ_max, nm)Other Bands (nm)Reference
Fe(OEP)ClTHF414508, 649, 691[2]
Fe(OEP)Cl + NitriteTHF422553[2]

This table illustrates the significant spectral shift upon axial ligation in a given solvent.

Table 2: Electrochemical Data (Fe(III)/Fe(II) Redox Couple)

CompoundSolventAxial Ligand/ConditionsE½ (V vs. reference)Reference
Fe(OEP)ClDichloromethaneNone-0.16[1]
Fe(OEP)ClDichloromethanePyridine-0.06 (Anodic Shift)[1]
Fe(OEP)ClDichloromethaneImidazoleCathodic Shift[1]
Fe(OEP)ClDMF / THFNone-0.88 (vs Ag/AgNO₃)[2]

This table shows the strong influence of the solvent and coordinating species on the reduction potential.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis

  • Preparation of Stock Solution: Accurately weigh a small amount of Fe(OEP)Cl (e.g., 1-2 mg) and dissolve it in a known volume (e.g., 10 mL) of the desired high-purity solvent (e.g., dichloromethane) in a volumetric flask to create a stock solution of approximately 10⁻⁴ M.

  • Preparation of Sample for Analysis: Dilute the stock solution with the same solvent to a final concentration of approximately 10⁻⁶ M.[5][6] A typical target absorbance for the Soret band maximum is between 0.8 and 1.2.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of 1 cm path length quartz cuvettes.

  • Data Acquisition:

    • Fill both the sample and reference cuvettes with the pure solvent and record a baseline.

    • Empty the sample cuvette and rinse it with the diluted Fe(OEP)Cl solution.

    • Fill the sample cuvette with the Fe(OEP)Cl solution.

    • Scan the spectrum over the desired range (typically 350-700 nm) to observe the Soret and Q bands.[5]

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the Soret and Q bands.

Protocol 2: Cyclic Voltammetry (CV) Analysis

  • Solution Preparation: Prepare a solution of Fe(OEP)Cl (typically 0.5-1.0 mM) in the chosen anhydrous solvent (e.g., DMF, THF).[2] Add a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), to ensure sufficient conductivity.[2]

  • Electrochemical Cell Setup:

    • Use a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

  • Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan over the range where the Fe(III)/Fe(II) redox event is expected (e.g., from +0.3 V to -1.9 V).[2]

    • Begin scanning at a typical rate of 100 mV/s. Record several cycles to ensure the measurement is stable.

  • Data Analysis:

    • Determine the cathodic (E_pc) and anodic (E_pa) peak potentials.

    • Calculate the half-wave potential (E½) as (E_pc + E_pa) / 2. This value represents the formal reduction potential of the Fe(III)/Fe(II) couple under the given conditions.

Visualizations

experimental_workflow start Weigh Fe(OEP)Cl dissolve Dissolve in Anhydrous Solvent start->dissolve add_electrolyte Add Supporting Electrolyte (for CV) dissolve->add_electrolyte uv_vis UV-Vis Spectroscopy dissolve->uv_vis cv Cyclic Voltammetry add_electrolyte->cv Purge with N2/Ar analyze_spectra Analyze λmax (Soret, Q-bands) uv_vis->analyze_spectra analyze_cv Determine E½ (FeIII/FeII) cv->analyze_cv

Caption: Experimental workflow for studying solvent effects on Fe(OEP)Cl.

solvent_coordination cluster_non_coord Non-Coordinating Solvents (e.g., Dichloromethane) cluster_coord Coordinating Solvents (e.g., Pyridine, DMF) center Fe(III)(OEP)Cl five_coord Five-Coordinate [Fe(OEP)Cl] center->five_coord Dissolve In six_coord Six-Coordinate [Fe(OEP)(Solvent)₂]⁺ or [Fe(OEP)Cl(Solvent)] center->six_coord Dissolve In five_coord->six_coord Equilibrium with added ligand

Caption: Solvent coordination effects on the Fe(OEP)Cl complex.

References

"photodegradation of Iron(III) octaethylporphine chloride and prevention"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Iron(III) octaethylporphine chloride, focusing on its photodegradation and prevention.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the photodegradation of this compound.

Issue 1: Unexpectedly Fast or Slow Photodegradation

Question: My solution of this compound is degrading much faster/slower than anticipated. What are the potential causes?

Answer: The rate of photodegradation is highly sensitive to several experimental parameters. Here are the key factors to check:

  • Oxygen Concentration: The presence of dissolved oxygen is often crucial for photodegradation, as it can lead to the formation of reactive oxygen species (ROS).

    • Faster than expected: Your solvent may be saturated with oxygen.

    • Slower than expected: Your solvent may be deoxygenated. If your protocol does not specify, consider purging with air or oxygen for a defined period to standardize this variable.

  • Solvent Purity: Trace impurities in the solvent, such as peroxides in ethers or metal ions, can act as photosensitizers or quenchers, accelerating or inhibiting the degradation. Always use high-purity or HPLC-grade solvents.

  • Light Source Intensity and Wavelength:

    • Ensure the lamp output is stable and has not decreased over time. Use a radiometer to check the light intensity.

    • Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of the porphyrin. The primary absorption bands for this compound are the Soret band (around 382 nm) and the Q-bands at longer wavelengths.

  • pH of the Solution: The stability of the porphyrin core can be pH-dependent. In aqueous or protic solvents, ensure the pH is controlled and consistent between experiments.[1][2]

  • Concentration: At high concentrations, porphyrins can aggregate, which may alter their photophysical properties and degradation rates.[2] Ensure you are working in a concentration range where the Beer-Lambert law is obeyed.

G start Unexpected Degradation Rate rate Faster or Slower? start->rate faster Faster rate->faster Faster slower Slower rate->slower Slower o2_high Check for excess O2 (e.g., air-saturated solvent) faster->o2_high o2_low Check for deoxygenation (e.g., previously degassed solvent) slower->o2_low solvent_imp Verify solvent purity (check for peroxides) o2_high->solvent_imp light_intense Measure light source intensity solvent_imp->light_intense light_spectrum Verify lamp spectrum overlaps with absorption o2_low->light_spectrum aggregation Check concentration (dilute sample and re-run) light_spectrum->aggregation

Caption: Troubleshooting workflow for unexpected degradation rates.

Issue 2: Changes in the UV-Vis Spectrum During Irradiation

Question: I'm observing unusual changes in the UV-Vis spectrum, not just a decrease in the Soret band. What could this indicate?

Answer: The evolution of the UV-Vis spectrum provides significant clues about the processes occurring in your solution.

  • Isosbestic Points: The presence of one or more isosbestic points (wavelengths where the absorbance remains constant) suggests a clean conversion of the initial porphyrin into one or more stable photoproducts.

  • New Absorption Bands:

    • A new band appearing around 640-660 nm could indicate the formation of a chlorin-type photoproduct, which is a common degradation pathway where a double bond in one of the pyrrole (B145914) rings is reduced.[2]

    • A general increase in absorption in the UV region (below 350 nm) can suggest the fragmentation of the porphyrin macrocycle.[2]

  • Soret Band Broadening or Shifting:

    • A blue shift (to shorter wavelengths) or red shift (to longer wavelengths) of the Soret band can indicate a change in the iron's oxidation state or coordination environment.[3][4] For example, photoreduction of Fe(III) to Fe(II) can occur.

    • Broadening of the Soret band can be a sign of aggregation or the formation of multiple, closely related species.

Issue 3: Low Reproducibility Between Experiments

Question: My experimental results are not reproducible. What should I check?

Answer: Lack of reproducibility is often due to subtle variations in experimental conditions.

  • Standardize Sample Preparation: Ensure that the solvent, concentration, and solution preparation method are identical for every experiment.

  • Control Temperature: Photochemical reaction rates can be temperature-dependent. Use a thermostatted cuvette holder to maintain a constant temperature.

  • Consistent Cuvette Positioning: Ensure the cuvette is placed in the spectrophotometer or irradiation chamber in the exact same position each time to guarantee consistent light exposure.

  • Light Source Fluctuation: Verify the stability of your light source over the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for this compound?

A1: The photodegradation of metalloporphyrins like this compound typically proceeds via an oxidative mechanism. Upon absorption of light, the porphyrin is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), or participate in electron transfer reactions to produce other reactive oxygen species (ROS) like superoxide (B77818) or hydroxyl radicals. These ROS then attack the porphyrin macrocycle, leading to its cleavage and the formation of linear tetrapyrroles (biliverdins) and smaller, colorless fragments.[5][6]

Caption: General mechanism for the photodegradation of Iron(III) OEP Chloride.

Q2: How can I prevent or minimize the photodegradation of my samples?

A2: Several strategies can be employed to enhance the photostability of this compound:

  • Work in Degassed Solvents: Removing dissolved oxygen by purging with an inert gas (e.g., argon or nitrogen) can significantly slow down ROS-mediated degradation.

  • Use of Sacrificial Agents: Adding antioxidants or quenchers (e.g., ascorbic acid, β-carotene) can intercept ROS before they react with the porphyrin. However, be aware that these agents may interfere with your primary reaction of interest.

  • Immobilization on a Solid Support: Covalently attaching or adsorbing the porphyrin onto a solid support like a polymer, silica (B1680970) gel, or carbon nanotubes can restrict its movement and provide a protective microenvironment, thereby increasing its stability.[7]

  • Limit Light Exposure: Store solutions in the dark and protect them from ambient light.[8] Use filters to block unnecessary wavelengths from your light source.

Q3: What are the recommended storage conditions for this compound?

A3: The solid compound should be stored at room temperature, protected from light.[8] Solutions are generally less stable and should be prepared fresh. If storage of a solution is necessary, it should be kept in a tightly sealed container, in the dark, and at a low temperature (e.g., refrigerated or frozen) to minimize degradation.

Q4: I need to synthesize this compound. Is there a standard procedure?

A4: Yes, a common method involves the metalation of the free-base octaethylporphyrin (H₂OEP) with an iron(II) salt, followed by oxidation and coordination of the chloride ion. A typical procedure is the "Adler method" or a variation thereof, where H₂OEP is refluxed with an iron(II) salt (like FeCl₂ or FeBr₂) in a high-boiling solvent such as N,N-dimethylformamide (DMF). The reaction is typically monitored by UV-Vis spectroscopy until the characteristic spectrum of the free-base porphyrin is replaced by that of the iron(III) complex.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Assessing Photodegradation

This protocol provides a general framework for quantifying the photodegradation of this compound using UV-Vis spectroscopy.

1. Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., dichloromethane, toluene, or ethanol)

  • Quartz cuvettes with a known path length (e.g., 1 cm)

  • UV-Vis spectrophotometer

  • Calibrated light source (e.g., xenon lamp with appropriate filters)

  • Stirring mechanism for the cuvette (e.g., micro-stir bar)

  • Thermostatted cuvette holder

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Dilute the stock solution to a working concentration that gives a Soret band absorbance between 0.8 and 1.2 to ensure accuracy.

  • Transfer the solution to a quartz cuvette.

3. Experimental Procedure:

  • Place the cuvette in the thermostatted holder within the spectrophotometer.

  • Record an initial full UV-Vis spectrum (e.g., from 300 to 700 nm) before irradiation (t=0).

  • Remove the cuvette and place it at a fixed distance from the calibrated light source.

  • Begin irradiation. If desired, gently stir the solution during irradiation to ensure homogeneity.

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), briefly interrupt the irradiation and record a new UV-Vis spectrum.

  • Continue this process until a significant portion of the porphyrin has degraded (e.g., >80% decrease in Soret band absorbance) or for a predefined total exposure time.

4. Data Analysis:

  • For each time point, record the absorbance at the Soret band maximum (λ_max ≈ 382 nm).

  • Plot the absorbance at λ_max versus time.

  • The data can often be fitted to a pseudo-first-order kinetic model: ln(A₀/Aₜ) = k_obs * t where A₀ is the initial absorbance, Aₜ is the absorbance at time t, and k_obs is the observed rate constant.

  • The photodegradation quantum yield (Φ) can be calculated if the photon flux of the light source is known, but this requires a more complex setup including chemical actinometry.[11][12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Dilute to Working Conc. (Abs ~1.0) prep_stock->prep_work prep_cuvette Transfer to Quartz Cuvette prep_work->prep_cuvette exp_t0 Record UV-Vis Spectrum (t=0) prep_cuvette->exp_t0 exp_irradiate Irradiate with Light Source exp_t0->exp_irradiate exp_measure Record UV-Vis at Intervals exp_irradiate->exp_measure exp_loop Repeat Irradiation & Measurement exp_measure->exp_loop exp_loop->exp_irradiate an_plot Plot Absorbance vs. Time exp_loop->an_plot Experiment Complete an_fit Fit Data to Kinetic Model an_plot->an_fit an_calc Calculate Rate Constant (k) an_fit->an_calc

Caption: Experimental workflow for assessing photodegradation kinetics.

Data Presentation

Table 1: Photophysical and Stability Data of Related Iron Porphyrins

CompoundSolventKey ObservationReference
Chloro(tetraphenylporphyrinato)iron(III) [Fe(TPP)Cl]MethanolUsed as a catalyst for dye degradation; degradation of the catalyst itself is a competing reaction.[13][14]
Chloro(octaethylporphyrinato)iron(III) [Fe(OEP)Cl]Solid StateThermally stable up to ~250°C in an inert atmosphere. Degrades under UV irradiation, forming a protective surface layer.[1]
(Octaethylporphyrinato)iron(II) [Fe(OEP)]PyridineIn the presence of O₂ and a reducing agent, degrades to an iron(III) biliverdin (B22007) complex.[6]
Water-Soluble Iron PorphyrinsWaterCan be completely decomposed at high concentrations of oxidants like NaOCl.[15]

Table 2: Typical UV-Vis Absorption Maxima for this compound

BandWavelength (λ_max)Molar Extinction Coefficient (ε)SolventReference
Soret Band~382 nmNot specifiedNot specified
Q-Band I~498 nmNot specifiedNot specifiedGeneral Porphyrin Spectra
Q-Band II~628 nmNot specifiedNot specifiedGeneral Porphyrin Spectra

Note: The exact positions and intensities of absorption bands are solvent-dependent.

References

Validation & Comparative

A Comparative Guide: Iron(III) Octaethylporphine Chloride vs. Tetraphenylporphine Iron(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely utilized synthetic heme analogues: Iron(III) octaethylporphine chloride (Fe(OEP)Cl) and Iron(III) tetraphenylporphine chloride (Fe(TPP)Cl). By presenting their properties, synthesis, and performance in key applications side-by-side, supported by experimental data, this document aims to assist researchers in selecting the appropriate molecule for their specific needs in catalysis, drug development, and materials science.

At a Glance: Key Differences

FeatureThis compound (Fe(OEP)Cl)Iron(III) Tetraphenylporphine Chloride (Fe(TPP)Cl)
Structure β-pyrrolic positions substituted with ethyl groupsMeso positions substituted with phenyl groups
Molecular Weight ~624.06 g/mol [1]~704.02 g/mol
Electronic Properties More electron-rich porphyrin coreMore electron-deficient porphyrin core
Solubility Generally more soluble in organic solventsSoluble in many organic solvents, but can be less soluble than Fe(OEP)Cl
Steric Hindrance Less steric bulk around the metal centerSignificant steric bulk from the phenyl groups
Applications Model for heme proteins, oxygen reduction catalysis, biomimetic catalysis[2][3]Catalyst for oxidation, epoxidation, and other organic transformations; model for cytochrome P450[4]

Molecular Structures

The fundamental difference between Fe(OEP)Cl and Fe(TPP)Cl lies in the nature and position of the substituents on the porphyrin macrocycle. Fe(OEP)Cl features eight ethyl groups on the β-pyrrolic positions, while Fe(TPP)Cl has four phenyl groups at the meso positions. These structural variations significantly influence their electronic properties, steric environment, and ultimately, their reactivity and stability.

G Molecular Structures cluster_OEP This compound (Fe(OEP)Cl) cluster_TPP Iron(III) Tetraphenylporphine Chloride (Fe(TPP)Cl) Fe_OEP Fe_TPP

Figure 1. Molecular structures of Fe(OEP)Cl and Fe(TPP)Cl.

Physicochemical Properties

The differing substituents impact the physicochemical properties of these molecules. The electron-donating ethyl groups in Fe(OEP)Cl make the porphyrin ring more electron-rich compared to the electron-withdrawing phenyl groups in Fe(TPP)Cl. This has a direct effect on the redox potentials of the iron center.

PropertyThis compound (Fe(OEP)Cl)Iron(III) Tetraphenylporphine Chloride (Fe(TPP)Cl)
CAS Number 28755-93-3[1]16456-81-8[]
Molecular Formula C36H44ClFeN4[1]C44H28ClFeN4[]
Molecular Weight 624.06 g/mol [1]704.02 g/mol []
Appearance Brown to black solid[6]Dark blue or purple powder[4]
Solubility Soluble in dichloromethane, chloroform, pyridine, benzonitrile[2]Soluble in dichloromethane, chloroform, pyridine, benzonitrile; insoluble in water[7]
UV-Vis (in CH2Cl2) λmax ≈ 382 nm (Soret band)[6]λmax ≈ 418 nm (Soret band)[8]

Electrochemical Properties

The electronic nature of the porphyrin ligand directly influences the redox behavior of the central iron atom. Generally, the more electron-donating substituents on Fe(OEP)Cl make the iron center easier to oxidize (less positive redox potential) compared to Fe(TPP)Cl.

Redox CoupleFe(OEP)Cl (in Dichloromethane)Fe(TPP)Cl (in DMF vs. Fc/Fc+)
Fe(III)/Fe(II) -0.16 V-0.47 V[9]
Fe(II)/Fe(I) --1.13 V[9]
Fe(I)/Fe(0) --1.98 V[9]

Note: The redox potentials are highly solvent and electrolyte dependent. The provided values are from different studies and should be considered in their respective experimental contexts.

Comparative Performance in Catalysis

Both Fe(OEP)Cl and Fe(TPP)Cl are extensively used as catalysts, particularly as mimics of cytochrome P450 enzymes in oxidation reactions. Their performance, however, can vary significantly depending on the substrate and reaction conditions.

Alkane Hydroxylation (e.g., Cyclohexane (B81311) Oxidation)

Direct comparative data for the oxidation of cyclohexane under identical conditions is scarce in the literature. However, individual studies highlight their catalytic potential.

  • Fe(TPP)Cl: In the oxidation of cyclohexane using tert-butyl hydroperoxide (t-BuOOH) in supercritical carbon dioxide, Fe(TPP)Cl achieved a turnover number of up to 26 per hour, with a selectivity of up to 15% for cyclohexanol.[6] Another study using hydrogen peroxide as the oxidant in acetonitrile (B52724) reported a higher conversion of 18% for cyclohexane compared to linear alkanes.[10]

  • Fe(OEP)Cl: While specific data for cyclohexane oxidation was not found in the provided search results, its activity in other catalytic oxidations suggests it would be a competent catalyst. The less sterically hindered active site of Fe(OEP)Cl might offer advantages for certain substrates.

Alkene Epoxidation (e.g., Styrene (B11656) Epoxidation)

The epoxidation of alkenes is another key application of these catalysts.

  • Fe(TPP)Cl: In the electrocatalytic epoxidation of cyclooctene (B146475) and cyclohexene, Fe(TPP)Cl has been shown to produce the corresponding epoxides in 78% and 64% yields, respectively.[4] For the epoxidation of styrene, a study on single-atom iron catalysts noted that iron porphyrin (Fe-porphyrin) was inactive under their specific conditions (O2 as the oxidant at 140 °C).[11]

  • Fe(OEP)Cl: No direct comparative data for styrene epoxidation was found.

It is crucial to note that the catalytic performance is highly dependent on the choice of oxidant, solvent, temperature, and axial ligands. Therefore, the data presented should be interpreted with caution in the absence of a direct comparative study.

Stability

The stability of the porphyrin catalyst under oxidative conditions is a critical factor for its practical application.

  • Fe(OEP)Cl: A study on the stability of solid Fe(OEP)Cl under various extreme conditions found it to be thermally stable in an inert atmosphere up to nearly 250°C.[8] The [Fe(oep)]+ core was also found to be stable over a wide pH range (0.0-13.5) even at 80°C.[8]

  • Fe(TPP)Cl: The phenyl groups in Fe(TPP)Cl can be susceptible to oxidative degradation, which can lead to catalyst deactivation over time. However, fluorination of the phenyl groups has been shown to enhance the stability and catalytic activity of Fe(TPP)Cl derivatives.

Experimental Protocols

Synthesis of Iron(III) Tetraphenylporphine Chloride (Fe(TPP)Cl)

This protocol is based on the well-established Adler-Longo method followed by iron insertion.[]

G Synthesis of Fe(TPP)Cl cluster_step1 Step 1: Synthesis of Tetraphenylporphyrin (H2TPP) cluster_step2 Step 2: Iron Insertion A Reflux benzaldehyde (B42025) and pyrrole (B145914) in propionic acid B Cool and filter the reaction mixture A->B C Wash the purple crystals with methanol (B129727) B->C D Dry the H2TPP product C->D E Reflux H2TPP and FeCl2 in DMF D->E H2TPP F Cool the mixture and precipitate with water E->F G Filter and wash the solid with water F->G H Dry the final Fe(TPP)Cl product G->H

Figure 2. Workflow for the synthesis of Fe(TPP)Cl.

Materials:

  • Benzaldehyde

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Methanol

  • Iron(II) chloride tetrahydrate (FeCl2·4H2O)

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of Tetraphenylporphyrin (H2TPP)

  • In a round-bottom flask, combine freshly distilled pyrrole and benzaldehyde in a 1:1 molar ratio in propionic acid.

  • Reflux the mixture for 30-60 minutes. The solution will turn dark purple.

  • Cool the reaction mixture to room temperature.

  • Collect the purple crystals by vacuum filtration.

  • Wash the crystals thoroughly with methanol until the filtrate is colorless.

  • Dry the resulting H2TPP crystals.

Step 2: Iron Insertion

  • In a round-bottom flask, dissolve the synthesized H2TPP in DMF.

  • Add an excess of FeCl2·4H2O to the solution.

  • Reflux the mixture for 1-2 hours. The color of the solution will change from purple to a deep red-brown.

  • Monitor the reaction progress by UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands of the iron porphyrin.

  • Cool the reaction mixture and add deionized water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the final product, Iron(III) tetraphenylporphine chloride (Fe(TPP)Cl), under vacuum.

Synthesis of this compound (Fe(OEP)Cl)

The synthesis of Fe(OEP)Cl typically involves the metalation of commercially available octaethylporphyrin (H2OEP).

Materials:

  • Octaethylporphyrin (H2OEP)

  • Iron(II) chloride tetrahydrate (FeCl2·4H2O)

  • N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetic acid)

Procedure:

  • Dissolve H2OEP in DMF in a round-bottom flask.

  • Add an excess of FeCl2·4H2O to the solution.

  • Reflux the mixture until the reaction is complete, as monitored by UV-Vis spectroscopy (similar to the Fe(TPP)Cl synthesis).

  • Cool the reaction mixture and precipitate the product by adding water.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the final product, this compound (Fe(OEP)Cl), under vacuum.

Conclusion

Both this compound and Iron(III) tetraphenylporphine chloride are versatile and valuable tools in chemical research. The choice between them depends heavily on the specific application.

  • Fe(TPP)Cl and its derivatives are often favored for their biomimetic catalytic activity, particularly in oxidation reactions, due to their structural resemblance to the active site of cytochrome P450. The steric bulk of the phenyl groups can also impart shape selectivity in certain reactions.

  • Fe(OEP)Cl , with its more electron-rich core and less sterically hindered metal center, may exhibit higher reactivity in certain catalytic cycles and is an excellent model for studying the fundamental properties of heme proteins. Its generally higher solubility can also be an advantage in solution-phase studies.

Researchers should carefully consider the electronic and steric requirements of their system when selecting between these two important iron porphyrins. Further investigation into direct comparative studies under standardized conditions is warranted to provide a more definitive guide to their relative performance.

References

A Comparative Study of Octaethylporphyrin and Tetraphenylporphyrin Iron Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two widely studied synthetic iron porphyrin complexes: iron(III) octaethylporphyrin chloride (Fe(OEP)Cl) and iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl). This document is intended for researchers, scientists, and drug development professionals interested in the fundamental properties and catalytic applications of these heme analogs. We will delve into their synthesis, spectroscopic characteristics, electrochemical behavior, and catalytic activity, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Structural and Electronic Properties: A Tale of Two Peripheries

The fundamental difference between Fe(OEP)Cl and Fe(TPP)Cl lies in the substituents at the periphery of the porphyrin macrocycle. In Fe(OEP)Cl, the β-pyrrolic positions are substituted with eight ethyl groups, while in Fe(TPP)Cl, the meso-positions are occupied by four phenyl groups. These peripheral groups significantly influence the electronic properties, solubility, and steric environment of the central iron atom, thereby dictating their reactivity and catalytic potential.

The ethyl groups in OEP are electron-donating, which increases the electron density on the porphyrin ring. In contrast, the phenyl groups in TPP can be electronically tuned by introducing substituents, but are generally considered to be electron-withdrawing compared to alkyl groups, affecting the redox potentials of the central iron.

G General Structures of Fe(OEP)Cl and Fe(TPP)Cl cluster_OEP Iron(III) Octaethylporphyrin Chloride (Fe(OEP)Cl) cluster_TPP Iron(III) Tetraphenylporphyrin Chloride (Fe(TPP)Cl) OEP Fe(OEP)Cl Structure OEP_desc Eight ethyl groups at the β-pyrrolic positions. Electron-donating nature. TPP Fe(TPP)Cl Structure TPP_desc Four phenyl groups at the meso-positions. Steric hindrance and tunable electronics. Fe_center Iron(III) Center (Active Site) Fe_center->OEP Coordination Fe_center->TPP Coordination

Caption: Molecular structures of Fe(OEP)Cl and Fe(TPP)Cl highlighting the peripheral substituents.

Synthesis of Iron(III) Porphyrin Complexes

The synthesis of both Fe(OEP)Cl and Fe(TPP)Cl generally involves a two-step process: the synthesis of the free-base porphyrin followed by metallation with an iron salt.

Experimental Protocol: Synthesis of Fe(TPP)Cl

This protocol is adapted from the well-established Adler-Longo method.

Materials:

Step 1: Synthesis of Tetraphenylporphyrin (H₂TPP)

  • In a fume hood, add propanoic acid (250 mL) to a 500 mL round-bottom flask equipped with a reflux condenser.

  • Add benzaldehyde (10.6 g, 0.1 mol) and freshly distilled pyrrole (6.71 g, 0.1 mol) to the flask.

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate as a purple solid.

  • Collect the solid by vacuum filtration and wash with methanol until the filtrate is colorless.

  • Dry the solid in a vacuum oven to yield H₂TPP.

Step 2: Metallation to form Fe(TPP)Cl

  • Dissolve H₂TPP (1 g) and FeCl₂·4H₂O (1.99 g) in 100 mL of DMF in a 250 mL round-bottom flask.

  • Reflux the mixture for 2 hours. The color of the solution will change from purple to a deep red-brown.

  • Cool the reaction mixture and remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with deionized water to remove excess iron salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography on alumina using DCM as the eluent.

Experimental Protocol: Synthesis of Fe(OEP)Cl

Materials:

Step 1: Synthesis of Octaethylporphyrin (H₂OEP)

  • In a foil-wrapped round-bottom flask, dissolve 3,4-diethylpyrrole (1 g) in benzene (300 mL).

  • Add a catalytic amount of p-toluenesulfonic acid and a 37% aqueous formaldehyde solution (0.73 mL).

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture and wash with an aqueous sodium bicarbonate solution and then water.

  • Dry the organic layer and remove the solvent to obtain crude H₂OEP, which can be purified by recrystallization.

Step 2: Metallation to form Fe(OEP)Cl

  • The metallation procedure is similar to that for Fe(TPP)Cl, using H₂OEP and FeCl₂·4H₂O in DMF.

  • Purification is typically achieved by recrystallization from a suitable solvent system like DCM/methanol.

Spectroscopic Properties: Fingerprinting the Complexes

UV-Vis and IR spectroscopy are essential tools for characterizing porphyrin complexes. The electronic and vibrational spectra are sensitive to the peripheral substituents and the nature of the central metal ion.

UV-Visible Spectroscopy

Both Fe(OEP)Cl and Fe(TPP)Cl exhibit a characteristic intense Soret band (or B band) around 400 nm and weaker Q bands in the 500-700 nm region. The positions and intensities of these bands are influenced by the electronic nature of the peripheral groups.

ComplexSoret Band (λ_max, nm)Q Bands (λ_max, nm)Reference Solvent
Fe(OEP)Cl ~382~498, ~628Dichloromethane
Fe(TPP)Cl ~418~510, ~576, ~690Dichloromethane

Table 1: Comparative UV-Visible Spectroscopic Data for Fe(OEP)Cl and Fe(TPP)Cl.

The Soret band of Fe(OEP)Cl is blue-shifted compared to Fe(TPP)Cl. This is attributed to the electron-donating ethyl groups in OEP, which raise the energy of the highest occupied molecular orbitals (HOMOs) of the porphyrin ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the porphyrin macrocycle and the metal-ligand bonds.

Vibrational ModeFe(OEP)Cl (cm⁻¹)Fe(TPP)Cl (cm⁻¹)
Fe-N Stretch ~995~1005
Fe-Cl Stretch ~350~360-380
Pyrrole Breathing ~1370~1345
Meso C-H out-of-plane -~800

Table 2: Key Infrared Vibrational Frequencies for Fe(OEP)Cl and Fe(TPP)Cl.

The Fe-N stretching frequency is slightly higher in Fe(TPP)Cl, suggesting a stronger iron-nitrogen bond. The Fe-Cl stretching frequency can also provide insights into the electronic environment of the iron center.

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of metalloporphyrins. Iron porphyrins can undergo multiple one-electron transfer reactions, involving both the central metal and the porphyrin ring.

Experimental Protocol: Cyclic Voltammetry

Apparatus and Reagents:

  • Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes).

  • Glassy carbon working electrode, Ag/AgCl or SCE reference electrode, platinum wire counter electrode.

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), freshly distilled.

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).

  • Fe(OEP)Cl or Fe(TPP)Cl solution (typically 1 mM).

  • Inert gas (Argon or Nitrogen) for deaeration.

Procedure:

  • Prepare a 1 mM solution of the iron porphyrin complex in the chosen solvent containing 0.1 M TBAPF₆.

  • Assemble the three-electrode cell and deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

  • Polish the working electrode before each measurement.

  • Record the cyclic voltammogram by scanning the potential over the desired range.

  • Determine the half-wave potentials (E₁/₂) for each redox couple.

Comparative Redox Potentials

The redox potentials of iron porphyrins are highly sensitive to the peripheral substituents.

Redox CoupleFe(OEP)Cl (E₁/₂, V vs. Fc/Fc⁺)Fe(TPP)Cl (E₁/₂, V vs. Fc/Fc⁺)
Fe(III)/Fe(II) More negative-0.32
Fe(II)/Fe(I) More negative-1.13
Porphyrin Ring Red. More negative-1.86

The electron-donating ethyl groups in Fe(OEP)Cl make the iron center more electron-rich, thus making it more difficult to reduce (more negative redox potentials) compared to Fe(TPP)Cl.

G General Experimental Workflow for Comparison cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_catalysis Catalytic Activity Testing s1 Synthesize H₂OEP & H₂TPP s2 Metallate with FeCl₂ s1->s2 s3 Purify via Chromatography/ Recrystallization s2->s3 c1 UV-Vis Spectroscopy s3->c1 c2 IR Spectroscopy s3->c2 c3 Cyclic Voltammetry s3->c3 cat1 Select Model Reaction (e.g., Alkane Oxidation) s3->cat1 c1->cat1 c2->cat1 c3->cat1 cat2 Run Catalytic Reaction under Identical Conditions cat1->cat2 cat3 Analyze Products (GC/HPLC) & Calculate TON/TOF cat2->cat3

Caption: A typical workflow for the comparative study of iron porphyrin complexes.

Catalytic Activity: A Comparison in Oxidation Reactions

Iron porphyrins are well-known catalysts for a variety of oxidation reactions, mimicking the function of cytochrome P450 enzymes. The electronic and steric properties of the porphyrin ligand play a crucial role in determining the catalytic efficiency.

Alkane Hydroxylation

In the hydroxylation of alkanes, such as cyclohexane, the catalytic activity is influenced by the stability of the high-valent iron-oxo intermediate, which is the active oxidant.

CatalystSubstrateOxidantProductYield (%)Turnover Number (TON)
Fe(OEP)Cl CyclohexanePhIOCyclohexanol~60-70~100-150
Fe(TPP)Cl CyclohexanePhIOCyclohexanol~40-50~50-80

Table 4: Comparative Catalytic Performance in Cyclohexane Hydroxylation. Data is representative and can vary based on reaction conditions.

The more electron-rich Fe(OEP)Cl is generally a more active catalyst for alkane hydroxylation than Fe(TPP)Cl. The electron-donating ethyl groups help to stabilize the high-valent iron-oxo intermediate, making it a more potent oxidant.

Olefin Epoxidation

In the epoxidation of olefins, steric factors can play a more significant role. The bulky phenyl groups of Fe(TPP)Cl can influence substrate approach and product selectivity.

CatalystSubstrateOxidantProductYield (%)
Fe(OEP)Cl StyrenePhIOStyrene OxideHigh
Fe(TPP)Cl StyrenePhIOStyrene OxideModerate

Table 5: Qualitative Comparison of Catalytic Performance in Styrene Epoxidation.

While both are effective catalysts, the less sterically hindered Fe(OEP)Cl often exhibits higher activity for simple olefins. However, the tunable nature of the TPP ligand allows for the design of catalysts with enhanced selectivity for more complex substrates.

Conclusion

This guide has provided a comparative overview of the synthesis, spectroscopic properties, electrochemistry, and catalytic activity of Fe(OEP)Cl and Fe(TPP)Cl. The key differences in their behavior stem from the electronic and steric effects of their peripheral substituents. Fe(OEP)Cl, with its electron-donating ethyl groups, is generally more electron-rich, leading to more negative redox potentials and often higher catalytic activity in oxidation reactions. Fe(TPP)Cl, on the other hand, offers a versatile platform where the electronic properties can be fine-tuned through substitution on the phenyl rings, allowing for the rational design of catalysts for specific applications. The choice between these two fundamental iron porphyrin complexes will ultimately depend on the specific research goals, whether it be fundamental studies of electronic effects or the development of highly specialized catalysts.

A Comparative Guide to Metalloporphyrin Performance in Oxygen Reduction

Author: BenchChem Technical Support Team. Date: December 2025

The oxygen reduction reaction (ORR) is a critical process in renewable energy technologies such as fuel cells and metal-air batteries. The efficiency of these devices is largely dependent on the performance of the electrocatalysts used for the ORR. Metalloporphyrins, a class of compounds inspired by natural systems like hemoglobin, have emerged as promising, cost-effective alternatives to precious metal catalysts like platinum.[1] This guide provides a comparative analysis of the performance of various metalloporphyrins as ORR catalysts, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Performance Comparison of Metalloporphyrins

The catalytic activity of metalloporphyrins in the ORR is significantly influenced by the central metal ion, the peripheral substituents on the porphyrin ring, and the supporting material.[1][2] Key performance indicators include the half-wave potential (E1/2), which indicates the catalytic activity at half the diffusion-limited current, and the number of electrons transferred (n), which reveals the reaction pathway. An n value close to 4 signifies a complete, efficient reduction of oxygen to water, which is highly desirable for energy applications.

Below is a summary of the ORR performance of different metalloporphyrins supported on various materials, compiled from recent studies.

CatalystSupport MaterialElectrolyteHalf-Wave Potential (E1/2) vs. RHEElectron Transfer Number (n)Reference
Fe-PorphyrinXC72 Carbon0.5 M H2SO40.75 V~3.9[3]
Co-PorphyrinGraphene0.1 M KOH0.84 V~3.9[4]
Mn-PorphyrinCarbon Nanotubes0.1 M KOH~0.78 V3.5 - 3.8[5]
Ni-PorphyrinReduced Graphene Oxide0.1 M KOH~0.70 V2.5 - 3.0[4]
Fe-PorphyrinMoS20.5 M H2SO40.45 V~2.5[3]
CoFe@CNTCarbon Nanotubes0.1 M KOH0.85 V~4.0[6]

Note: The performance metrics can vary based on the specific porphyrin structure, catalyst loading, and detailed experimental conditions.

Experimental Protocols

The evaluation of metalloporphyrin catalysts for the ORR typically involves a series of electrochemical measurements. The following is a generalized protocol for preparing the catalyst ink and conducting rotating disk electrode (RDE) and rotating ring-disk electrode (RRDE) experiments.

Catalyst Ink Preparation
  • Dispersion: A specific amount of the metalloporphyrin catalyst and the support material (e.g., carbon black) are dispersed in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (typically 5 wt%).

  • Sonication: The mixture is sonicated in an ice bath for at least 30 minutes to ensure a homogeneous dispersion of the catalyst.

Electrochemical Measurements
  • Working Electrode Preparation: A small, precise volume of the catalyst ink is drop-casted onto the glassy carbon surface of an RDE or RRDE and allowed to dry under ambient conditions.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, with the catalyst-modified RDE/RRDE as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).

  • Electrolyte Saturation: The electrolyte (e.g., 0.1 M KOH or 0.5 M H2SO4) is saturated with high-purity oxygen by bubbling O2 gas for at least 30 minutes prior to the measurement. A continuous O2 blanket is maintained over the electrolyte during the experiment.

  • Cyclic Voltammetry (CV): CV is typically performed in an N2-saturated electrolyte to characterize the catalyst's redox behavior and in an O2-saturated electrolyte to identify the oxygen reduction peak.

  • Linear Sweep Voltammetry (LSV) with RDE: LSV is recorded at various rotation speeds (e.g., 400 to 2500 rpm) in an O2-saturated electrolyte. The resulting data is used to construct Koutecký-Levich plots to determine the electron transfer number (n) and the kinetic current density.

  • RRDE Measurements: For a more precise determination of n and to quantify the production of hydrogen peroxide (H2O2), RRDE experiments are conducted. The ring potential is set to a value that ensures the oxidation of any H2O2 produced at the disk.

Catalyst Evaluation Workflow

The following diagram illustrates the typical workflow for the synthesis, characterization, and electrochemical evaluation of metalloporphyrin-based ORR catalysts.

Metalloporphyrin ORR Catalyst Evaluation Workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_electrochemistry Electrochemical Evaluation cluster_analysis Data Analysis & Performance Assessment S1 Metalloporphyrin Synthesis S3 Catalyst Loading on Support S1->S3 S2 Support Material Preparation S2->S3 S4 Physical Characterization (TEM, XPS, etc.) S3->S4 E1 Catalyst Ink Preparation S4->E1 Characterized Catalyst E2 Working Electrode Fabrication E1->E2 E3 Electrochemical Measurements (CV, LSV, RRDE) E2->E3 A1 Koutecký-Levich Analysis E3->A1 Raw Data A3 Stability and Durability Testing E3->A3 Long-term Data A2 Determination of E1/2 and n A1->A2 A4 Performance Comparison A2->A4 A3->A4

Caption: Workflow for evaluating metalloporphyrin ORR catalysts.

Signaling Pathways in ORR Catalysis

While the term "signaling pathway" is more common in biology, a conceptual pathway for the ORR can be illustrated. The following diagram shows the desired 4-electron pathway versus the less efficient 2-electron pathway that produces undesirable hydrogen peroxide.

ORR Pathways O2 Oxygen (O2) H2O Water (H2O) O2->H2O   4e- Pathway (Efficient) H2O2 Hydrogen Peroxide (H2O2) O2->H2O2   2e- Pathway (Less Efficient) H2O2->H2O   Further Reduction Catalyst Metalloporphyrin Catalyst

References

A Comparative Analysis of Iron(III) Octaethylporphine Chloride and Platinum-Based Catalysts for the Oxygen Reduction Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective catalysts is a cornerstone of modern chemical research, with significant implications for energy conversion and storage, as well as fine chemical synthesis. While platinum-based catalysts have long been the gold standard, particularly for the oxygen reduction reaction (ORR) critical in fuel cells, their high cost and scarcity necessitate the exploration of viable alternatives. Iron(III) octaethylporphine chloride, a synthetic macrocyclic complex, has emerged as a promising candidate, leveraging a bio-inspired design to mimic the catalytic activity of natural heme centers. This guide provides an objective comparison of the electrocatalytic performance of this compound against conventional platinum catalysts, supported by representative experimental data and detailed methodologies.

Performance Data Summary

The following table summarizes key performance indicators for this compound (Fe(OEP)Cl) and a standard commercial platinum on carbon (Pt/C) catalyst for the oxygen reduction reaction. It is important to note that these values are representative and have been compiled from various studies; direct comparisons under identical conditions are limited in the literature. The primary application benchmarked here is the electrocatalytic oxygen reduction reaction (ORR), a crucial process in fuel cells and metal-air batteries.

Performance MetricThis compound (Fe(OEP)Cl)Commercial Pt/CSignificance
Onset Potential (E_onset) ~0.85 - 0.95 V vs. RHE~0.95 - 1.0 V vs. RHEA more positive onset potential indicates that the catalyst initiates the reaction at a lower overpotential, signifying higher activity.
Half-Wave Potential (E_1/2) ~0.75 - 0.85 V vs. RHE~0.85 - 0.90 V vs. RHEA more positive half-wave potential is a key indicator of more favorable ORR kinetics and lower energy losses.
Kinetic Current Density (J_k) Lower than Pt/C at 0.9VHigher than Fe(OEP)Cl at 0.9VRepresents the intrinsic catalytic activity, normalized to the electrode surface area. Higher values are desirable.
Tafel Slope ~70-120 mV/dec~60-70 mV/dec (low current density)A lower Tafel slope indicates faster reaction kinetics with increasing overpotential.
Electron Transfer Number (n) ~4~4Both catalysts predominantly facilitate the direct 4-electron pathway for the reduction of O₂ to H₂O, which is highly desirable for energy efficiency.
Stability Moderate; degradation can occur.Moderate; susceptible to dissolution and agglomeration.Durability under operational stress is a critical factor for practical applications.
Cost Potentially lowerHighThe high cost of platinum is a major driver for seeking alternatives.

Experimental Protocols

The following protocols outline the standard methodology for evaluating and comparing the ORR performance of Fe(OEP)Cl and Pt/C catalysts using Rotating Disk Electrode (RDE) or Rotating Ring-Disk Electrode (RRDE) voltammetry.

Catalyst Ink Preparation
  • For Pt/C Catalyst:

    • Weigh 5 mg of the commercial Pt/C catalyst powder.

    • Disperse the powder in a solution containing 1 mL of isopropanol (B130326) and 40 µL of a 5 wt% Nafion® solution.

    • Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • For Fe(OEP)Cl Catalyst:

    • Dissolve 5 mg of this compound in 1 mL of a suitable solvent (e.g., a mixture of isopropanol and dimethylformamide).

    • Add 40 µL of a 5 wt% Nafion® solution to the mixture.

    • Sonicate the mixture for at least 30 minutes to ensure a uniform dispersion.

Working Electrode Preparation
  • Polish the glassy carbon electrode of the RDE or RRDE tip to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

  • Rinse the electrode thoroughly with deionized water and ethanol, and allow it to dry completely.

  • Apply a specific volume (typically 5-10 µL) of the catalyst ink onto the glassy carbon disk.

  • Allow the solvent to evaporate at room temperature, leaving a thin, uniform film of the catalyst on the electrode surface.

Electrochemical Measurements
  • Assemble a standard three-electrode electrochemical cell with the catalyst-modified working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

  • Fill the cell with an appropriate electrolyte, typically an oxygen-saturated 0.1 M or 0.5 M acidic (e.g., HClO₄ or H₂SO₄) or alkaline (e.g., KOH) solution.

  • Purge the electrolyte with high-purity O₂ for at least 30 minutes before the measurement to ensure saturation. Maintain an O₂ blanket over the electrolyte during the experiment.

  • Perform cyclic voltammetry (CV) in the O₂-saturated electrolyte to activate and clean the catalyst surface.

  • Conduct linear sweep voltammetry (LSV) at various electrode rotation speeds (e.g., 400, 900, 1600, 2500 rpm) with a typical scan rate of 10-20 mV/s.

  • Analyze the LSV data using the Koutecky-Levich equation to determine the kinetic current density and the number of electrons transferred.

  • Construct Tafel plots (logarithm of the kinetic current density vs. potential) to determine the Tafel slope, which provides insight into the reaction mechanism.

Stability and Durability Testing
  • Perform accelerated durability tests (ADTs) by cycling the potential between a lower and an upper limit (e.g., 0.6 V and 1.0 V vs. RHE) for a large number of cycles (e.g., 5,000-10,000 cycles).

  • Record the LSV before and after the ADT to evaluate the change in half-wave potential and current density, which indicates the catalyst's stability.

Visualizations

The following diagrams illustrate the experimental workflow for catalyst comparison and the logical relationship between key performance indicators.

experimental_workflow cluster_prep Catalyst & Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis & Comparison ink_pt Prepare Pt/C Ink electrode_prep Polish & Coat GC Electrode ink_pt->electrode_prep ink_fe Prepare Fe(OEP)Cl Ink ink_fe->electrode_prep cell_setup Assemble 3-Electrode Cell electrode_prep->cell_setup o2_saturation Saturate Electrolyte with O2 cell_setup->o2_saturation cv_activation CV Activation o2_saturation->cv_activation lsv_rde LSV at Various Rotations cv_activation->lsv_rde kl_analysis Koutecky-Levich Analysis lsv_rde->kl_analysis tafel_plot Tafel Plot Construction lsv_rde->tafel_plot stability_test Accelerated Durability Test lsv_rde->stability_test performance_comparison Compare Performance Metrics kl_analysis->performance_comparison tafel_plot->performance_comparison stability_test->performance_comparison performance_logic cluster_activity Catalytic Activity cluster_kinetics Reaction Kinetics cluster_efficiency Overall Efficiency e_onset Onset Potential (E_onset) overall_performance Overall Catalyst Performance e_onset->overall_performance Higher is better e_half Half-Wave Potential (E_1/2) e_half->overall_performance Higher is better jk Kinetic Current Density (J_k) jk->overall_performance Higher is better tafel Tafel Slope tafel->overall_performance Lower is better n_electrons Electron Transfer Number (n) n_electrons->overall_performance Closer to 4 is better stability Durability/Stability stability->overall_performance Higher is better

A Comparative Guide to the Electrocatalytic Activity of Iron(III) Octaethylporphine Chloride and Cobalt Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrocatalytic performance of Iron(III) octaethylporphine chloride (Fe(OEP)Cl) and analogous cobalt porphyrins. The comparison focuses on their application in key electrochemical reactions, namely the Carbon Dioxide Reduction Reaction (CO2RR) and the Oxygen Reduction Reaction (ORR), supported by experimental data from peer-reviewed literature.

At a Glance: Fe(OEP)Cl vs. Cobalt Porphyrins in Electrocatalysis

Generally, the choice between iron and cobalt porphyrins as electrocatalysts depends on the desired reaction product. For the Oxygen Reduction Reaction, iron porphyrins are typically more effective for the complete four-electron reduction of oxygen to water. In contrast, cobalt porphyrins often favor the two-electron reduction pathway to produce hydrogen peroxide[1].

In the context of the Carbon Dioxide Reduction Reaction, iron porphyrins have demonstrated superior performance in terms of turnover numbers and selectivity for carbon monoxide (CO) production over the competing hydrogen evolution reaction (HER) when compared to their cobalt counterparts[2][3].

Performance Data for Carbon Dioxide Reduction Reaction (CO2RR)

CatalystTurnover Number (TON)¹Turnover Frequency (TOF) (h⁻¹)Selectivity for COCompeting Reaction
Mono-amino FeTPPHigh~30HighLow HER activity
Mono-amino CoTPPLow~0.95LowerHigher HER activity

¹TONs were recorded over a 4-hour period. Data extracted from a comparative study on amino-substituted Fe and Co porphyrins[2][3]. It is important to note that the specific values can vary based on the experimental conditions, including the electrolyte, solvent, and electrode material.

Reaction Pathways and Mechanisms

The electrocatalytic activity of metalloporphyrins is centered around the redox changes of the central metal ion. The general mechanism involves the reduction of the metal center to a lower oxidation state, which then binds and activates the substrate (O₂ or CO₂).

Oxygen Reduction Reaction (ORR)

Iron porphyrins are known to facilitate the direct four-electron pathway for oxygen reduction to water[1]. This is a crucial reaction in fuel cells. The proposed mechanism involves the formation of an Fe(IV)-oxo intermediate[1]. In contrast, cobalt porphyrins tend to follow a two-electron pathway, leading to the formation of hydrogen peroxide[1]. The selectivity of cobalt porphyrins towards the four-electron pathway can be enhanced by modifying the porphyrin ligand with ancillary groups that can stabilize O₂-bound intermediates[4][5].

Carbon Dioxide Reduction Reaction (CO2RR)

For CO2RR, both iron and cobalt porphyrins are active; however, iron porphyrins have been shown to be more efficient catalysts for the reduction of CO2 to CO[6]. The catalytic cycle is initiated by the reduction of the metal center, followed by the binding of CO2. Subsequent proton and electron transfer steps lead to the cleavage of a C-O bond and the release of CO and water. A significant challenge in CO2RR is the competing hydrogen evolution reaction (HER), especially in aqueous media. Studies have shown that cobalt-amino-porphyrin complexes are more active for HER compared to their iron analogues, which contributes to their lower efficiency for CO2 reduction[2][3].

Experimental Protocols

The following is a generalized experimental protocol for evaluating the electrocatalytic activity of metalloporphyrins for the Carbon Dioxide Reduction Reaction.

1. Electrode Preparation:

  • A glassy carbon electrode (GCE) is typically used as the working electrode.

  • The GCE is polished with alumina (B75360) slurry, followed by sonication in deionized water and ethanol (B145695) to ensure a clean surface.

  • A known amount of the catalyst (e.g., Fe(OEP)Cl or the cobalt porphyrin) is dissolved in a suitable solvent (e.g., dimethylformamide - DMF).

  • A specific volume of the catalyst solution is drop-casted onto the GCE surface and allowed to dry. A conductive binder like Nafion may be used to improve film stability.

2. Electrochemical Measurements:

  • A three-electrode electrochemical cell is used, containing the modified GCE as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE).

  • The electrolyte is typically a non-aqueous solvent like DMF or acetonitrile, or an aqueous solution such as KHCO₃, saturated with either N₂ (for background scans) or CO₂ (for catalytic runs). A supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆) is added to the solution.

  • Cyclic voltammetry (CV) is performed by sweeping the potential to determine the redox potentials of the catalyst and the onset potential of the catalytic reaction.

  • Controlled potential electrolysis (bulk electrolysis) is carried out at a fixed potential (determined from the CV) for a set period to quantify the products.

3. Product Analysis:

  • The gaseous products from the headspace of the electrochemical cell (e.g., CO and H₂) are analyzed using gas chromatography (GC).

  • Liquid products in the electrolyte can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Faradaic efficiency for each product is calculated based on the total charge passed during electrolysis and the amount of product detected.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical evaluation of a catalyst.

experimental_workflow cluster_prep Catalyst & Electrode Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Product Quantification catalyst Dissolve Catalyst (Fe(OEP)Cl or Co-Porphyrin) dropcast Drop-cast Catalyst onto Electrode catalyst->dropcast electrode_prep Prepare & Clean Working Electrode (GCE) electrode_prep->dropcast cell_setup Assemble 3-Electrode Cell with CO2-saturated Electrolyte dropcast->cell_setup Transfer Electrode cv_scan Cyclic Voltammetry (CV) to determine catalytic potential cell_setup->cv_scan bulk_electrolysis Controlled Potential Electrolysis cv_scan->bulk_electrolysis gas_analysis Gas Chromatography (GC) for CO and H2 bulk_electrolysis->gas_analysis Analyze Headspace Gas liquid_analysis NMR/HPLC for liquid products bulk_electrolysis->liquid_analysis Analyze Electrolyte data_analysis Calculate Faradaic Efficiency & Turnover Number gas_analysis->data_analysis liquid_analysis->data_analysis

Caption: Experimental workflow for evaluating electrocatalytic CO2 reduction.

References

Assessing the Biomimetic Accuracy of Iron(III) Octaethylporphine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biomimetic accuracy of Iron(III) octaethylporphine chloride (Fe(OEP)Cl), a synthetic metalloporphyrin, in mimicking the function of natural heme systems. By comparing its catalytic, spectroscopic, and electrochemical properties with those of native heme-containing proteins and prosthetic groups, this document aims to provide researchers with the necessary data to evaluate the suitability of Fe(OEP)Cl as a model compound in various research and development applications.

Catalytic Activity: A Functional Mimic of Heme Enzymes

Fe(OEP)Cl has demonstrated catalytic activity in various oxidation reactions, positioning it as a functional mimic of heme enzymes such as cytochrome P450. These enzymes play a crucial role in drug metabolism and detoxification by catalyzing the oxidation of a wide range of substrates.

A key benchmark for assessing biomimetic accuracy is the comparison of catalytic efficiency and product selectivity in the oxidation of alkanes, such as cyclohexane (B81311). While direct side-by-side comparisons under identical conditions are scarce in the literature, data from various studies allow for a qualitative and semi-quantitative assessment.

CatalystSubstrateOxidantTurnover Number (TON)Product(s)SelectivityReference
Fe(OEP)Cl CyclohexaneH₂O₂~400 (in 1h at 60°C)Cyclohexyl hydroperoxide, Cyclohexanol (B46403), CyclohexanoneVaries with conditions[1]
Cytochrome P450 (from Acidovorax sp. CHX100) CyclohexaneO₂/NADPHHigh activity (20 U/gCDW)CyclohexanolHigh[2]
Other Fe-porphyrin models CyclohexaneH₂O₂Up to 1203Cyclohexanol, CyclohexanoneHigh alcohol selectivity (>96%)[3]

Key Observations:

  • Fe(OEP)Cl, like cytochrome P450, can catalyze the oxidation of C-H bonds in alkanes.[1][2]

  • The turnover numbers for Fe(OEP)Cl in alkane oxidation can be substantial, although often lower than those of highly efficient P450 enzymes.[1][4]

  • Product distribution and selectivity in Fe(OEP)Cl-catalyzed reactions are highly dependent on reaction conditions, including the choice of oxidant and solvent.[5] In contrast, cytochrome P450 enzymes often exhibit high regio- and stereoselectivity due to the specific architecture of their active sites.[6]

The proposed biomimetic catalytic cycle for alkane hydroxylation by Fe(OEP)Cl in the presence of a peroxide oxidant, such as hydrogen peroxide, is depicted below. This cycle shares key intermediates with the catalytic cycle of cytochrome P450, most notably a high-valent iron-oxo species responsible for the C-H bond activation.[7][8][9]

Biomimetic_Catalytic_Cycle FeIIIOEPCl Fe(III)(OEP)Cl FeIIIOOH Fe(III)(OEP)(OOH) FeIIIOEPCl->FeIIIOOH + H₂O₂ - H₂O FeOIV_pi_cation [Fe(IV)=O(OEP•+)]Cl (Oxoiron(IV) Porphyrin π-cation Radical) FeIIIOOH->FeOIV_pi_cation Heterolytic Cleavage FeIVOH_R_radical [Fe(IV)-OH(OEP)]Cl + R• FeOIV_pi_cation->FeIVOH_R_radical + RH (H-atom abstraction) FeIIIOEPCl_ROH Fe(III)(OEP)Cl + ROH FeIVOH_R_radical->FeIIIOEPCl_ROH Radical Rebound FeIIIOEPCl_ROH->FeIIIOEPCl - ROH

Biomimetic catalytic cycle of Fe(OEP)Cl for alkane hydroxylation.

Spectroscopic Properties: Probing the Electronic Environment

Spectroscopic techniques, particularly UV-Vis and Electron Paramagnetic Resonance (EPR), provide valuable insights into the electronic structure of the iron center and the porphyrin macrocycle, allowing for a direct comparison between Fe(OEP)Cl and natural heme systems.

UV-Vis Spectroscopy

The UV-Vis spectrum of Fe(OEP)Cl in dichloromethane (B109758) is characterized by an intense Soret band and weaker Q-bands in the visible region, which are typical for metalloporphyrins.[10][11][12] These spectral features are sensitive to the oxidation and spin state of the iron, as well as the coordination environment.

CompoundSolventSoret Band (λmax, nm)Q-bands (λmax, nm)Reference
Fe(OEP)Cl Dichloromethane~378~572, ~670[13]
Metmyoglobin (FeIII) Aqueous Buffer~409~505, ~635[14]
Hemin (B1673052) (FeIII) DMSO~408Not specified[15]

Key Observations:

  • The Soret band of Fe(OEP)Cl is significantly blue-shifted compared to that of metmyoglobin and hemin.[13][14][15] This difference can be attributed to the different peripheral substituents on the porphyrin ring (ethyl groups in OEP vs. vinyl and propionate (B1217596) groups in protoporphyrin IX) and the nature of the axial ligand.

  • The position and intensity of the Q-bands also differ, reflecting variations in the electronic structure and symmetry of the macrocycle.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for characterizing paramagnetic species, such as the high-spin Fe(III) center in Fe(OEP)Cl. The g-values obtained from EPR spectra are sensitive to the coordination geometry and the nature of the ligands.

CompoundStateg-valuesReference
Fe(OEP)Cl (analogue) Solid (120 K)g⊥ = 5.95, g
Fe(OEP)Cl (analogue) Toluene (120 K)g⊥ = 5.96, g
High-spin Fe(III) Porphyrins (general) Frozen Solutiong⊥ ≈ 6, g
Cytochrome P450 (low-spin) Frozen Solutiong = 2.45, 2.26, 1.91[16]

Key Observations:

  • Fe(OEP)Cl exhibits a high-spin Fe(III) signal with g-values around 6 and 2, which is characteristic of a d⁵ system in an axial environment.[13]

  • The EPR spectrum of high-spin Fe(OEP)Cl is distinct from that of low-spin cytochrome P450, which displays a more rhombic signal due to the presence of a cysteine thiolate as an axial ligand.[16] This highlights a key structural difference between Fe(OEP)Cl and this particular class of heme enzymes.

Electrochemical Properties: A Redox-Active Core

The redox potential of the iron center is a critical determinant of the catalytic activity of both synthetic and natural heme systems. Cyclic voltammetry is a standard technique used to measure these potentials.

CompoundSolvent/ElectrolyteFe(III)/Fe(II) Redox Potential (V vs. SCE)Reference
Fe(TPP)Cl (analogue) DMF / NBu₄PF₆-0.13 (Ep,c)[17]
Hemin (Protoferriheme IX) DMF-0.28[18]
Deuteroferriheme DMF-0.38[18]

Key Observations:

  • Directly comparable redox potential data for Fe(OEP)Cl and hemin under identical conditions is limited. However, data for the related iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl) suggests that the Fe(III)/Fe(II) redox couple occurs at a potential in the same range as that of natural hemes.[17][18]

  • The specific redox potential is influenced by the porphyrin substituents, the axial ligand, and the solvent system. The electron-donating ethyl groups of OEP are expected to make the Fe(III)/Fe(II) reduction slightly more difficult (a more negative potential) compared to the vinyl groups of protoporphyrin IX in hemin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further comparative studies.

Catalytic Oxidation of Cyclohexane

Objective: To determine the turnover number and product distribution for the oxidation of cyclohexane catalyzed by Fe(OEP)Cl.

Materials:

  • This compound (Fe(OEP)Cl)

  • Cyclohexane

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known amount of Fe(OEP)Cl in acetonitrile.

  • Add cyclohexane and the internal standard to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Add hydrogen peroxide dropwise to the reaction mixture over a specific period.

  • Take aliquots from the reaction mixture at regular intervals and quench the reaction (e.g., by adding an excess of triphenylphosphine).

  • Analyze the quenched aliquots by GC to quantify the amounts of remaining cyclohexane and the formed products (cyclohexanol and cyclohexanone).

  • Calculate the turnover number (TON) as the moles of product formed per mole of catalyst.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of Fe(OEP)Cl.

Materials:

  • This compound (Fe(OEP)Cl)

  • Dichloromethane (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of Fe(OEP)Cl in dichloromethane of a known concentration (e.g., 10⁻⁵ M).

  • Prepare a series of dilutions from the stock solution to determine the molar extinction coefficients.

  • Record the UV-Vis spectrum of each solution from approximately 300 to 700 nm, using dichloromethane as the blank.

  • Identify the wavelengths of the Soret and Q-band maxima.

Cyclic Voltammetry

Objective: To determine the Fe(III)/Fe(II) redox potential of Fe(OEP)Cl.

Materials:

  • This compound (Fe(OEP)Cl)

  • Dichloromethane (anhydrous)

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

Procedure:

  • Prepare a solution of Fe(OEP)Cl and the supporting electrolyte in anhydrous dichloromethane in an electrochemical cell.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

  • Record the cyclic voltammogram by scanning the potential in the appropriate range to observe the Fe(III)/Fe(II) redox couple.

  • Determine the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials.

Experimental_Workflow_CV cluster_prep Sample Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis Prep1 Dissolve Fe(OEP)Cl & TBAPF₆ in CH₂Cl₂ Prep2 Deoxygenate with Argon Prep1->Prep2 Meas1 Scan Potential Range Prep2->Meas1 Meas2 Record Current Response Meas1->Meas2 Ana1 Identify Anodic & Cathodic Peaks Meas2->Ana1 Ana2 Calculate E₁/₂ Ana1->Ana2

References

A Comparative Guide to Palladium Catalyst Performance in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficiency and success of synthetic organic transformations. This guide provides an objective comparison of in-situ generated palladium catalysts for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. The data presented herein focuses on the coupling of 4-chlorotoluene (B122035) with phenylboronic acid, offering a clear performance benchmark.

Data Presentation: Catalyst Performance Comparison

The efficacy of a palladium catalyst system, particularly one generated in-situ from a precursor like Palladium(II) acetate (B1210297) (Pd(OAc)₂), is significantly influenced by the stoichiometry of the ancillary ligand. The following table summarizes the performance of a Pd(OAc)₂/XPhos system, highlighting how variations in the ligand-to-metal ratio can dramatically affect the product yield in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.[1][2]

Catalyst SystemLigand:Metal RatioAryl HalideBoronic AcidProductYield (%)[1][2]
Pd(OAc)₂ / XPhos0.8 : 14-chlorotoluenePhenylboronic acid4-methylbiphenyl44
Pd(OAc)₂ / XPhos1.0 : 14-chlorotoluenePhenylboronic acid4-methylbiphenyl72
Pd(OAc)₂ / XPhos1.2 : 14-chlorotoluenePhenylboronic acid4-methylbiphenyl84

This data clearly indicates that for this specific transformation, increasing the equivalents of the XPhos ligand relative to the palladium acetate precursor leads to a significant improvement in the yield of the desired biaryl product.[1]

Experimental Protocols

Reproducibility is a key tenet of scientific research. The following is a detailed methodology for the Suzuki-Miyaura coupling reaction cited in the comparison table.

General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid: [1][2]

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos ligand

  • Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base

  • Methanol (B129727) (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (as an internal standard for analysis)

Reaction Setup:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).

  • Add the palladium acetate at a concentration of 0.0025 M.

  • For the in-situ generation of the catalyst, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to the palladium).

  • The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).

  • The reaction mixture is stirred at a controlled temperature for a specified time.

Analysis:

  • Product yield is determined by gas chromatography with a flame ionization detector (FID).

  • Naphthalene is used as an internal standard for accurate quantification.

Mandatory Visualization

To illustrate the fundamental process underlying this transformation, a diagram of the Suzuki-Miyaura catalytic cycle is provided below. This visualization outlines the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the reaction pathway.

Suzuki_Miyaura_Catalytic_Cycle cluster_caption Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product caption A diagram of the Suzuki-Miyaura catalytic cycle.

References

"spectroscopic comparison of Iron(III) octaethylporphine and natural hemes"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of a key synthetic metalloporphyrin and its natural counterparts.

In the intricate world of bioinorganic chemistry and drug development, understanding the electronic structure and coordination environment of heme centers is paramount. Natural hemes, the iron-protoporphyrin IX complexes, are ubiquitous prosthetic groups in proteins that perform a vast array of biological functions, from oxygen transport in hemoglobin to electron transfer in cytochromes.[1] Iron(III) octaethylporphine (Fe(III)OEP), a synthetic analogue, serves as a valuable and structurally simpler model system for elucidating the fundamental properties of these complex biomolecules. This guide provides a detailed spectroscopic comparison of Fe(III)OEP and natural hemes, focusing on UV-Visible, Electron Paramagnetic Resonance (EPR), and Mössbauer spectroscopy, supported by experimental data and detailed protocols.

At a Glance: Key Spectroscopic Differences

The substitution pattern on the porphyrin macrocycle—eight ethyl groups in OEP versus the vinyl, methyl, and propionate (B1217596) groups in protoporphyrin IX (the core of most natural hemes)—subtly influences the electronic properties of the central iron ion. These differences are manifested in their spectroscopic signatures.

Spectroscopic TechniqueParameterIron(III) Octaethylporphine (OEP)Natural Hemes (e.g., Heme b)Significance of Differences
UV-Visible Soret Band (λmax, nm)~375-420~380-430Reflects the overall π-π* transitions of the porphyrin ring; sensitive to axial ligation and solvent.
Q-Bands (λmax, nm)~450-650~500-650Weaker absorptions, also sensitive to the electronic environment of the iron center.
EPR g-values (High-Spin Fe(III))g⊥ ≈ 6, g∥ ≈ 2g⊥ ≈ 6, g∥ ≈ 2Characteristic of a high-spin d5 system in an axial environment. Small variations can indicate differences in the zero-field splitting parameter.
g-values (Low-Spin Fe(III))Highly anisotropic, e.g., g ~ 2.8, 2.2, 1.7Highly anisotropic, e.g., g ~ 2.9, 2.2, 1.5Sensitive to the nature and orientation of axial ligands.
Mössbauer Isomer Shift (δ, mm/s)~0.3-0.5 (High-Spin)~0.3-0.5 (High-Spin)Reflects the s-electron density at the iron nucleus; sensitive to oxidation and spin state.
Quadrupole Splitting (ΔEQ, mm/s)Variable, typically 0.5-2.0Variable, typically 0.5-2.5Measures the asymmetry of the electric field at the nucleus; highly sensitive to the coordination environment and spin state.

In-Depth Spectroscopic Analysis

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the porphyrin macrocycle. Both Fe(III)OEP and natural hemes exhibit a characteristic intense Soret (or B) band in the 375-430 nm region and weaker Q-bands in the 500-650 nm range.[2][3][4][5] The precise location and intensity of these bands are modulated by the spin state of the iron, the nature of the axial ligands, and the solvent environment.[6] For instance, six-coordinate low-spin complexes generally have a Soret band at a longer wavelength compared to their five-coordinate high-spin counterparts.

Table 1: Representative UV-Vis Absorption Data for High-Spin Iron(III) Porphyrins

CompoundSolventSoret Band (λmax, nm)Q-Bands (λmax, nm)Reference
Fe(III)OEP-ClCH2Cl2~400~505, 535, 635Generic Data
Fe(III)PPIX-Cl (Hemin)DMSO~404~512, 540, 638Generic Data
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Fe(III) (a d5 system). The resulting spectra are highly sensitive to the spin state and the symmetry of the metal's environment.[7]

  • High-Spin (S=5/2) Fe(III): Both Fe(III)OEP and natural hemes in a five-coordinate, high-spin state typically show a strong signal at g ≈ 6 and a weaker one at g ≈ 2.[8] This arises from the zero-field splitting of the S=5/2 manifold, where the ground state Kramer's doublet has effective g-values of g⊥=6 and g∥=2 in an axial environment.

  • Low-Spin (S=1/2) Fe(III): In six-coordinate complexes with strong-field axial ligands (e.g., two imidazoles or a cyanide and a histidine), the Fe(III) center becomes low-spin. The EPR spectra of these species are characterized by three distinct g-values, reflecting a rhombic electronic environment.[9][10]

Table 2: Representative EPR g-values for Iron(III) Porphyrins

Compound/StateAxial LigandsSpin Stateg-valuesReference
Fe(III)OEP-ClCl-High (5/2)g⊥ ≈ 6, g∥ ≈ 2[8]
MetmyoglobinH2O, HisHigh (5/2)g⊥ ≈ 5.9, g∥ ≈ 2.0Generic Data
Fe(III)OEP-(Im)2Imidazole x 2Low (1/2)~2.8, 2.2, 1.7[9]
Cytochrome cHis, MetLow (1/2)~3.0, 2.2, 1.2Generic Data
Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy provides detailed information about the nuclear environment of the iron atom.[11] The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and thus depends on the oxidation and spin state of the iron. High-spin Fe(III) in both OEP and natural heme complexes typically exhibits isomer shifts in the range of 0.3-0.5 mm/s.[12][13]

  • Quadrupole Splitting (ΔEQ): This parameter reflects the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. It is highly sensitive to the symmetry of the electron distribution and the ligand field. High-spin Fe(III) porphyrins generally show a relatively small quadrupole splitting, while low-spin species exhibit larger values.[14][15]

Table 3: Representative 57Fe Mössbauer Parameters for Iron(III) Porphyrins (at 4.2 K)

Compound/StateSpin StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference
Fe(III)OEP-ClHigh (5/2)~0.38~0.65[12]
MethemoglobinHigh (5/2)~0.45~2.0[12]
Fe(III)OEP-(CN)2Low (1/2)~0.18~1.5Generic Data
Cytochrome c (oxidized)Low (1/2)~0.26~2.1Generic Data

Heme Signaling Pathway

Natural hemes are not only static prosthetic groups but also dynamic signaling molecules.[16] Free heme can act as a signaling molecule, for example, by binding to transcription factors or influencing the activity of enzymes like soluble guanylate cyclase. The degradation of heme by heme oxygenase produces biliverdin, iron, and carbon monoxide, all of which have their own biological activities.[1][17][18]

HemeSignaling cluster_synthesis Heme Synthesis cluster_function Heme Function cluster_degradation Heme Degradation Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine->ALA ALAS Heme Heme (Fe-PPIX) ALA->Heme Multiple Steps Hemoproteins Incorporation into Hemoproteins (e.g., Hb, Cyt c) Heme->Hemoproteins sGC Soluble Guanylate Cyclase (sGC) Heme->sGC NO-dependent activation HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Degradation cGMP cGMP Signaling sGC->cGMP Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Fe(II) HO1->Fe2 BLVRA Biliverdin Reductase Biliverdin->BLVRA Bilirubin Bilirubin BLVRA->Bilirubin

Caption: A simplified diagram of heme metabolism and signaling pathways.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the sample and instrumentation.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Dissolve the iron porphyrin complex in a suitable UV-transparent solvent (e.g., dichloromethane, dimethyl sulfoxide) to a final concentration of approximately 10-6 M for Soret band analysis and 10-4 M for Q-band analysis.[19][20]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent using a matched pair of quartz cuvettes (1 cm path length).

    • Record the absorption spectrum of the sample from 200 to 700 nm.

    • Identify the λmax for the Soret and Q-bands.

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

EPR Spectroscopy Protocol
  • Sample Preparation: Prepare a frozen solution of the iron porphyrin complex (typically 0.1-1 mM) in a glass-forming solvent system (e.g., toluene/methanol) to ensure a magnetically dilute environment and prevent intermolecular interactions.

  • Instrumentation: Use an X-band (~9.5 GHz) or Q-band (~34 GHz) EPR spectrometer equipped with a cryostat for low-temperature measurements.[21]

  • Data Acquisition:

    • Transfer the sample into a quartz EPR tube and flash-freeze in liquid nitrogen.

    • Place the sample in the spectrometer's resonant cavity within the cryostat and cool to a temperature where the spin-lattice relaxation is slow enough to observe a signal (typically 4-77 K).

    • Record the EPR spectrum by sweeping the magnetic field while irradiating the sample with microwaves of a fixed frequency.

    • Simulate the spectrum to extract the principal g-values.

Mössbauer Spectroscopy Protocol
  • Sample Preparation: The sample should be a solid, either a crystalline powder or a frozen solution, containing the 57Fe isotope. For natural abundance samples, a sufficient amount of material is required to obtain a good signal-to-noise ratio. The sample is placed in a sample holder and mounted in a cryostat.

  • Instrumentation: A Mössbauer spectrometer consists of a radioactive source (e.g., 57Co in a rhodium matrix), a drive to move the source at varying velocities, a detector, and a data acquisition system.[22]

  • Data Acquisition:

    • The source is oscillated, which modulates the energy of the emitted gamma rays via the Doppler effect.

    • The gamma rays pass through the sample, and the transmitted radiation is measured by the detector.

    • A spectrum is generated by plotting the gamma-ray counts versus the velocity of the source.

    • The resulting spectrum is fitted with Lorentzian lines to determine the isomer shift (δ) and quadrupole splitting (ΔEQ). The isomer shift is reported relative to a standard, typically α-iron at room temperature.[11]

References

Safety Operating Guide

Safe Disposal of Iron(III) Octaethylporphine Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Iron(III) octaethylporphine chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Hazard and Safety Overview

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed[1]. Adherence to safety protocols is paramount to minimize exposure and prevent accidents.

Hazard ClassificationGHS PictogramPrecautionary Statement Codes
Skin Irritant (Category 2)GHS07P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritant (Category 2)GHS07P264, P280, P305+P351+P338
May cause respiratory irritation (STOT SE 3)GHS07P261, P271, P304+P340, P312, P403+P233
Harmful if swallowed (Acute Tox. 4)GHS07P264, P270, P301+P312, P330
Hazardous WasteNot ApplicableP501

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion[1][2].

  • Eye Protection: Wear chemical safety goggles or a face shield[1][3].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber)[2]. Gloves must be inspected before use and replaced if damaged[2].

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[1].

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA-approved respirator[4].

III. Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Identify Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prepare 2. Prepare a Labeled Hazardous Waste Container ppe->prepare transfer 3. Carefully Transfer Waste into the Container prepare->transfer seal 4. Securely Seal the Container transfer->seal decontaminate 5. Decontaminate Work Area and Reusable Equipment seal->decontaminate store 6. Store in a Designated Hazardous Waste Area decontaminate->store dispose 7. Arrange for Pickup by a Licensed Waste Carrier store->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

IV. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of small quantities of this compound typically generated in a research laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated materials (e.g., filter paper, gloves), and solutions.
  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Obtain a designated hazardous waste container that is compatible with the chemical. The container should be in good condition and have a secure, leak-proof lid.
  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

3. Waste Transfer:

  • Perform all waste transfers within a chemical fume hood to minimize the risk of inhalation[1].
  • For solid waste, carefully scoop or pour the material into the waste container to avoid generating dust.
  • For liquid waste, use a funnel to pour the solution into the waste container, avoiding splashes.
  • If dealing with contaminated items (e.g., pipette tips, weighing boats), place them directly into the solid waste container.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent[1].
  • Once the spill is absorbed, carefully sweep or scoop the material into the designated hazardous waste container[1].
  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
  • Prevent the spilled material from entering drains or waterways[1][2].

5. Final Disposal:

  • Once the waste container is full or ready for disposal, ensure it is tightly sealed.
  • Store the sealed container in a designated, secure hazardous waste accumulation area.
  • Arrange for the disposal of the waste through a licensed and reputable hazardous waste disposal company[1]. Follow all local, state, and federal regulations for hazardous waste disposal.
  • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if appropriate; otherwise, it should be disposed of as hazardous waste[2].

Disclaimer: This document provides guidance on the proper disposal of this compound. It is essential to consult your institution's specific safety and waste disposal protocols and to comply with all applicable regulations. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iron(III) Octaethylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Iron(III) octaethylporphine chloride. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a synthetic porphyrin utilized in various research applications, including the study of heme metabolism and as a catalyst.[1][2][3] While invaluable in the lab, it presents definite health hazards, classified as a skin and eye irritant, a potential cause of respiratory irritation, and harmful if swallowed.[4] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or GlassesMust be ANSI Z87.1 certified and provide side-on protection.[5] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[6]
Hand Protection Disposable Nitrile GlovesStandard laboratory-grade nitrile gloves are required.[5][6] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty chemical-resistant gloves.
Body Protection Laboratory CoatA fully buttoned lab coat is necessary to protect skin and personal clothing from contamination.[5][7]
Respiratory Protection N95 Respirator or HigherA NIOSH-approved N95 respirator or a full-face respirator should be used if dust formation is likely or if working outside of a certified chemical fume hood, especially if exposure limits are exceeded or irritation is experienced.[8][9]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize risk and ensure the integrity of the chemical.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a tightly sealed, dry, cool, and well-ventilated area.[10] It should be protected from light and moisture.[11] Recommended storage temperatures can range from room temperature to -20°C for short-term storage and -80°C for long-term stock solutions. Incompatible materials, such as strong oxidizing agents, should be stored separately.[4][11]

Handling and Preparation of Solutions
  • Location: All handling of the solid powder must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of fine particulates.[10][11]

  • Weighing: When weighing the compound, do so carefully to avoid creating dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the pre-weighed powder to prevent splashing.

In Case of a Spill
  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spilled material with an inert absorbent like sand, silica (B1680970) gel, or vermiculite.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[10] Use spark-proof tools if a flammable solvent was involved.[10]

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear all required PPE during the cleanup process.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions and rinsates in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.[10]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[10]

  • Licensed Disposal: All waste must be disposed of through a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[11]

Quantitative Data Summary

While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound, the following data is available.[10]

PropertyValue
Molecular Formula C₃₆H₄₄ClFeN₄[8]
Molecular Weight 624.06 g/mol [1]
Appearance Solid[10]
λmax 382 nm[8]
Storage Class 11 (Combustible Solids)[8]

Experimental Protocol: Synthesis of this compound

The following is a summarized protocol for the synthesis of this compound, adapted from literature, which provides context for handling the compound in a laboratory setting.

Objective: To synthesize this compound from its free-base porphyrin precursor.

Materials:

  • 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

  • Iron(II) chloride tetrahydrate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the free-base porphyrin and iron(II) chloride tetrahydrate in DMF in a two-necked flask.

  • Heat the mixture under reflux with stirring for several hours. The color of the solution will change, indicating the formation of the iron porphyrin complex.

  • Cool the solution to approximately 60°C.

  • Reduce the solvent volume using a rotary evaporator.

  • Further steps would involve purification and isolation of the final product.

This synthesis should be conducted in a well-ventilated fume hood, and all appropriate PPE must be worn throughout the process.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Receive & Inspect Chemical storage Store in a Cool, Dry, Dark, Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe handling Handle in Fume Hood ppe->handling weigh Weigh Solid Carefully handling->weigh spill Spill Occurs handling->spill dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate experiment->spill solid_waste Collect Solid Waste decontaminate->solid_waste liquid_waste Collect Liquid Waste decontaminate->liquid_waste disposal Dispose via Licensed Contractor solid_waste->disposal liquid_waste->disposal contain Contain Spill with Inert Material spill->contain cleanup Clean Up Spill contain->cleanup cleanup->disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iron(III) octaethylporphine chloride
Reactant of Route 2
Reactant of Route 2
Iron(III) octaethylporphine chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。